Product packaging for Andropanolide(Cat. No.:)

Andropanolide

Cat. No.: B146333
M. Wt: 350.4 g/mol
InChI Key: BOJKULTULYSRAS-QPSYGYIJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Andropanolide has been reported in Andrographis paniculata with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O5 B146333 Andropanolide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3Z,4S)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5-/t14-,15-,16+,17-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJKULTULYSRAS-QPSYGYIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C\3/[C@@H](COC3=O)O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Andrographolide's Mechanism of Action in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide, a labdane diterpenoid derived from the plant Andrographis paniculata, has a long history of use in traditional medicine for its anti-inflammatory properties.[1] Modern scientific investigation has delved into its molecular mechanisms, revealing a multi-targeted approach to modulating the complex signaling networks that drive inflammatory responses. This technical guide provides an in-depth overview of the core mechanisms of action of andrographolide in inflammatory diseases, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Anti-Inflammatory Mechanisms

Andrographolide exerts its anti-inflammatory effects by targeting several key signaling pathways and molecular entities central to the inflammatory process. These include the NF-κB, JAK-STAT, MAPK, and Nrf2 signaling pathways, as well as the NLRP3 inflammasome.[2][3][4]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. Andrographolide has been shown to be a potent inhibitor of this pathway through multiple mechanisms. A primary mode of action is the direct covalent modification of the p50 subunit of NF-κB at cysteine 62.[1][2][3] This modification blocks the DNA binding of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[1] Additionally, andrographolide can inhibit the phosphorylation of IκB kinase (IKK), which is crucial for the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of NF-κB.[5]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activation IkB IkB IKK->IkB Phosphorylation NF-kB (p50/p65) NF-kB (p50/p65) IkB->NF-kB (p50/p65) Inhibition NF-kB_nuc NF-kB (p50/p65) NF-kB (p50/p65)->NF-kB_nuc Translocation Andrographolide_cyto Andrographolide Andrographolide_cyto->IKK Inhibition DNA DNA NF-kB_nuc->DNA Binding Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription Andrographolide_nuc Andrographolide Andrographolide_nuc->NF-kB_nuc Covalent modification of p50 (Cys62)

Figure 1: Andrographolide's inhibition of the NF-κB signaling pathway.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway

The JAK-STAT pathway is critical for transmitting signals from cytokines and growth factors, which are key players in inflammation. Andrographolide has been demonstrated to inhibit this pathway by suppressing the phosphorylation of JAK1, JAK2, and STAT3.[6][7][8] This inhibition prevents the nuclear translocation of STAT3, a key transcription factor for many pro-inflammatory genes.[6][7]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) Cytokine Receptor Cytokine Receptor Cytokines (e.g., IL-6)->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3_dimer p-STAT3 Dimer p-STAT3->p-STAT3_dimer Dimerization Andrographolide_cyto Andrographolide Andrographolide_cyto->JAK Inhibits Phosphorylation DNA DNA p-STAT3_dimer->DNA Nuclear Translocation & Binding Inflammatory Gene Expression Inflammatory Gene Expression DNA->Inflammatory Gene Expression Transcription

Figure 2: Andrographolide's modulation of the JAK-STAT signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, which includes p38, JNK, and ERK, is another crucial regulator of inflammatory responses. Andrographolide has been shown to inhibit the phosphorylation of these key MAPK proteins.[9][10] By doing so, it can downregulate the expression of downstream inflammatory mediators.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Upstream Kinases Upstream Kinases Inflammatory Stimuli->Upstream Kinases p38 p38 Upstream Kinases->p38 Phosphorylation JNK JNK Upstream Kinases->JNK Phosphorylation ERK ERK Upstream Kinases->ERK Phosphorylation Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) p38->Transcription Factors (e.g., AP-1) JNK->Transcription Factors (e.g., AP-1) ERK->Transcription Factors (e.g., AP-1) Andrographolide_cyto Andrographolide Andrographolide_cyto->p38 Inhibits Phosphorylation Andrographolide_cyto->JNK Inhibits Phosphorylation Andrographolide_cyto->ERK Inhibits Phosphorylation Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Inflammatory Gene Expression

Figure 3: Andrographolide's interference with the MAPK signaling pathway.
Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway

The Keap1-Nrf2 pathway is a major regulator of cellular antioxidant responses. Andrographolide activates this pathway by covalently modifying Keap1 at cysteine 151.[11][12] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and drives the expression of various antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding & Sequestration Ubiquitination & Degradation Ubiquitination & Degradation Nrf2->Ubiquitination & Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Andrographolide_cyto Andrographolide Andrographolide_cyto->Keap1 Covalent modification (Cys151) ARE ARE Nrf2_nuc->ARE Binding Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression Transcription

Figure 4: Andrographolide's activation of the Keap1-Nrf2 pathway.
NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Andrographolide has been found to inhibit the activation of the NLRP3 inflammasome.[13][14][15] It is thought to interfere with the assembly of the inflammasome complex, thereby preventing the activation of caspase-1 and the subsequent processing of pro-IL-1β and pro-IL-18.[16]

NLRP3_Inflammasome_Pathway cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli NLRP3 NLRP3 Inflammatory Stimuli->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruitment Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage & Activation Pro-IL-1b Pro-IL-1β Caspase-1->Pro-IL-1b Cleavage IL-1b IL-1β Pro-IL-1b->IL-1b Secretion Andrographolide_cyto Andrographolide Andrographolide_cyto->NLRP3 Inhibits Assembly

Figure 5: Andrographolide's inhibition of the NLRP3 inflammasome.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory effects of andrographolide have been quantified in numerous in vitro studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) of andrographolide on the production of key inflammatory mediators.

Table 1: IC50 Values of Andrographolide on Pro-Inflammatory Cytokines

CytokineCell LineStimulantIC50 (µM)Reference(s)
TNF-αRAW 264.7LPS + IFN-γ29.3[1]
IL-6RAW 264.7LPSVaries[11]
IL-1βRAW 264.7LPS + IFN-γ18.1[1]
IFN-γRAW 264.7LPS + IFN-γ31.4[1]

Table 2: IC50 Values of Andrographolide on Other Inflammatory Mediators

MediatorCell Line/SystemStimulantIC50 (µM)Reference(s)
Nitric Oxide (NO)RAW 264.7LPS + IFN-γ7.4[1]
iNOSRAW 264.7LPS + IFN-γ~17.4[2][3][6]
PGE2RAW 264.7LPS + IFN-γ8.8[1]
COX-2Human FibroblastLPS4[4]

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the anti-inflammatory mechanism of action of andrographolide.

Cell Culture and Treatment

Cell_Culture_Workflow Start Start Cell_Seeding Seed RAW 264.7 cells (e.g., 2 x 10^6 cells/ml) Start->Cell_Seeding Pre-incubation Pre-incubate with Andrographolide (various concentrations, e.g., 1h) Cell_Seeding->Pre-incubation Stimulation Stimulate with LPS (e.g., 1 µg/ml, 18h) Pre-incubation->Stimulation Harvesting Harvest cell supernatant and/or cell lysates Stimulation->Harvesting Analysis Perform downstream assays (ELISA, Western Blot, qPCR) Harvesting->Analysis End End Analysis->End

Figure 6: General workflow for in vitro experiments with andrographolide.
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[11][12][17]

  • Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[16]

  • Seeding Density: For 6-well plates, cells are seeded at a density of approximately 2 x 10^6 cells/ml.[11]

  • Andrographolide Treatment: Andrographolide is dissolved in DMSO to create a stock solution and then diluted to the desired concentrations in the cell culture medium. Cells are pre-incubated with andrographolide for a specified time (e.g., 1 hour) before stimulation.[11]

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 µg/ml is a common stimulant to induce an inflammatory response. Cells are typically stimulated for 18-24 hours.[11][16]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Collect the cell-free supernatants from the cell culture experiment.

    • Use a commercially available mouse ELISA kit for the specific cytokine of interest.

    • Prepare the standard dilutions as per the manufacturer's instructions.[18]

    • Add 100 µl of standards and samples to the appropriate wells of the antibody-coated microplate. Incubate for 1-2 hours at 37°C.[19]

    • Aspirate and wash the wells multiple times with the provided wash buffer.[19]

    • Add 100 µl of the biotin-conjugated detection antibody and incubate for 1 hour at 37°C.[19]

    • Aspirate and wash the wells.

    • Add 100 µl of Streptavidin-HRP and incubate for 30 minutes at 37°C.[19]

    • Aspirate and wash the wells.

    • Add 90 µl of TMB substrate solution and incubate for 10-20 minutes at 37°C in the dark.[19]

    • Add 50 µl of stop solution to each well.[19]

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Western Blot for Protein Expression Analysis
  • Objective: To determine the expression and phosphorylation levels of key proteins in the signaling pathways (e.g., p-JNK, JNK, p-p65, p65, IκBα).

  • Procedure:

    • Collect the cell lysates using a RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody specific for the protein of interest (e.g., anti-p-JNK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • Objective: To measure the mRNA expression levels of inflammatory genes (e.g., NLRP3, IL1B, TNF).

  • Procedure:

    • Isolate total RNA from the cells using a reagent like TRIzol.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using a qPCR machine and a SYBR Green or TaqMan-based assay.

    • The reaction mixture typically includes cDNA, forward and reverse primers for the target gene, and the qPCR master mix.

    • The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to a housekeeping gene such as GAPDH or ACTB.

Conclusion

Andrographolide demonstrates a robust and multi-faceted anti-inflammatory profile by targeting key signaling pathways and molecular mediators of inflammation. Its ability to inhibit NF-κB, JAK-STAT, and MAPK pathways, while activating the protective Nrf2 pathway and suppressing the NLRP3 inflammasome, underscores its potential as a therapeutic agent for a wide range of inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of andrographolide. Further research, including well-designed clinical trials, is warranted to fully elucidate its efficacy and safety in various inflammatory conditions.

References

The King of Bitters: A Technical Guide to the Discovery and Traditional Use of Andrographolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide, a labdane diterpenoid, is the principal bioactive constituent of Andrographis paniculata, a medicinal plant with a rich history of use in traditional medicine systems across Asia.[1] Known colloquially as "the king of bitters" due to its intense taste, Andrographis paniculata has been a cornerstone of Ayurvedic and Traditional Chinese Medicine (TCM) for centuries, employed to treat a wide array of ailments, including respiratory infections, fever, and inflammatory conditions.[2][3] This technical guide provides an in-depth exploration of the discovery of andrographolide, its historical and traditional medicinal applications, and the scientific evidence that underpins its therapeutic potential. The guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and insights into its molecular mechanisms of action.

Discovery and Phytochemistry

The journey of andrographolide from a traditional herbal remedy to a scientifically validated phytochemical began in the early 20th century.

Isolation and Structural Elucidation

The first successful isolation of a crystalline substance from Andrographis paniculata was achieved by Gorter in 1911, who named the compound andrographolide.[4] This marked a pivotal moment in understanding the scientific basis for the plant's medicinal properties. Andrographolide is a diterpene lactone, a class of organic compounds characterized by a specific four-ring structure.[4]

Bioactive Compounds in Andrographis paniculata

While andrographolide is the most prominent and studied bioactive compound, Andrographis paniculata contains a diverse array of other phytochemicals that contribute to its therapeutic effects. These include other diterpenoid lactones, flavonoids, and polyphenols.[5]

Table 1: Major Bioactive Diterpenoids in Andrographis paniculata

CompoundChemical ClassKey Reported Activities
AndrographolideDiterpenoid LactoneAnti-inflammatory, Anticancer, Antiviral, Immunomodulatory[5]
NeoandrographolideDiterpenoid LactoneAnti-inflammatory, Anti-infective, Hepatoprotective[5]
14-Deoxy-11,12-didehydroandrographolideDiterpenoid LactoneImmunostimulatory, Anti-infective, Anti-atherosclerotic[5]
14-DeoxyandrographolideDiterpenoid LactoneImmunomodulatory, Anti-atherosclerotic[5]

History of Use in Traditional Medicine

The use of Andrographis paniculata in traditional medicine predates the discovery of andrographolide by centuries, with extensive documentation in classical Ayurvedic and Chinese medical texts.

Ayurvedic Medicine

In Ayurveda, the traditional medicine system of India, Andrographis paniculata, known as "Kalmegh" or "Maha-tita," has been utilized for a wide range of conditions.[6] It is considered a bitter tonic and is primarily used to treat liver disorders, fever, and infections.[7][8] Ayurvedic texts describe its properties as "pitta-balancing," which aligns with its modern-day applications for inflammatory conditions.

Traditional Chinese Medicine (TCM)

In TCM, Andrographis paniculata is referred to as "Chuan Xin Lian" and is characterized by its "cold" and "bitter" properties.[9] It is traditionally used to clear heat, resolve toxicity, and treat conditions such as sore throat, cough, and dysentery.[4] Its application in TCM for febrile and inflammatory diseases is well-documented and continues to be a common practice.[9]

Quantitative Data on Biological Activity

Modern scientific research has sought to quantify the biological activities of andrographolide, providing a basis for its evidence-based use.

Table 2: In Vitro Anticancer Activity of Andrographolide (IC50 Values)

Cell LineCancer TypeIC50 Value (µM)
MCF-7Breast Cancer32.90 ± 0.02 (48h)
MDA-MB-231Breast Cancer37.56 ± 0.03 (48h)
KBOral Cancer106.2 µg/ml
CACO-2Colon Cancer32.46 µg/mL (for a 50% methanolic fraction rich in andrographolide)
HCT116Colon Cancer~20 (induces apoptosis)

Table 3: In Vitro Anti-inflammatory Activity of Andrographolide

AssayCell Line/SystemEndpointIC50 Value (µM)
Nitric Oxide (NO) InhibitionLPS-stimulated RAW264.7 macrophagesNO production8.6
TNF-α InhibitionLPS-stimulated THP-1 cellsTNF-α releaseNot specified, but activity is primarily due to andrographolide content in extracts

Table 4: Clinical Trial Outcomes for Andrographolide in Upper Respiratory Tract Infections (URTIs)

Study DesignParticipantsInterventionKey Outcomes
Systematic review of 7 double-blind, controlled trials896Standardized A. paniculata extracts (48-360 mg/day andrographolide)Superior to placebo in alleviating subjective symptoms of URTI.
Randomized, double-blind, placebo-controlled trial829Crude extract of A. paniculata (20 mg andrographolide, thrice daily for 4 days)No confirmed therapeutic efficacy compared to placebo for acute NS-URI.
Non-randomized, placebo-controlled double-blind study59Standardized extract of A. paniculata (48 mg/day andrographolide) for 5 daysSignificant decrease in signs and symptoms scores compared to placebo after 4 days.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of andrographolide.

Quantification of Andrographolide by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the andrographolide content in Andrographis paniculata plant material.

Protocol:

  • Sample Preparation:

    • Dry the plant material (leaves, stems, etc.) at 40-50°C and grind it into a fine powder.

    • Accurately weigh 1.0 g of the powdered sample and transfer it to a flask.

    • Add 50 mL of methanol and perform ultrasonic extraction for 30 minutes. Repeat the extraction twice with fresh methanol.

    • Combine the methanol extracts and filter through a 0.45 µm membrane filter prior to HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of methanol and water (e.g., 65:35 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 20 µL.

  • Standard Curve:

    • Prepare a series of standard solutions of pure andrographolide in methanol at known concentrations.

    • Inject the standard solutions into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting peak area versus concentration.

  • Quantification:

    • Inject the prepared sample extract into the HPLC system.

    • Identify the andrographolide peak based on its retention time compared to the standard.

    • Determine the concentration of andrographolide in the sample by interpolating its peak area on the standard curve.

Assessment of Anticancer Activity using MTT Assay

Objective: To determine the cytotoxic effect of andrographolide on cancer cells.

Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., MCF-7, MDA-MB-231) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare a stock solution of andrographolide in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of andrographolide in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the andrographolide-containing medium to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

    • After incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of andrographolide relative to the vehicle control.

    • Determine the IC50 value (the concentration of andrographolide that causes 50% inhibition of cell viability) by plotting a dose-response curve.

Evaluation of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Objective: To detect and quantify apoptosis in cancer cells treated with andrographolide.

Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the desired concentrations of andrographolide for a specified time.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by andrographolide.

Signaling Pathways and Molecular Mechanisms

Andrographolide exerts its diverse pharmacological effects by modulating multiple signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Andrographolide has been shown to inhibit NF-κB activation, thereby suppressing the expression of pro-inflammatory genes.[10]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds NF-κB (p50/p65) NF-κB (p50/p65) Inflammatory Stimuli->NF-κB (p50/p65) Translocates DNA DNA Inflammatory Stimuli->DNA Translocates Pro-inflammatory Genes Pro-inflammatory Genes Inflammatory Stimuli->Pro-inflammatory Genes Translocates IKK Complex IKK Complex Receptor->IKK Complex Activates Receptor->NF-κB (p50/p65) Translocates Receptor->DNA Translocates Receptor->Pro-inflammatory Genes Translocates IκBα IκBα IKK Complex->IκBα Phosphorylates IKK Complex->NF-κB (p50/p65) Translocates IKK Complex->DNA Translocates IKK Complex->Pro-inflammatory Genes Translocates IκBα->NF-κB (p50/p65) Degrades, releasing IκBα->NF-κB (p50/p65) Translocates IκBα->DNA Translocates IκBα->Pro-inflammatory Genes Translocates NF-κB (p50/p65)->NF-κB (p50/p65) NF-κB (p50/p65)->DNA Binds NF-κB (p50/p65)->DNA Translocates NF-κB (p50/p65)->Pro-inflammatory Genes Translocates Andrographolide Andrographolide Andrographolide->IKK Complex Inhibits Andrographolide->NF-κB (p50/p65) Translocates Andrographolide->DNA Translocates Andrographolide->Pro-inflammatory Genes Translocates DNA->Pro-inflammatory Genes Transcription

Caption: Andrographolide inhibits the NF-κB signaling pathway.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation. Andrographolide has been demonstrated to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[10]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation Akt->Proliferation Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Andrographolide Andrographolide Andrographolide->PI3K Inhibits Andrographolide->Akt Inhibits Phosphorylation

Caption: Andrographolide inhibits the PI3K/Akt signaling pathway.

Experimental Workflow for Investigating Signaling Pathways

Experimental_Workflow cluster_assays Downstream Assays Cell Culture Cell Culture Andrographolide Treatment Andrographolide Treatment Cell Culture->Andrographolide Treatment Cell Lysis Cell Lysis Andrographolide Treatment->Cell Lysis Luciferase Reporter Assay Luciferase Reporter Assay Andrographolide Treatment->Luciferase Reporter Assay Immunofluorescence Immunofluorescence Andrographolide Treatment->Immunofluorescence Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis Luciferase Reporter Assay->Data Analysis Immunofluorescence->Data Analysis

Caption: Workflow for studying signaling pathway modulation.

Conclusion

Andrographolide, the bitter principle of Andrographis paniculata, stands as a testament to the value of traditional knowledge in modern drug discovery. Its journey from a key component of Ayurvedic and Traditional Chinese Medicine to a scientifically scrutinized molecule with proven anti-inflammatory, anticancer, and immunomodulatory properties is a compelling narrative. This technical guide has provided a comprehensive overview of its discovery, historical use, and the quantitative and mechanistic data that support its therapeutic potential. The detailed experimental protocols and signaling pathway diagrams are intended to equip researchers and drug development professionals with the foundational knowledge required to further explore and harness the therapeutic promise of andrographolide. As research continues to unravel the complexities of its molecular interactions, andrographolide holds significant promise for the development of novel therapeutics for a range of human diseases.

References

A Comprehensive Technical Guide to the Primary Biological Activities of Andrographolide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Andrographolide, a labdane diterpenoid derived from the plant Andrographis paniculata, is a molecule of significant interest in modern pharmacology. Traditionally used in Ayurvedic and Chinese medicine, its extensive biological activities are now the subject of rigorous scientific investigation.[1][2] This document provides an in-depth technical overview of the four primary biological activities of andrographolide: anti-inflammatory, anticancer, antiviral, and immunomodulatory. It details the molecular mechanisms, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes the complex signaling pathways involved. The primary mechanisms of action include the potent inhibition of major signaling cascades such as Nuclear Factor-kappa B (NF-κB), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and Phosphatidylinositol 3-kinase/Protein Kinase B/Mammalian Target of Rapamycin (PI3K/Akt/mTOR), highlighting its potential as a multi-target therapeutic agent.[3][4][5]

Anti-inflammatory Activity

Andrographolide exhibits robust anti-inflammatory properties, primarily through the modulation of key signaling pathways that regulate the expression of inflammatory mediators.[6][7] Its action mitigates the production of pro-inflammatory cytokines and enzymes, making it a strong candidate for treating a variety of inflammatory diseases.[8][9]

Molecular Mechanisms of Action

1.1.1 Inhibition of the NF-κB Signaling Pathway The NF-κB pathway is a cornerstone of the inflammatory response. Andrographolide interferes with this pathway through at least two distinct mechanisms:

  • Inhibition of IκBα Degradation: It can prevent the activation of the IκB kinase (IKK) complex, thereby blocking the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[10] This keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus to initiate the transcription of pro-inflammatory genes like COX-2, TNF-α, and IL-6.[4][10]

  • Direct Interference with NF-κB DNA Binding: Studies have shown that andrographolide can form a covalent adduct with the cysteine residue (Cys62) on the p50 subunit of NF-κB.[10] This modification directly blocks the ability of the NF-κB dimer to bind to its target DNA sequences.[10][11]

NF_kB_Inhibition Andrographolide Mechanism: NF-κB Pathway Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p50/p65 (Inactive NF-κB) NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active Releases DNA Target Gene DNA NFkB_active->DNA Translocates & Binds Andro1 Andrographolide Andro1->IKK Inhibits Activation Andro2 Andrographolide Andro2->NFkB_active Inhibits DNA Binding Transcription Transcription of Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Transcription

Andrographolide inhibits the NF-κB pathway at multiple points.

1.1.2 Inhibition of the JAK/STAT Signaling Pathway The JAK/STAT pathway is crucial for signaling initiated by cytokines and growth factors. Andrographolide has been shown to block this pathway by inhibiting the phosphorylation of both JAK proteins (specifically JAK1 and JAK2) and STAT proteins (STAT1, STAT2, and STAT3).[4][12][13] This prevents the dimerization and nuclear translocation of STAT proteins, thereby downregulating the expression of genes involved in inflammation and cell proliferation.[13][14]

JAK_STAT_Inhibition Andrographolide Mechanism: JAK/STAT Pathway Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine / IFN Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT (Inactive) JAK->STAT Phosphorylates (P) pSTAT p-STAT STAT_dimer p-STAT Dimer pSTAT->STAT_dimer Dimerizes DNA Target Gene DNA STAT_dimer->DNA Translocates & Binds Andro Andrographolide Andro->JAK Inhibits Phosphorylation Transcription Transcription of Inflammatory & Proliferation Genes DNA->Transcription

Andrographolide blocks cytokine signaling via the JAK/STAT pathway.
Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory efficacy of andrographolide and its derivatives has been quantified in various in vitro models.

CompoundAssayCell Line / ModelIC50 / EffectReference
AndrographolideNF-κB Luciferase ActivityHL-60/neutrophilsInhibition at 5 and 50 µM[11]
14-Deoxy-11,12-didehydroandrographolideNitric Oxide (NO) ProductionLPS-induced murine macrophages94.12 ± 4.79 µM[15][16]
NeoandrographolideNitric Oxide (NO) ProductionLPS-induced murine macrophages> 100 µM[15][16]
Experimental Protocol: NF-κB DNA Binding Assay (EMSA)

This protocol is adapted from methodologies used to demonstrate the direct inhibition of NF-κB binding to DNA by andrographolide.[11]

  • Cell Culture and Stimulation: Differentiate human promyelocytic leukemia (HL-60) cells into neutrophil-like cells. Stimulate the cells with a pro-inflammatory agent (e.g., 100 nM Platelet-Activating Factor, PAF) for 30 minutes to induce NF-κB activation.

  • Nuclear Extract Preparation: Following stimulation, harvest the cells and isolate nuclear proteins using a nuclear extraction kit according to the manufacturer's instructions. Determine the protein concentration of the extracts using a BCA or Bradford assay.

  • Andrographolide Incubation: Incubate a fixed amount of nuclear extract (e.g., 5-10 µg) with varying concentrations of andrographolide (e.g., 10, 50, 100 µM) or vehicle control (DMSO) in a binding buffer for 15-20 minutes at room temperature.

  • DNA Binding Reaction: Add a 32P-labeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') to the reaction mixture. Also, add poly(dI-dC) as a non-specific competitor. Incubate for 20 minutes at room temperature to allow protein-DNA complexes to form.

  • Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis at a constant voltage in a cold room or on ice.

  • Visualization: Dry the gel and expose it to X-ray film or a phosphor screen. The specific NF-κB-DNA complex will appear as a shifted band compared to the free probe. The intensity of this band will decrease with increasing concentrations of andrographolide, indicating inhibition of DNA binding.

Anticancer Activity

Andrographolide demonstrates significant anticancer potential across a wide range of cancer types through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest.[1][3][17]

Molecular Mechanisms of Action

2.1.1 Inhibition of the PI3K/Akt/mTOR Pathway This pathway is a critical regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. Andrographolide has been shown to suppress this pathway by inhibiting the activity of key components such as PI3K and mTOR.[5][18][19] This leads to:

  • Decreased cell proliferation and survival.[5]

  • Induction of apoptosis.[3][5]

  • Inhibition of angiogenesis by reducing the expression of downstream targets like Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[18][19]

PI3K_Akt_Inhibition Andrographolide Mechanism: PI3K/Akt/mTOR Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Andro1 Andrographolide Andro1->PI3K Inhibits Andro2 Andrographolide Andro2->mTOR Inhibits Anticancer_Workflow General Workflow for In Vitro Anticancer Assays cluster_assays 4. Endpoint Assays Start Start: Cancer Cell Line Culture 1. Cell Seeding & Culture (e.g., in 96-well or 24-well plates) Start->Culture Treatment 2. Treatment (Varying concentrations of Andrographolide + Control) Culture->Treatment Incubation 3. Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation MTT Cell Viability Assay (MTT / CCK-8) Incubation->MTT Apoptosis Apoptosis Assay (Annexin V / PI Staining) Incubation->Apoptosis Analysis 5. Data Acquisition & Analysis (Spectrophotometer / Flow Cytometer) MTT->Analysis Apoptosis->Analysis Result Determine IC50 & Quantify Apoptosis Analysis->Result Antiviral_Mechanism General Antiviral Mechanisms of Andrographolide cluster_lifecycle Virus Virus Particle Entry 1. Entry / Adsorption Virus->Entry Binds to Receptor HostCell Host Cell Replication 2. Replication (Gene Expression, DNA/RNA Synthesis) Entry->Replication Release 3. Assembly & Release Replication->Release Andro Andrographolide Andro->Entry Inhibits Andro->Replication Inhibits

References

The Ethnobotanical Tapestry of Andrographis paniculata: A Technical Guide to its Traditional Uses and Scientific Validation

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the historical and cultural significance, traditional medicinal applications, and the scientific evidence validating the therapeutic properties of Andrographis paniculata, intended for researchers, scientists, and drug development professionals.

Introduction

Andrographis paniculata (Burm.f.) Nees, a member of the Acanthaceae family, has for centuries been a cornerstone of traditional medicine systems across Asia. Commonly known as "King of Bitters," this herbaceous plant is renowned for its intensely bitter taste, a quality often associated with its potent therapeutic properties. Native to India and Sri Lanka, its cultivation has spread throughout Southern and Southeastern Asia, where it has been integrated into Ayurvedic, Traditional Chinese Medicine (TCM), Unani, and Siddha practices. This technical guide delves into the rich ethnobotanical background of A. paniculata, presenting a comprehensive overview of its traditional uses, supported by quantitative data from ethnobotanical surveys. Furthermore, it provides a detailed examination of the experimental protocols employed in the scientific validation of its key pharmacological activities, bridging the gap between traditional knowledge and modern drug discovery.

Ethnobotanical Heritage: A Cross-Cultural Perspective

The traditional application of Andrographis paniculata is diverse, with various parts of the plant, primarily the leaves and roots, being utilized to treat a wide spectrum of ailments. Its use is deeply embedded in the cultural and medicinal practices of numerous countries.

In Ayurvedic medicine , it is revered for its "blood purifying" properties and is a key ingredient in at least 26 formulations.[1][2] It is traditionally used to treat fever, liver disorders, skin diseases like boils and scabies, and as an anti-inflammatory agent.[1][2] In Traditional Chinese Medicine (TCM) , A. paniculata is characterized as a "cold property" herb, employed to clear heat and dispel toxins.[3] This makes it a primary remedy for conditions such as sore throat, fever, and upper respiratory tract infections.[3]

In Malaysian folk medicine , a decoction of the aerial parts is traditionally used for managing hypertension and diabetes.[3] Across Southeast Asia, it is a household remedy for the common cold, diarrhea, and fever.[1][4] The ethnobotanical applications also extend to the treatment of snakebites and insect stings.[4]

Quantitative Ethnobotanical Data

To provide a clearer understanding of the prevalence and consensus of traditional uses, this section summarizes quantitative data from ethnobotanical studies. These metrics help to quantify the importance of a plant species within a particular community for treating various ailments.

Ailment CategoryGeographical RegionQuantitative MetricValueReference
Immune SupportMadhya Pradesh, IndiaInformant Consensus Factor (ICF)0.26[5]
Gastrointestinal DisordersMadhya Pradesh, IndiaInformant Consensus Factor (ICF)0.23[5]
Respiratory AilmentsMadhya Pradesh, IndiaInformant Consensus Factor (ICF)0.15[5]
General HealthMadhya Pradesh, IndiaRelative Frequency of Citation (RFC)-[5]

Note: The Informant Consensus Factor (ICF) ranges from 0 to 1, where a higher value indicates a greater consensus among informants on the use of a plant for a particular ailment category. The Relative Frequency of Citation (RFC) indicates the local importance of a species. While specific RFC values for each ailment were not provided in the source, Andrographis paniculata was highlighted as one of the most important and popular plants among local healers.[5]

Pharmacological Validation: A Bridge Between Tradition and Science

The widespread traditional use of Andrographis paniculata has prompted extensive scientific investigation into its pharmacological properties. These studies have largely validated its ethnobotanical claims, attributing its therapeutic effects to a range of bioactive compounds, most notably andrographolide, a diterpenoid lactone.

Key Bioactive Constituent: Andrographolide

Andrographolide is the principal bioactive compound responsible for the majority of the pharmacological activities of A. paniculata. It is a colorless, crystalline substance with an intensely bitter taste. The concentration of andrographolide can vary depending on the geographical location, the part of the plant used, and the time of harvest.[2]

Detailed Experimental Protocols

To facilitate reproducibility and further research, this section provides detailed methodologies for key experiments cited in the scientific literature that validate the traditional uses of Andrographis paniculata.

Anti-Inflammatory Activity Assessment

The anti-inflammatory properties of A. paniculata are central to its traditional use for a variety of ailments.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Inducing Agent: Lipopolysaccharide (LPS).

  • Methodology:

    • RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then pre-treated with various concentrations of A. paniculata extract or isolated andrographolide for a specific duration (e.g., 1 hour).

    • Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells and incubating for 24 hours.

    • The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • The absorbance is measured spectrophotometrically at approximately 540 nm.

    • The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group.

Antimicrobial Activity Evaluation

The traditional use of A. paniculata for infections is supported by numerous studies demonstrating its antimicrobial effects.

  • Microbial Strains: A panel of pathogenic bacteria (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans).

  • Methodology:

    • Muller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) is prepared and poured into sterile Petri plates.

    • The microbial inoculum is standardized to a specific turbidity (e.g., 0.5 McFarland standard) and uniformly spread over the agar surface.

    • Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

    • A defined volume of the A. paniculata extract at various concentrations is added to each well.

    • Positive (standard antibiotic/antifungal) and negative (solvent) controls are included.

    • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

    • The diameter of the zone of inhibition around each well is measured in millimeters.

Hepatoprotective Effect Assessment

The liver-protective properties of A. paniculata are a cornerstone of its use in Ayurvedic medicine.

  • Animal Model: Wistar albino rats.

  • Inducing Agent: Carbon tetrachloride (CCl₄).

  • Methodology:

    • Animals are divided into several groups: a normal control group, a CCl₄-induced control group, a positive control group (e.g., receiving silymarin), and experimental groups receiving different doses of A. paniculata extract.

    • The experimental and positive control groups are pre-treated with the respective substances orally for a specified period (e.g., 7 days).

    • On the final day of pre-treatment, hepatotoxicity is induced in all groups except the normal control by administering a single intraperitoneal injection of CCl₄ dissolved in a vehicle like liquid paraffin.

    • After 24-48 hours, blood samples are collected for the estimation of liver function markers such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.

    • Animals are then euthanized, and their livers are excised for histopathological examination to assess the degree of liver damage.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the relationships between the traditional uses, bioactive compounds, and pharmacological effects of Andrographis paniculata, the following diagrams are provided.

Ethnobotanical_Framework Traditional_Knowledge Traditional Knowledge (Ayurveda, TCM, etc.) Ethnobotanical_Uses Ethnobotanical Uses (Fever, Infections, Liver ailments) Traditional_Knowledge->Ethnobotanical_Uses informs Scientific_Validation Scientific Validation (In vitro & In vivo studies) Ethnobotanical_Uses->Scientific_Validation guides Andrographis_paniculata Andrographis paniculata (King of Bitters) Andrographis_paniculata->Ethnobotanical_Uses is used for Bioactive_Compounds Bioactive Compounds (Andrographolide, Flavonoids) Andrographis_paniculata->Bioactive_Compounds contains Pharmacological_Activities Pharmacological Activities (Anti-inflammatory, Antimicrobial, Hepatoprotective) Bioactive_Compounds->Pharmacological_Activities exhibit Pharmacological_Activities->Scientific_Validation are validated by Drug_Development Modern Drug Development Scientific_Validation->Drug_Development leads to

Caption: Logical relationship between traditional knowledge and modern drug development for A. paniculata.

Experimental_Workflow_Hepatoprotective start Start animal_grouping Animal Grouping (Control, CCl4, Positive Control, Test Groups) start->animal_grouping pretreatment Pre-treatment (A. paniculata extract / Silymarin) animal_grouping->pretreatment induction Induction of Hepatotoxicity (CCl4 injection) pretreatment->induction blood_collection Blood Sample Collection induction->blood_collection histopathology Histopathological Examination of Liver Tissue induction->histopathology biochemical_analysis Biochemical Analysis (ALT, AST, ALP, Bilirubin) blood_collection->biochemical_analysis data_analysis Data Analysis and Interpretation biochemical_analysis->data_analysis histopathology->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing the hepatoprotective activity of A. paniculata.

Anti_inflammatory_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 binds to NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) NF_kB_Activation->Pro_inflammatory_Genes induces NO_Production Nitric Oxide (NO) Production Pro_inflammatory_Genes->NO_Production leads to Inflammation Inflammation NO_Production->Inflammation Andrographolide Andrographolide (from A. paniculata) Andrographolide->NF_kB_Activation inhibits

Caption: Simplified signaling pathway of the anti-inflammatory action of andrographolide.

Conclusion

Andrographis paniculata stands as a remarkable example of a traditional medicinal plant whose historical uses are increasingly being substantiated by modern scientific research. Its rich ethnobotanical background, spanning multiple cultures and traditional medicine systems, has provided a valuable roadmap for contemporary pharmacological investigation. The quantitative ethnobotanical data, though varied in its collection methodology, consistently points to the plant's significance in treating inflammatory, infectious, and hepatic conditions. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this potent "King of Bitters." As the demand for evidence-based natural remedies grows, the continued investigation into the mechanisms of action of Andrographis paniculata and its bioactive constituents, particularly andrographolide, holds significant promise for the development of new and effective therapeutic agents. The synergy between traditional knowledge and rigorous scientific validation will undoubtedly continue to unlock the full potential of this invaluable medicinal herb.

References

A Technical Guide to the Initial Screening of Andrographolide for Antiviral Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide, a labdane diterpenoid, is the principal bioactive constituent isolated from the medicinal plant Andrographis paniculata.[1][2] Traditionally used in Asian medicine to treat inflammatory disorders and infectious diseases, andrographolide has garnered significant scientific interest for its broad-spectrum pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1][3][4] Recent research has increasingly focused on its potential as a potent antiviral agent, demonstrating efficacy against a diverse range of viruses.[4][5][6]

This technical guide provides a comprehensive overview of the initial screening of andrographolide for its antiviral properties. It consolidates data from key in vitro and in silico studies, details common experimental protocols, and visualizes the compound's mechanisms of action through its interaction with host and viral signaling pathways.

Data Presentation: Quantitative Antiviral Activity

The initial evaluation of an antiviral candidate relies on quantifying its efficacy and toxicity in cell culture models. Efficacy is typically measured by the 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀), while cytotoxicity is measured by the 50% cytotoxic concentration (CC₅₀). A higher selectivity index (SI = CC₅₀/IC₅₀) indicates a more promising therapeutic window.

In Vitro Antiviral Efficacy and Cytotoxicity

The following table summarizes the quantitative data from various in vitro studies screening andrographolide against different viruses.

Virus FamilyVirusCell LineAssay TypeIC₅₀ / EC₅₀CC₅₀Selectivity Index (SI)Reference
CoronaviridaeSARS-CoV-2Calu-3Plaque Assay0.034 µM13.2-81.5 µM>380[7]
CoronaviridaeSARS-CoV-2 (Mᵖʳᵒ)Cleavage Assay15.05 ± 1.58 µM--[8][9]
CoronaviridaeSARS-CoV (Mᵖʳᵒ)Cleavage Assay5.00 ± 0.67 µM--[8]
FlaviviridaeDengue Virus (DENV2)C6/36-15.62 µg/mL (97.23% inhibition)--[8]
FlaviviridaeDengue Virus (DENV2)HepG2-21.304 µM--[8]
FlaviviridaeDengue Virus (DENV2)HeLa-22.739 µM--[8]
FlaviviridaeDengue Virus (DENV2)A549-35.2 ± 2.5 µM>100 µM>2.8[10]
FlaviviridaeZika Virus (ZIKV)A549-30.1 ± 2.2 µM>100 µM>3.3[10]
HerpesviridaeHerpes Simplex Virus-1 (HSV-1)-Virucidal Assay8.28 µg/mL--[8]
TogaviridaeChikungunya Virus (CHIKV)--77 µM--[11]
OrthomyxoviridaeInfluenza A (H3N2)-Post-exposure7.327 µg/mL--[12]
In Silico Screening and Molecular Docking

Computational studies, particularly molecular docking, are pivotal in the initial screening phase to predict the binding affinity of a compound to specific viral or host protein targets. These studies help elucidate potential mechanisms of action and prioritize candidates for in vitro testing. Andrographolide has been computationally modeled against several key proteins involved in viral infection.[5][9][13]

Target ClassProtein TargetVirusBinding Affinity / ScoreReference
Viral ProteaseMain Protease (Mᵖʳᵒ / 3CLᵖʳᵒ)SARS-CoV-2Glide Score: -6.26[8]
Viral ProteasePapain-like Protease (PLᵖʳᵒ)SARS-CoV-2-[5]
Viral PolymeraseRNA-dependent RNA polymerase (RdRp)SARS-CoV-2-[5]
Viral EntrySpike GlycoproteinSARS-CoV-2Moldock Score: 98.80 kcal/mol[8]
Host Entry FactorAngiotensin-Converting Enzyme 2 (ACE2)Host (Human)Moldock Score: 99.354 kcal/mol[8]
Host Entry FactorFurinHost (Human)-10.54 kcal/mol[13]
Host Entry FactorTMPRSS-2Host (Human)-9.50 kcal/mol[13]
Host Entry FactorCathepsin LHost (Human)-8.98 kcal/mol[13]

Mechanisms of Antiviral Action

Andrographolide exerts its antiviral effects through a multi-targeted approach, interfering with various stages of the viral life cycle and modulating the host's immune and inflammatory responses.[1][8]

Inhibition of Viral Entry and Replication
  • Blocking Host Receptors: Andrographolide can interfere with the entry of viruses by binding to host cell receptors. For HIV, it has been shown to suppress CXCR4 and CCR5 co-receptors.[8][14] For SARS-CoV-2, in silico models predict a strong binding affinity for the ACE2 receptor, potentially blocking its interaction with the viral spike protein.[8][13]

  • Targeting Viral Proteins: The compound can directly bind to viral proteins essential for entry and replication. It has been shown to bind to the Hemagglutinin (HA) and Neuraminidase (NA) proteins of the influenza virus.[8][14] For SARS-CoV-2, andrographolide is reported to inhibit the main protease (Mᵖʳᵒ), an enzyme critical for viral replication.[8][9]

Modulation of Host Signaling Pathways

A key aspect of andrographolide's activity is its ability to modulate host cellular pathways that viruses often hijack and that are involved in the inflammatory response to infection.

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1] Many viral infections trigger this pathway, leading to the expression of pro-inflammatory cytokines. Andrographolide is a potent inhibitor of NF-κB activation, thereby reducing the expression of cytokines like TNF-α, IL-6, and IL-1β and mitigating virus-induced inflammation.[1][3][8]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB_complex p65/p50/IκBα IkB->NFkB_complex IkB->NFkB_complex Sequesters NFkB_p50 p50 NFkB_p50->NFkB_complex NFkB_p65 p65 NFkB_p65->NFkB_complex p65_p50_nucleus p65/p50 NFkB_complex->p65_p50_nucleus Translocation DNA DNA (Promoter Region) Transcription Pro-inflammatory Gene Transcription (IL-6, TNF-α) DNA->Transcription p65_p50_nucleus->DNA Virus Viral Infection (e.g., IAV) Virus->IKK Activates Andrographolide Andrographolide Andrographolide->IKK Inhibits caption Andrographolide inhibits the NF-κB signaling pathway.

Andrographolide inhibits the NF-κB signaling pathway.
  • JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for interferon-stimulated antiviral responses. Some viruses exploit this pathway. Andrographolide can downregulate the activation of JAK/STAT signaling that is stimulated by viruses like Influenza A, helping to control the inflammatory cascade.[14]

  • KEAP1/NRF2 Pathway: The NRF2 pathway is a primary regulator of cellular antioxidant responses. Andrographolide activates NRF2 by inhibiting its interaction with KEAP1.[6] This activation leads to the transcription of antioxidant and cytoprotective genes, which can help protect cells from virus-induced oxidative stress. This mechanism has been identified as a key part of its anti-SARS-CoV-2 activity.[6]

KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Binds & Sequesters CUL3 CUL3 E3 Ligase KEAP1->CUL3 Recruits NRF2->KEAP1 Proteasome Proteasome NRF2->Proteasome Degradation NRF2_nucleus NRF2 NRF2->NRF2_nucleus Translocation CUL3->NRF2 Ubiquitination ARE Antioxidant Response Element (ARE) Transcription Antioxidant & Cytoprotective Gene Expression ARE->Transcription NRF2_nucleus->ARE Andrographolide Andrographolide Andrographolide->KEAP1 Inhibits Interaction caption Andrographolide activates the NRF2 pathway via KEAP1.

Andrographolide activates the NRF2 pathway via KEAP1.

Experimental Protocols

Reproducible and standardized protocols are essential for the initial screening of antiviral compounds. Below are detailed methodologies for key experiments.

General Experimental Workflow

The screening process follows a logical progression from evaluating cytotoxicity to determining antiviral efficacy against specific viruses.

Experimental_Workflow start Prepare Andrographolide Stock Solution (in DMSO) cytotoxicity Cytotoxicity Assay (MTT) Determine CC₅₀ start->cytotoxicity prep_cells Culture Host Cells (e.g., Calu-3, Vero E6) prep_cells->cytotoxicity antiviral_assay Antiviral Efficacy Assay (e.g., Plaque Reduction) prep_cells->antiviral_assay cytotoxicity->antiviral_assay Use non-toxic concentrations si_calc Calculate Selectivity Index (SI) SI = CC₅₀ / IC₅₀ cytotoxicity->si_calc virus_prep Prepare and Titrate Virus Stock (e.g., Plaque Assay for PFU) virus_prep->antiviral_assay data_analysis Data Analysis Calculate IC₅₀/EC₅₀ antiviral_assay->data_analysis data_analysis->si_calc caption General workflow for in vitro antiviral screening.

General workflow for in vitro antiviral screening.
Cytotoxicity Assay (MTT Protocol)

Objective: To determine the concentration of andrographolide that is toxic to the host cells (CC₅₀).

  • Cell Seeding: Seed host cells (e.g., Vero E6, Calu-3) in a 96-well plate at a density of 1-2 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of andrographolide in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubation: Incubate the plate for a period that mimics the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the untreated control. The CC₅₀ is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Antiviral Plaque Reduction Assay

Objective: To determine the concentration of andrographolide that inhibits viral replication by 50% (IC₅₀ or EC₅₀).

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Infection: Remove the culture medium and infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: Prepare serial dilutions of andrographolide in an overlay medium (e.g., 2% methylcellulose or agarose in culture medium). The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

  • Overlay: After the 1-hour adsorption period, remove the virus inoculum, wash the cells gently with PBS, and add the andrographolide-containing overlay medium.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a duration that allows for visible plaque formation (typically 2-5 days, depending on the virus).

  • Staining: Remove the overlay, fix the cells with a solution like 4% paraformaldehyde, and stain with a crystal violet solution (0.1% w/v). The viable cells will stain purple, while the areas of cell death caused by the virus (plaques) will remain clear.

  • Plaque Counting: Count the number of plaques in each well.

  • Calculation: Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound). The IC₅₀ is the concentration that causes a 50% reduction in the number of plaques, determined by non-linear regression.

Molecular Docking Protocol Outline

Objective: To predict the binding mode and affinity of andrographolide to a specific protein target in silico.

  • Protein Preparation: Obtain the 3D structure of the target protein from a database (e.g., Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of andrographolide and optimize its geometry to find the lowest energy conformation.

  • Binding Site Identification: Define the active or binding site on the target protein, either based on known inhibitor binding or using pocket prediction algorithms.

  • Docking Simulation: Use docking software (e.g., AutoDock, Glide) to systematically place the ligand into the defined binding site in various orientations and conformations. The software calculates a "docking score" or binding energy for each pose, which estimates the binding affinity.

  • Analysis: Analyze the top-ranked poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between andrographolide and the protein's amino acid residues.

Conclusion and Future Directions

The initial screening of andrographolide through in vitro and in silico methods has consistently demonstrated its broad-spectrum antiviral potential.[5][8] The compound exhibits activity against numerous viruses, including clinically relevant pathogens like SARS-CoV-2, influenza, and dengue virus.[8][11] Its multi-pronged mechanism of action, which includes the direct inhibition of viral components and the modulation of critical host inflammatory pathways like NF-κB and NRF2, makes it a compelling candidate for further development.[1][6][8]

The data presented in this guide—encompassing specific IC₅₀ values, binding affinities, and mechanistic pathways—provides a solid foundation for drug development professionals. However, while initial screening results are promising, the transition from a lead compound to a clinical drug requires further investigation. Future research should focus on optimizing its pharmacokinetic properties, such as its low solubility and bioavailability, through medicinal chemistry approaches to generate more potent and drug-like derivatives.[8][14] Furthermore, validation of its efficacy and safety in preclinical animal models is a critical next step to translate these foundational findings into viable therapeutic strategies.

References

An In-depth Technical Guide to Andrographolide: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Andrographolide, a labdane diterpenoid, is the principal bioactive constituent isolated from the medicinal plant Andrographis paniculata.[1][2] Renowned for its broad spectrum of pharmacological activities, it has been a focal point of scientific research for its potential therapeutic applications, including anti-inflammatory, antiviral, and antineoplastic properties.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of andrographolide, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Andrographolide is a colorless, crystalline substance with a notably bitter taste.[5] Its complex chemical structure and poor water solubility present challenges in its formulation and bioavailability.[1][4]

PropertyValueReferences
IUPAC Name 3-[2-[Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-napthalenyl]ethylidene]dihydro-4-hydroxy-2(3H)-furanone[6]
Molecular Formula C20H30O5[1][3]
Molecular Weight 350.45 g/mol [1][3]
Melting Point 230-231 °C[6]
Appearance White square prism or flaky crystals[4]
Solubility Sparingly soluble in water; soluble in boiling ethanol, slightly soluble in methanol and ethanol, and very slightly soluble in chloroform. Soluble in DMSO (up to 25 mg/ml).[4][5][6]
UV/Vis Spectroscopy (λmax) 225 nm[7]

Experimental Protocols

Extraction and Isolation of Andrographolide from Andrographis paniculata

This protocol describes a common method for the extraction and isolation of andrographolide from the dried leaves of Andrographis paniculata.

Methodology:

  • Preparation of Plant Material: Air-dry the leaves of Andrographis paniculata in the shade, followed by oven drying at a temperature below 60°C. Pulverize the dried leaves into a fine powder (approximately 40 mesh).[8]

  • Extraction:

    • Perform cold maceration of the leaf powder with a 1:1 mixture of dichloromethane and methanol.[9]

    • Alternatively, Soxhlet extraction can be employed using methanol as the solvent. A solid-to-solvent ratio of 1:3.5 (w/v) is recommended for optimal extraction. The extraction is typically carried out at the reflux temperature for 3 hours.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure to obtain a crude extract.

  • Purification:

    • Wash the crude crystalline mass with toluene to remove chlorophyll and other coloring matter.[8]

    • Dissolve the resulting crystalline material in hot methanol and allow it to cool for recrystallization.[8]

  • Final Product: The resulting pure andrographolide crystals can be collected and dried. The purity can be assessed by techniques such as TLC, HPLC, and melting point determination.[9]

G A Dried Andrographis paniculata Leaves B Pulverization (40 mesh) A->B C Extraction (Maceration or Soxhlet) Solvent: Dichloromethane:Methanol (1:1) or Methanol B->C D Filtration C->D E Concentration (under reduced pressure) D->E F Crude Extract E->F G Purification (Washing with Toluene) F->G H Recrystallization (from hot Methanol) G->H I Pure Andrographolide Crystals H->I

Fig. 1: Experimental workflow for the extraction and isolation of andrographolide.
Anti-inflammatory Activity Assay: Inhibition of Pro-inflammatory Cytokines in RAW264.7 Macrophages

This protocol outlines a cell-based assay to evaluate the anti-inflammatory effects of andrographolide by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated murine macrophages.

Methodology:

  • Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of andrographolide (e.g., 6.25, 12.5, 25 µg/ml) for 1 hour.[10]

    • Stimulate the cells with LPS (1 µg/ml) for 24 hours to induce an inflammatory response. Include a vehicle control group (cells treated with vehicle and LPS) and a negative control group (cells treated with vehicle only).

  • Measurement of Cytokines:

    • Collect the cell culture supernatants after the incubation period.

    • Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of each cytokine at different concentrations of andrographolide compared to the LPS-stimulated control. Determine the IC50 value for each cytokine.

Anticancer Activity Assay: Cell Proliferation (MTT) Assay

This protocol describes the use of an MTT assay to assess the cytotoxic effects of andrographolide on cancer cells, using breast cancer cell lines as an example.

Methodology:

  • Cell Culture: Culture human breast cancer cells (e.g., T47D or MDA-MB-231) in an appropriate medium (e.g., RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of andrographolide for 24, 48, and 72 hours. Include a vehicle-treated control group.

  • MTT Assay:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group. Determine the IC50 value of andrographolide at each time point.

Signaling Pathways Modulated by Andrographolide

Andrographolide exerts its diverse biological effects by modulating multiple key signaling pathways involved in inflammation, cell survival, and proliferation.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of andrographolide are largely attributed to its ability to inhibit the NF-κB signaling pathway.[11] It can block the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[3][11] Andrographolide has been shown to inhibit the phosphorylation of IκB kinase, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[10][11]

G cluster_0 Inflammatory Stimuli (e.g., TNF-α, LPS) Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Inflammatory Stimuli (e.g., TNF-α, LPS)->IKK IκBα IκBα IKK->IκBα Phosphorylation p65 p65 IκBα->p65 Inhibition NF-κB (p65/p50) NF-κB (p65/p50) p65->NF-κB (p65/p50) Forms complex with p50 Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Activation Andrographolide Andrographolide Andrographolide->IKK Inhibition

Fig. 2: Andrographolide's inhibition of the NF-κB signaling pathway.
Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Andrographolide has been shown to inhibit this pathway, contributing to its anticancer effects.[12][13] It can suppress the phosphorylation of Akt, a key downstream effector of PI3K, thereby modulating the activity of further downstream targets like mTOR and regulating processes such as cell cycle progression and apoptosis.[12][14]

G cluster_0 Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activation Akt Akt PI3K->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth mTOR->Cell Survival, Proliferation, Growth Promotion Andrographolide Andrographolide Andrographolide->Akt Inhibition of Phosphorylation G cluster_0 Stress/Inflammatory Stimuli Stress/Inflammatory Stimuli MAPKKK MAPKKK Stress/Inflammatory Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK (p38, ERK1/2, JNK) MAPK (p38, ERK1/2, JNK) MAPKK->MAPK (p38, ERK1/2, JNK) Phosphorylation Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (p38, ERK1/2, JNK)->Transcription Factors (e.g., AP-1) Activation Inflammation, Proliferation Inflammation, Proliferation Transcription Factors (e.g., AP-1)->Inflammation, Proliferation Promotion Andrographolide Andrographolide Andrographolide->MAPK (p38, ERK1/2, JNK) Inhibition of Phosphorylation

References

Andrographolide's Effect on Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Andrographolide, a labdane diterpenoid, is the primary bioactive constituent of Andrographis paniculata, a plant with a long history of use in traditional medicine across Asia.[1][2][3] Renowned for its wide spectrum of pharmacological activities, andrographolide has garnered significant attention from the scientific community for its anti-inflammatory, anticancer, antiviral, and immunomodulatory properties.[2][4] Its therapeutic potential stems from its ability to modulate a multitude of cellular signaling pathways that are often dysregulated in various disease states. This technical guide provides an in-depth analysis of the core signaling pathways targeted by andrographolide, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Signaling Pathways Modulated by Andrographolide

Andrographolide exerts its pleiotropic effects by intervening in several key signaling cascades crucial for cell growth, proliferation, inflammation, and survival.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response and is constitutively active in many cancers.[5] Andrographolide is a potent inhibitor of this pathway.[2][5] Its mechanisms of inhibition are multifaceted and include:

  • Inhibition of IκBα Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus. Andrographolide has been shown to prevent the degradation of IκBα.[6]

  • Inhibition of IKK Activation: Andrographolide can inhibit the activity of the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα.[1][3]

  • Direct Modification of NF-κB Subunits: Andrographolide can form a covalent adduct with the cysteine residue (Cys62) on the p50 subunit of NF-κB, thereby preventing its binding to DNA.[1][7]

  • Inhibition of p65 Nuclear Translocation and Phosphorylation: Andrographolide has been observed to reduce the nuclear translocation of the p65 subunit of NF-κB.[3][8][9] It can also inhibit the phosphorylation of p65 at Ser536, a critical step for its transcriptional activity, through the activation of protein phosphatase 2A (PP2A).[6][10][11]

These inhibitory actions collectively lead to a downstream reduction in the expression of NF-κB target genes, including pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as COX-2 and iNOS.[2][8]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates NFkB_complex p65/p50/IkB p65 p65 p50 p50 NFkB_nucleus p65/p50 NFkB_complex->NFkB_nucleus translocates Andrographolide_Cytoplasm Andrographolide Andrographolide_Cytoplasm->IKK inhibits Andrographolide_Cytoplasm->p65 inhibits phosphorylation Andrographolide_Cytoplasm->NFkB_complex prevents IkB degradation Andrographolide_Cytoplasm->NFkB_nucleus inhibits translocation DNA DNA NFkB_nucleus->DNA binds Gene_Transcription Gene Transcription (e.g., TNF-α, IL-6, COX-2) DNA->Gene_Transcription

Andrographolide's inhibition of the NF-κB signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, regulates a wide array of cellular processes such as proliferation, differentiation, and apoptosis. Andrographolide has been shown to modulate MAPK signaling, often in a context-dependent manner.

  • Inhibition of ERK1/2, p38, and JNK Phosphorylation: In various inflammatory models, andrographolide dose-dependently suppresses the phosphorylation of ERK1/2, p38, and JNK.[1][8] For instance, in LPS-stimulated RAW264.7 macrophages, andrographolide treatment significantly decreased the levels of p-ERK1/2, p-p38, and p-JNK.[8] This inhibition contributes to its anti-inflammatory effects by reducing the production of pro-inflammatory mediators.[12]

  • Activation of JNK and p38 in Cancer Cells: Conversely, in some cancer cell lines, andrographolide induces the activation (phosphorylation) of JNK and p38.[13] This activation is linked to the induction of apoptosis and cell cycle arrest, highlighting the pro-apoptotic role of these kinases in this context.[13][14] For example, in human melanoma cells, andrographolide-induced apoptosis was associated with the activation of the JNK and p38 signaling pathways.[13]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress / Stimuli (e.g., LPS, TNF-α) Upstream_Kinases Upstream Kinases Stress_Stimuli->Upstream_Kinases p38 p38 Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK ERK1_2 ERK1/2 Upstream_Kinases->ERK1_2 Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK1_2->Transcription_Factors Andrographolide_MAPK Andrographolide Andrographolide_MAPK->p38 inhibits phosphorylation Andrographolide_MAPK->JNK inhibits phosphorylation Andrographolide_MAPK->ERK1_2 inhibits phosphorylation Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response

Andrographolide's modulation of the MAPK signaling pathway.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, growth, and proliferation, and its aberrant activation is a hallmark of many cancers.[15] Andrographolide has been shown to be an effective inhibitor of this pro-survival pathway.[15][16]

  • Inhibition of Akt Phosphorylation: Andrographolide treatment leads to a decrease in the phosphorylation of Akt at both Ser473 and Thr308, thereby inactivating it.[17] This effect has been observed in various cell types, including lens epithelial cells and breast cancer cells.[17][18]

  • Downregulation of Downstream Targets: The inhibition of Akt by andrographolide leads to the downregulation of downstream effectors, including the mammalian target of rapamycin (mTOR).[15][19] This subsequently affects protein synthesis and cell growth.

  • Suppression of HIF-1α: In cancer cells, the PI3K/Akt/mTOR pathway often leads to the stabilization and activation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of angiogenesis.[16] Andrographolide has been shown to reduce HIF-1α protein levels by inhibiting the PI3K/Akt/mTOR pathway, thereby suppressing tumor growth and angiogenesis.[1][15][18]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates (phosphorylates) mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Andrographolide_PI3K Andrographolide Andrographolide_PI3K->PI3K inhibits Andrographolide_PI3K->Akt inhibits phosphorylation

Andrographolide's inhibition of the PI3K/Akt/mTOR pathway.
JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary route for cytokine signaling, playing a key role in immunity, inflammation, and cell growth.[16] Andrographolide has been found to suppress this pathway.

  • Inhibition of STAT3 Phosphorylation: Andrographolide can reduce the phosphorylation of STAT3, a key transcription factor in this pathway, which is often constitutively activated in cancer cells.[1][19] This inhibition prevents its nuclear translocation and subsequent gene transcription.[1]

  • Suppression of Cytokine Signaling: By inhibiting the JAK/STAT pathway, andrographolide can attenuate the cellular responses to inflammatory cytokines such as IL-6.[1][19]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_Dimer STAT Dimer STAT->STAT_Dimer dimerizes & translocates Andrographolide_JAK Andrographolide Andrographolide_JAK->JAK inhibits Andrographolide_JAK->STAT inhibits phosphorylation Gene_Expression Gene Expression STAT_Dimer->Gene_Expression

Andrographolide's inhibition of the JAK/STAT signaling pathway.
Apoptosis Signaling Pathways

Andrographolide is a known inducer of apoptosis, or programmed cell death, in various cancer cell lines.[14][20] It achieves this through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: Andrographolide can increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[15] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[4]

  • Extrinsic Pathway: The compound has been shown to activate caspase-8, a key initiator caspase in the extrinsic pathway.[4][21]

  • ROS Generation: In some cancer cells, such as osteosarcoma, andrographolide induces apoptosis by increasing the production of reactive oxygen species (ROS), which in turn activates the JNK pathway.[14]

Apoptosis_Pathway cluster_andrographolide Andrographolide cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Andrographolide Andrographolide Death_Receptors Death Receptors Andrographolide->Death_Receptors activates Bcl2 Bcl-2 Andrographolide->Bcl2 inhibits Bax Bax Andrographolide->Bax activates Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Andrographolide's induction of apoptosis via intrinsic and extrinsic pathways.
Cell Cycle Regulation

Andrographolide can inhibit the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[7][13][14][22] This is achieved by modulating the expression of key cell cycle regulatory proteins.

  • Downregulation of Cyclins and CDKs: Treatment with andrographolide has been shown to decrease the expression of cyclin B1 and cyclin-dependent kinase 1 (CDK1), which are essential for the G2 to M phase transition.[22]

  • Upregulation of Cell Cycle Inhibitors: The compound can also increase the expression of cell cycle inhibitory proteins like p21 and p27.[7]

Cell_Cycle_Pathway cluster_cellcycle Cell Cycle Progression G1 G1 S S G1->S G2 G2 S->G2 M M G2->M CyclinB1_CDK1 Cyclin B1 / CDK1 Complex M->G1 CyclinB1_CDK1->M Arrest G2/M Arrest Andrographolide_CC Andrographolide Andrographolide_CC->CyclinB1_CDK1 inhibits

Andrographolide's induction of G2/M cell cycle arrest.

Quantitative Data Presentation

The following tables summarize the quantitative effects of andrographolide on various cell lines and signaling molecules as reported in the literature.

Table 1: Inhibitory Concentrations (IC50) of Andrographolide on Cell Viability

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
HCT-116Colon Cancer29.75 ± 0.724[23]
HCT-116Colon Cancer18.80 ± 0.548[23]
RAW 264.7MacrophageNot specifiedNot specified[8]
MCF-7Breast CancerNot specified48[24]
MDA-MB-231Breast CancerNot specified48[24]

Table 2: Quantitative Effects of Andrographolide on Signaling Proteins

Cell LineTreatmentTarget ProteinEffectQuantitative ChangeReference
RAW264.7LPS + Andrographolide (6.25-25 µg/ml)p-JNK, p-ERK1/2, p-p38InhibitionDose-dependent decrease[8]
RAW264.7LPS + Andrographolide (6.25-25 µg/ml)p-p65, p-IκBαInhibitionDose-dependent decrease[8]
Rat VSMCsLPS/IFN-γ + Andrographolide (50 µM)p-p65 (Ser536)Inhibition76.2% ± 15.9% reduction[10]
MacrophagesC5a + Andrographolide (30 µM)p-ERK1/2Inhibition86% ± 9% inhibition[25]
MCF-7Andrographolide (20-60 µM)PI3K proteinInhibition30-68% reduction[24]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to investigate the effects of andrographolide.

Cell Culture and Treatment
  • Cell Lines: Specific cell lines (e.g., RAW264.7 macrophages, HCT-116 colon cancer cells, MCF-7 breast cancer cells) are chosen based on the research question.

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in plates or flasks and allowed to adhere. They are then treated with varying concentrations of andrographolide for specified time periods. A vehicle control (e.g., DMSO) is always included. For inflammatory studies, cells are often pre-treated with andrographolide before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Western Blot Analysis

This technique is used to detect and quantify specific proteins.

  • Protein Extraction: Cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a method like the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate and imaged. Band intensity is quantified using densitometry software.

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

  • Seeding: Cells are seeded in a 96-well plate and treated with andrographolide.

  • MTT Addition: After the treatment period, MTT reagent is added to each well and incubated.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Flow Cytometry)

This method quantifies the percentage of apoptotic cells.

  • Cell Staining: Treated cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Flow Cytometry)

This protocol determines the distribution of cells in different phases of the cell cycle.

  • Cell Fixation: Treated cells are harvested and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase and stained with a DNA-binding dye like Propidium Iodide (PI).

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The resulting histogram shows the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow cluster_assays Downstream Assays Start Hypothesis Cell_Culture Cell Culture & Seeding Start->Cell_Culture Treatment Andrographolide Treatment Cell_Culture->Treatment Harvest Cell Harvesting Treatment->Harvest Western_Blot Western Blot (Protein Expression) Harvest->Western_Blot MTT_Assay MTT Assay (Cell Viability) Harvest->MTT_Assay Flow_Cytometry Flow Cytometry (Apoptosis/Cell Cycle) Harvest->Flow_Cytometry Data_Analysis Data Analysis Western_Blot->Data_Analysis MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

A generalized workflow for studying andrographolide's cellular effects.

Conclusion

Andrographolide is a pharmacologically versatile natural compound that exerts its therapeutic effects by modulating a complex network of cellular signaling pathways. Its ability to concurrently inhibit pro-inflammatory and pro-survival pathways, such as NF-κB, MAPK, and PI3K/Akt, while promoting pro-apoptotic and cell cycle arrest mechanisms, underscores its potential as a multi-target therapeutic agent. The comprehensive data presented in this guide highlight the dose- and cell-type-dependent manner of its actions. For drug development professionals, the multifaceted nature of andrographolide presents both an opportunity and a challenge. While its broad-spectrum activity is beneficial for complex diseases like cancer and chronic inflammation, further research is warranted to delineate the precise molecular interactions and to optimize its therapeutic window for specific clinical applications. The continued investigation into the signaling cascades affected by andrographolide will undoubtedly pave the way for its development as a novel standalone or adjuvant therapy.

References

Methodological & Application

Protocol for the Isolation of Pure Andrographolide for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Andrographolide, a labdane diterpenoid, is the principal bioactive constituent of Andrographis paniculata. It has garnered significant interest within the scientific community due to its wide array of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. For reproducible and reliable in vitro studies, the use of highly purified andrographolide is paramount. This document provides a detailed protocol for the isolation and purification of andrographolide to a high degree of purity, suitable for cell-based assays and other preclinical research. The described method combines solvent extraction, charcoal treatment, and crystallization, which are robust and scalable techniques for obtaining pure andrographolide.

Data Presentation

Table 1: Comparison of Andrographolide Extraction and Purification Methods

ParameterMethod 1: Methanol Extraction & CrystallizationMethod 2: Ethanol Extraction & HPLC PurificationMethod 3: Dichloromethane-Methanol Extraction
Extraction Solvent Methanol95% Ethanol1:1 Dichloromethane:Methanol
Plant Part Dried LeavesDried Aerial PartsDried Leaves
Extraction Technique Soxhlet Extraction or MacerationOptimized at 40°C for 12 hoursCold Maceration
Initial Yield of Crude Extract Variable15.53 mg/g of plant material[1]Approx. 4.8g from 100g of leaf powder
Purification Steps Charcoal treatment, Cooling CrystallizationOrganic Solvent Nanofiltration, Preparative HPLC, CrystallizationRepeated washing with toluene, Recrystallization from methanol
Reported Purity Up to 96%[2]Up to 95.2%[1]High purity confirmed by TLC, HPLC, and melting point[3]
Final Yield of Pure Andrographolide 90-96% recovery from crude extract[2]Not explicitly stated1.9-2.0 g from the crude extract

Experimental Protocols

Materials and Reagents
  • Dried powdered leaves of Andrographis paniculata

  • Methanol (ACS grade)

  • Ethanol (95%)

  • Dichloromethane (ACS grade)

  • Toluene (ACS grade)

  • Activated Charcoal

  • Silica gel for column chromatography (60-120 mesh)

  • Pre-coated silica gel TLC plates (GF254)

  • HPLC grade methanol and water

  • Reference standard of andrographolide (>98% purity)

Protocol 1: Isolation of Andrographolide by Methanol Extraction and Crystallization

This protocol is a widely used and effective method for obtaining high-purity andrographolide.

1. Extraction: a. Weigh 100 g of dried, powdered Andrographis paniculata leaves. b. The powder can be extracted using a Soxhlet apparatus with methanol for 6-8 hours.[2] Alternatively, macerate the powder in methanol (1:3.5 w/v) at room temperature with intermittent shaking for 48 hours.[2] c. After extraction, filter the methanolic extract through Whatman No. 1 filter paper. d. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark green, viscous crude extract.

2. Purification: a. Dissolve the crude extract in a minimal amount of hot methanol. b. To decolorize the solution, add activated charcoal (approximately 1-2% w/w of the crude extract) and stir the mixture at 45°C for 30 minutes.[4] c. Filter the hot solution through a bed of celite to remove the charcoal. d. Concentrate the clear filtrate using a rotary evaporator until the volume is reduced by about half.[2] e. Allow the concentrated solution to cool slowly at room temperature, and then transfer it to a refrigerator (4°C) to facilitate crystallization. White, needle-like crystals of andrographolide will form. f. Collect the crystals by filtration and wash them with a small amount of cold methanol to remove any remaining impurities.[3] g. The crystallization process can be repeated to achieve higher purity.[2][5]

3. Purity Assessment: a. Thin Layer Chromatography (TLC): i. Dissolve a small amount of the isolated crystals and the reference standard in methanol. ii. Spot both solutions on a pre-coated silica gel TLC plate. iii. Develop the plate in a suitable solvent system, such as chloroform:methanol (9:1 v/v). iv. Visualize the spots under UV light at 254 nm. The Rf value of the isolated compound should match that of the reference standard. b. High-Performance Liquid Chromatography (HPLC): i. Prepare a standard solution of andrographolide and a solution of the isolated crystals in HPLC grade methanol. ii. Analyze the samples using a C18 column (e.g., 4.6 x 250 mm, 5 µm).[2] iii. Use a mobile phase of methanol and water (e.g., 65:35 v/v) at a flow rate of 1.0 mL/min.[6][7] iv. Set the UV detector to 223 nm.[2] v. The retention time of the isolated andrographolide should match that of the standard. Purity can be calculated from the peak area. c. Melting Point: i. Determine the melting point of the dried crystals. Pure andrographolide has a melting point of approximately 230-232°C.[3]

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start: Dried A. paniculata Powder extraction Solvent Extraction (Methanol) start->extraction filtration1 Filtration extraction->filtration1 concentration1 Concentration (Rotary Evaporator) filtration1->concentration1 crude_extract Crude Andrographolide Extract concentration1->crude_extract dissolution Dissolution in Hot Methanol crude_extract->dissolution charcoal Activated Charcoal Treatment dissolution->charcoal filtration2 Hot Filtration charcoal->filtration2 concentration2 Concentration filtration2->concentration2 crystallization Cooling Crystallization (4°C) concentration2->crystallization collection Crystal Collection & Washing (Cold Methanol) crystallization->collection drying Drying collection->drying pure_andro Pure Andrographolide Crystals drying->pure_andro analysis Purity Analysis (TLC, HPLC, Melting Point) pure_andro->analysis end End: Pure Andrographolide for In Vitro Studies analysis->end

Caption: Workflow for the isolation and purification of andrographolide.

Andrographolide Signaling Pathway Inhibition

Andrographolide exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

signaling_pathway cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb nfkb_inactive Inactive NF-κB (p50/p65)-IκBα Complex nfkb_active Active NF-κB (p50/p65) nfkb_inactive->nfkb_active IκBα degradation gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) nfkb_active->gene_expression binds to DNA nucleus Nucleus translocation Translocation andrographolide Andrographolide andrographolide->ikk inhibits andrographolide->nfkb_active prevents DNA binding

Caption: Inhibition of the NF-κB signaling pathway by andrographolide.

References

Application Notes and Protocols: Enhancing Andrographolide Bioavailability Through Synthesis and Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Andrographolide, a labdane diterpenoid extracted from Andrographis paniculata, is a molecule of significant therapeutic interest, exhibiting a wide range of pharmacological activities including anti-inflammatory, antiviral, and anti-cancer properties. However, its clinical utility is hampered by poor aqueous solubility and low oral bioavailability.[1][2] This document provides detailed application notes and protocols on two primary strategies to overcome these limitations: the synthesis of novel andrographolide derivatives and the development of advanced nanoformulations.

Synthesis of Andrographolide Derivatives

Chemical modification of the andrographolide scaffold is a key strategy to improve its physicochemical properties and enhance its therapeutic potential.[3][4][5] While many derivatives have been synthesized to enhance specific pharmacological activities, the direct impact of these modifications on oral bioavailability is an area of ongoing research. Below are representative synthetic approaches.

Synthesis of Ester Derivatives at C-14

Modification at the C-14 position of the α,β-unsaturated γ-butyrolactone ring is a common strategy. Esterification can increase the lipophilicity and potentially alter the metabolic profile of the parent compound.

Experimental Protocol: Synthesis of 14-O-Acetylandrographolide

  • Dissolution: Dissolve Andrographolide (1 mmol) in pyridine (10 mL) in a round-bottom flask.

  • Acylation: Add acetic anhydride (1.2 mmol) dropwise to the solution at 0°C with constant stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Quenching: Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with 1N HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 14-O-acetylandrographolide.

  • Characterization: Confirm the structure of the synthesized derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Derivatives via Modification of the Isopropylidene Group

The C-3 and C-19 hydroxyl groups can be protected and subsequently modified to create novel derivatives.

Experimental Protocol: Synthesis of a C-12 Substituted 14-Deoxyandrographolide Derivative

  • Protection: Protect the C-3 and C-19 hydroxyl groups of andrographolide by reacting it with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid in an inert solvent like dichloromethane to form the isopropylidene ketal.

  • Reaction at C-14: React the protected intermediate with an appropriate alkyl halide at the C-14 position.

  • Deprotection: Remove the isopropylidene protecting group using an acid-catalyzed hydrolysis to yield the desired C-12 substituted derivative.

  • Purification and Characterization: Purify the final product using column chromatography and characterize its structure using spectroscopic methods.

While these synthetic modifications have been shown to enhance cytotoxic and anti-inflammatory activities, comprehensive pharmacokinetic data demonstrating improved bioavailability for many of these specific derivatives is not yet widely available in the literature.[3][5] Further in vivo studies are required to quantify the impact of these chemical changes on parameters such as Cmax, AUC, and overall bioavailability.

Nanoformulation Strategies for Improved Bioavailability

Nanoformulations have emerged as a highly effective approach to enhance the oral bioavailability of poorly soluble drugs like andrographolide by increasing the surface area for dissolution and improving absorption.[1][6][7]

pH-Sensitive Nanoparticles

This technique utilizes polymers that dissolve at specific pH ranges, allowing for targeted drug release.

Experimental Protocol: Preparation of pH-Sensitive Andrographolide Nanoparticles

This protocol is based on the nanoprecipitation technique using Eudragit® EPO, a cationic polymethacrylate copolymer.[6]

  • Organic Phase Preparation: Dissolve Andrographolide and Eudragit® EPO in a suitable organic solvent such as acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as Pluronic® F-68.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The nanoparticles will form spontaneously.

  • Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Characterization: Characterize the nanoparticle suspension for particle size, zeta potential, and encapsulation efficiency.

Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles

PLGA is a biodegradable and biocompatible polymer widely used for drug delivery.

Experimental Protocol: Preparation of Andrographolide-Loaded PLGA Nanoparticles

This protocol utilizes the emulsion solvent evaporation method.[8][9]

  • Organic Phase Preparation: Dissolve Andrographolide and PLGA in an organic solvent mixture (e.g., chloroform and methanol).[8][9]

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA).[8][9]

  • Emulsification: Add the organic phase to the aqueous phase and sonicate the mixture to form an oil-in-water (o/w) emulsion.[8][9]

  • Solvent Evaporation: Stir the emulsion for an extended period (e.g., 17 hours) to allow for the evaporation of the organic solvent, leading to the formation of solid nanoparticles.[8][9]

  • Washing and Collection: Centrifuge the nanoparticle suspension to collect the nanoparticles, and wash them with deionized water to remove excess surfactant.[8][9]

  • Lyophilization: Lyophilize the washed nanoparticles for long-term storage.

Nanoemulsions

Nanoemulsions are thermodynamically stable, isotropically clear dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant molecules.

Experimental Protocol: Preparation of Andrographolide-Loaded Nanoemulsion

  • Component Selection: Select an appropriate oil (e.g., Capryol 90), surfactant (e.g., Kolliphor RH 40), and cosurfactant (e.g., propylene glycol) based on the solubility of Andrographolide.

  • Formation of Nanoemulsion Preconcentrate: Dissolve Andrographolide in the oil. Add the surfactant and cosurfactant and mix until a clear solution is obtained.

  • Nanoemulsion Formation: Dilute the preconcentrate with water under gentle stirring to form the nanoemulsion.

  • Characterization: Evaluate the nanoemulsion for droplet size, polydispersity index, and stability.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the quantitative data on the improvement of Andrographolide bioavailability using various techniques.

Table 1: Pharmacokinetic Parameters of Andrographolide with Different Bioavailability Enhancement Techniques in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋∞ (ng·h/mL)Relative Bioavailability (%)Reference
Pure Andrographolide10---100[6]
pH-Sensitive Nanoparticles103.2-fold increase vs. pure4-fold shorter vs. pure2.2-fold increase vs. pure121.53[6]
Andrographolide Suspension----100[10]
AG-Loaded Nanoemulsion----594.3[10]

Table 2: Impact of Solubilizing Agents and Bioenhancers on Andrographolide Bioavailability in Beagle Dogs

FormulationBioavailability Increase (%)Reference
A. paniculata powder + 50% w/w β-cyclodextrin131.01 - 196.05[6]
A. paniculata powder + 1% w/w SDS131.01 - 196.05[6]
A. paniculata powder + 1% w/w SDS + 10% piperine131.01 - 196.05[6]

Signaling Pathways and Experimental Workflows

Andrographolide's Effect on Inflammatory Signaling Pathways

Andrographolide exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and JAK-STAT pathways.[1][2][6][7]

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR4, Cytokine Receptor) Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK activates JAK JAK Receptor->JAK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Andrographolide Andrographolide Andrographolide->IKK inhibits Andrographolide->JAK inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression activates STAT_dimer->Gene_Expression activates Workflow Start Start: Andrographolide & Polymer Selection Preparation Nanoparticle Preparation (e.g., Emulsion Solvent Evaporation) Start->Preparation Characterization Physicochemical Characterization (Size, Zeta Potential, EE%) Preparation->Characterization InVitro In Vitro Studies (Drug Release, Cell Viability) Characterization->InVitro InVivo In Vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo End End: Optimized Formulation InVivo->End

References

Application Notes: Andrographolide in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Andrographolide, a labdane diterpenoid, is the primary active constituent of the medicinal plant Andrographis paniculata. Renowned for its potent anti-inflammatory properties, andrographolide has been extensively investigated in various preclinical models of inflammatory diseases.[1][2] Its therapeutic potential stems from its ability to modulate multiple key signaling pathways implicated in the inflammatory cascade.[1][2][3][4] These application notes provide a comprehensive overview of the use of andrographolide in common animal models of inflammation, offering detailed protocols, quantitative data summaries, and mechanistic insights to guide researchers in their study design and drug development efforts.

Core Mechanisms: Key Signaling Pathways Modulated by Andrographolide

Andrographolide exerts its anti-inflammatory effects by targeting several critical intracellular signaling pathways. Understanding these mechanisms is crucial for interpreting experimental outcomes and exploring its therapeutic potential.

One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6] Andrographolide has been shown to form a covalent adduct with the cysteine residue (Cys62) of the NF-κB p50 subunit, which blocks its ability to bind to DNA and initiate the transcription of pro-inflammatory genes.[1][7] This leads to a significant reduction in the expression of cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as COX-2 and iNOS.[1][8]

Additionally, andrographolide modulates the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, p38, and JNK.[1][9] By suppressing the phosphorylation of these kinases, andrographolide interferes with the signal transduction that leads to the activation of transcription factors like AP-1, further curbing the inflammatory response.[1] It also influences the JAK/STAT pathway, primarily by reducing the phosphorylation of STAT proteins, which are crucial for mediating cellular responses to cytokines.[1][4][10]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α Receptor TLR4/TNFR LPS->Receptor IKK IKK Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB P IkB->IkB Degradation NFkB p50/p65 IkB:e->NFkB:w NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation Andro Andrographolide Andro->IKK Inhibits Andro->NFkB_nuc Inhibits DNA Binding (Cys62 Adduct) DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

MAPK_Pathway Stimulus Inflammatory Stimuli (e.g., LPS) ERK ERK Stimulus->ERK Activates JNK JNK Stimulus->JNK Activates p38 p38 Stimulus->p38 Activates Andro Andrographolide Andro->ERK Inhibits Phosphorylation Andro->JNK Inhibits Phosphorylation Andro->p38 Inhibits Phosphorylation AP1 AP-1 Activation Response Inflammatory Response AP1->Response ERK->AP1 JNK->AP1 p38->AP1

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates & Binds Genes Target Gene Expression DNA->Genes Andro Andrographolide Andro->JAK Inhibits Andro->STAT Inhibits Phosphorylation

Application in Preclinical Animal Models

Andrographolide has demonstrated efficacy in a wide range of animal models, each mimicking different aspects of human inflammatory diseases.

Acute Inflammation Model: Carrageenan-Induced Paw Edema

This is a classic and highly reproducible model for evaluating the anti-inflammatory activity of novel compounds.

Experimental Protocol

  • Animals: Male Sprague-Dawley rats (150-200g).

  • Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.

  • Grouping:

    • Control Group: Vehicle (e.g., 5% DMSO).

    • Andrographolide Groups: 3, 10, 30, 100 mg/kg, administered orally (p.o.) or intraperitoneally (i.p.).[11][12]

    • Positive Control: Diclofenac (3, 10, 30, 100 mg/kg, p.o.).[11]

  • Procedure:

    • Administer the respective treatments to each group.

    • Thirty minutes post-treatment, induce inflammation by injecting 0.1 mL of 1% w/v carrageenan in normal saline into the subplantar tissue of the right hind paw.[11]

    • Measure the paw volume using a plethysmometer at baseline (0h) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) post-carrageenan injection.

  • Endpoint Analysis:

    • Calculate the percentage increase in paw volume (edema) relative to the initial volume.

    • Calculate the percentage inhibition of edema for treated groups compared to the control group.

Quantitative Data Summary

ModelAnimalTreatment & DosageKey FindingsReference
Carrageenan-Induced Paw EdemaRatsAndrographolide (3-100 mg/kg, p.o.)Dose-dependent reduction in paw edema; significant inhibition of total edema.[11][11]
Carrageenan-Induced Paw EdemaRatsAndrographolide (4 mg/kg, i.p.)Significant reduction in paw volume at 3 hours post-carrageenan injection.[12][12]
Inflammatory Bowel Disease Model: DSS-Induced Colitis

This model is widely used to study the pathogenesis of ulcerative colitis (UC) and to evaluate potential therapeutics.

Experimental Protocol

  • Animals: Male C57BL/6 mice (6-8 weeks old).

  • Acclimatization: At least one week under SPF conditions.

  • Grouping:

    • Control Group: Regular drinking water.

    • DSS Model Group: 2.5-3% Dextran Sulfate Sodium (DSS) in drinking water.[8][13]

    • Andrographolide/Derivative Groups: Low, medium, and high doses (e.g., 5, 15, 45 mg/kg or 10, 20, 40 mg/kg) administered via oral gavage.[8][14]

    • Positive Control: Mesalazine or 5-ASA (100 mg/kg).[8][15]

  • Procedure:

    • Induce colitis by providing DSS in drinking water ad libitum for 7 consecutive days.[8][13]

    • Administer andrographolide or control treatments daily via oral gavage during the DSS induction period.

    • Monitor mice daily for body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).

    • At the end of the experiment (e.g., Day 8 or 14), sacrifice the animals and collect colon tissues.[13][14]

  • Endpoint Analysis:

    • DAI score.

    • Colon length and weight.

    • Histopathological scoring of inflammation, crypt damage, and cellular infiltration (H&E staining).

    • Myeloperoxidase (MPO) activity in colon tissue.

    • Cytokine levels (TNF-α, IL-6, IL-1β) in colon tissue homogenates via ELISA or qRT-PCR.

Quantitative Data Summary

ModelAnimalTreatment & DosageKey FindingsReference
DSS-Induced ColitisMiceAndrographolide derivative AL-1 (5, 15, 45 mg/kg)Significantly attenuated body weight loss, reduced DAI scores, and improved colon length.[8][15] Decreased MPO, iNOS, and COX-2 activities.[8][8][15]
DSS-Induced ColitisMiceAndrographolide (10, 20, 40 mg/kg)Ameliorated symptoms and histopathology, increased colon length, and suppressed oxidative stress and inflammation via the Nrf2/HO-1 pathway.[14][14]
DSS-Induced ColitisMiceAndrographolide derivative CX-10 (50, 200 mg/kg)Reduced body weight loss, DAI, and histopathological injury scores.[13] Restored autophagy-related gene expression.[13][13]
Sepsis and Systemic Inflammation Models

Models like Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS) injection are used to mimic the systemic inflammatory response seen in sepsis.

Experimental Protocol (CLP-Induced Sepsis)

  • Animals: Male C57BL/6 mice (8-10 weeks old, 22-28g).

  • Acclimatization: At least one week under SPF conditions.

  • Grouping:

    • Sham Group: Laparotomy without CLP.

    • CLP Group: Vehicle (sterile saline).

    • CLP + Andrographolide Group: Andrographolide (e.g., 5 mg/kg) administered intravenously (i.v.) via tail vein.[16]

  • Procedure:

    • Anesthetize mice. Perform a midline laparotomy to expose the cecum.

    • Ligate the cecum (e.g., 1 cm from the tip) with a silk suture.

    • Puncture the cecum once or twice with a specific gauge needle (e.g., 20-gauge).[16]

    • Return the cecum to the peritoneal cavity and close the incision.

    • Administer andrographolide or vehicle immediately and at a set time point (e.g., 24h) after surgery.[16]

    • Provide fluid resuscitation (e.g., 1 mL sterile saline subcutaneously).

  • Endpoint Analysis:

    • Survival rate over a set period (e.g., 7 days).

    • Bacterial clearance in peritoneal lavage fluid (PLF) and blood (CFU counts).[16]

    • Histological analysis of organ damage (liver, lung, kidney).[16][17]

    • Pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokine levels in serum and PLF.[18]

Quantitative Data Summary

ModelAnimalTreatment & DosageKey FindingsReference
CLP-Induced SepsisMiceAndrographolide (5 mg/kg, i.v.)Significantly improved 7-day survival rate.[16][18][19] Alleviated pathological organ injury in liver and lung.[16][18] Decreased TNF-α and IL-6; increased IL-10.[18] Improved bacterial clearance in blood and PLF.[16][16][18][19]
LPS-Induced InflammationRatsAndrographolide (50 mg/kg/day, p.o.)Alleviated vascular endothelial dysfunction.[20] Increased aortic SOD and cNOS activity; decreased iNOS activity.[20] Reduced aortic IL-1β and TNF-α levels.[20][20]
Sepsis-Induced Acute Kidney Injury (CLP model)RatsAndrographolideDecreased blood creatinine and urea nitrogen.[17] Attenuated mitochondrial damage and inhibited ferroptosis in renal tubular cells.[17][17]
Rheumatoid Arthritis (RA) Models

Adjuvant-induced arthritis (AIA) or collagen-induced arthritis (CIA) models are standard for studying RA pathogenesis and treatment.

Experimental Protocol (Adjuvant-Induced Arthritis)

  • Animals: Lewis rats or BALB/c mice.

  • Acclimatization: One week in a controlled environment.

  • Grouping:

    • Control Group: Vehicle.

    • Arthritis Model Group: Adjuvant injection + vehicle.

    • Andrographolide Groups: Various doses (e.g., 3-6 mg/kg, i.p.).[1]

    • Positive Control: Methotrexate.[21]

  • Procedure:

    • Induce arthritis by a single intradermal injection of Complete Freund's Adjuvant (CFA) or collagen type II at the base of the tail or in a footpad.

    • Begin treatment with andrographolide or controls either prophylactically (before disease onset) or therapeutically (after disease onset).

    • Monitor animals regularly for clinical signs of arthritis, including paw swelling, joint redness, and mobility.

  • Endpoint Analysis:

    • Arthritis score (a semi-quantitative measure of inflammation in multiple joints).

    • Paw volume/thickness measurement.

    • Histological analysis of joint tissues for inflammation, pannus formation, and bone erosion.

    • Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and rheumatoid factor.[21]

Quantitative Data Summary

ModelAnimalTreatment & DosageKey FindingsReference
Adjuvant-Induced ArthritisMiceAndrographolide (dosage not specified, i.p.)Alleviated arthritis by reducing neutrophil infiltration and NETosis in ankle joints.[22][22]
Freund's Adjuvant or Collagen-Induced ArthritisRodentsAndrographolide (3-6 mg/kg, i.p.)Diminished clinical arthritis score and joint damage.[1] Reduced production of NO and TNF-α.[1][1]
CFA-Induced ArthritisMiceAndrographolideLowered plasma levels of TNF-α, IFN-γ, IL-6, and IL-17A while increasing IL-10.[21][21]
Neuroinflammation Models

These models are used to study the role of inflammation in neurodegenerative diseases like Alzheimer's disease (AD) and in acute brain injury.

Experimental Protocol (APP/PS1 Transgenic Mouse Model of AD)

  • Animals: APP/PS1 transgenic mice.

  • Grouping:

    • Wild-Type Control Group.

    • APP/PS1 Model Group: Vehicle.

    • APP/PS1 + Andrographolide Group: Andrographolide administered via oral gavage or i.p. injection.

  • Procedure:

    • Treat mice with andrographolide for a specified duration (e.g., several weeks or months).

    • Conduct behavioral tests (e.g., Morris water maze, Y-maze) to assess cognitive function.

    • At the end of the treatment period, sacrifice animals and collect brain tissue.

  • Endpoint Analysis:

    • Cognitive performance in behavioral tests.

    • Amyloid-β (Aβ) plaque deposition in the brain (immunohistochemistry).[23]

    • Microglial activation (Iba1 staining) and astrogliosis (GFAP staining).[23][24]

    • Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in brain homogenates.[24]

    • Markers of oxidative stress (e.g., 4-HNE, N-tyrosine).[24]

Quantitative Data Summary

ModelAnimalTreatment & DosageKey FindingsReference
APP/PS1 Transgenic MiceMiceAndrographolideSignificantly alleviated cognitive impairments and reduced Aβ deposition.[23][25] Inhibited microglial activation and decreased secretion of pro-inflammatory factors.[23][25][23][25]
Aged Octodon degus (Natural AD model)O. degusAndrographolide (2 or 4 mg/kg, i.p.)Significantly reduced total Aβ burden, astrogliosis, and IL-6 levels.[24] Reduced markers of oxidative stress.[24][24]
Traumatic Brain Injury (TBI)RatsAndrographolideReduced brain edema, neuronal apoptosis, and neurological deficits.[26] Inhibited TBI-induced microglial activation and release of TNF-α, IL-6, and IL-1β.[26][26]
Permanent Cerebral Ischemia (pMCAO)RatsAndrographolide (0.1 mg/kg, i.p.)Reduced infarct volume by ~50% and improved neurological deficits.[27] Attenuated microglial activation and levels of TNF-α, IL-1β, and PGE2.[27][27]

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating andrographolide in an animal model of inflammation.

Experimental_Workflow cluster_setup Phase 1: Setup & Acclimatization cluster_induction Phase 2: Induction & Treatment cluster_monitoring Phase 3: Monitoring & Data Collection cluster_analysis Phase 4: Endpoint Analysis A1 Animal Selection (Species, Strain, Sex, Age) A2 Acclimatization (1-2 Weeks) A1->A2 A3 Randomization into Treatment Groups A2->A3 B1 Baseline Measurements (Weight, Paw Volume, etc.) A3->B1 B2 Treatment Administration (Andrographolide, Vehicle, Control) B1->B2 B3 Induction of Inflammation (e.g., DSS, LPS, CFA, CLP) B2->B3 C1 In-life Monitoring (Clinical Scores, Body Weight) B3->C1 C2 Behavioral Testing (If applicable) C1->C2 D1 Sacrifice & Tissue Collection (Blood, Colon, Joints, Brain) C2->D1 D2 Macroscopic Analysis (Colon Length, Organ Damage) D1->D2 D3 Biochemical Analysis (ELISA, Western Blot, qRT-PCR) D1->D3 D4 Histopathology (H&E, IHC Staining) D1->D4

References

Application Notes and Protocols for Spectroscopic Analysis of Andrographolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization and quantification of Andrographolide using various spectroscopic techniques. The protocols are designed to be followed in a laboratory setting for quality control, research, and drug development purposes.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the separation, identification, and quantification of Andrographolide in various samples, including plant extracts and pharmaceutical formulations.[1][2][3][4][5]

Application

This method is suitable for the routine quality control of Andrographis paniculata raw materials and finished products, as well as for pharmacokinetic studies.[4]

Experimental Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

  • Analytical balance

  • Ultrasonic bath

  • Syringe filters (0.45 µm)

Chromatographic Conditions: A common set of conditions is provided below. However, optimization may be required based on the specific instrument and sample matrix.

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water mixture (e.g., 30:70 v/v)[1] or Methanol, acetonitrile, and water (e.g., 55:10:35 v/v/v)[5]
Flow Rate 0.5 - 1.0 mL/min[1][5]
Injection Volume 10 - 20 µL[1][4]
Column Temperature Ambient or controlled (e.g., 35 °C)
Detection Wavelength 225 nm[5] or 229 nm[4]
Run Time Approximately 20 - 35 minutes[1][5]

Preparation of Standard Solution:

  • Accurately weigh a suitable amount of Andrographolide reference standard.

  • Dissolve in methanol or the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 200 µg/mL).[1]

Preparation of Sample Solution (from plant material):

  • Weigh a known amount of finely powdered plant material (e.g., 1 g).

  • Extract the Andrographolide using a suitable solvent such as methanol via ultrasonication or other appropriate extraction techniques.[5]

  • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

Data Analysis:

  • Identify the Andrographolide peak in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Quantify the amount of Andrographolide in the sample by constructing a calibration curve from the peak areas of the standard solutions.

Quantitative Data Summary

The following table summarizes typical validation parameters for the HPLC-UV method for Andrographolide quantification.

ParameterTypical ValueReference
Linearity Range 1 - 200 µg/mL[1][2]
Correlation Coefficient (r²) > 0.999[4][6]
Limit of Detection (LOD) 4.12 - 4.65 µg/mL[1]
Limit of Quantification (LOQ) 12.48 - 14.11 µg/mL[1]
Accuracy (Recovery) 89.6% - 113.2%[1]
Precision (%RSD) < 2%[1]

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Andrographolide Reference Standard Dissolve_Standard Dissolve in Solvent (Stock Solution) Standard->Dissolve_Standard Dilute_Standard Prepare Working Standard Solutions Dissolve_Standard->Dilute_Standard Inject Inject into HPLC System Dilute_Standard->Inject Sample Weigh Plant Material Extract_Sample Extract with Methanol Sample->Extract_Sample Filter_Sample Filter Extract Extract_Sample->Filter_Sample Filter_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (e.g., 225 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Identify Identify Peak by Retention Time Chromatogram->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: Workflow for Andrographolide quantification by HPLC-UV.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural elucidation and highly sensitive quantification of Andrographolide.[6][7][8]

Application

LC-MS/MS is ideal for identifying Andrographolide in complex mixtures and for quantifying it at very low concentrations, such as in biological matrices for pharmacokinetic studies.[8][9]

Experimental Protocol

Instrumentation:

  • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

LC Conditions:

  • Similar to HPLC-UV conditions, but often with modifications to the mobile phase to make it compatible with the MS ion source (e.g., addition of formic acid).[8]

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), often in negative mode.[8][9]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • Precursor Ion ([M-H]⁻): m/z 349.1[8][9]

  • Product Ions: m/z 287.2, 239.2 (example transitions)[8]

Sample Preparation:

  • For biological samples (e.g., plasma), a protein precipitation step followed by centrifugation is typically required.[4]

Data Interpretation

The fragmentation pattern of Andrographolide in the mass spectrometer provides structural information. The neutral loss of water (H₂O) is a common fragmentation pathway.[7] The precursor ion at m/z 349.1 corresponds to the deprotonated molecule [M-H]⁻.[9]

Logical Relationship Diagram

MS_Fragmentation Andrographolide Andrographolide (MW = 350.45) Precursor Precursor Ion [M-H]⁻ m/z = 349.1 Andrographolide->Precursor ESI Negative Mode Fragment1 Product Ion m/z = 287.2 Precursor->Fragment1 Fragmentation Fragment2 Product Ion m/z = 239.2 Precursor->Fragment2 Fragmentation UVVis_Workflow Start Prepare Andrographolide Standard and Sample Solutions Add_Reagent Add Picric Acid and NaOH Reagent Mixture Start->Add_Reagent Incubate Incubate for Color Development (20-22 min) Add_Reagent->Incubate Measure Measure Absorbance at ~480 nm Incubate->Measure Quantify Quantify using Calibration Curve Measure->Quantify FTIR_Concept Andrographolide Andrographolide Molecule OH_group Hydroxyl (O-H) Group Andrographolide->OH_group CH_group Alkyl (C-H) Group Andrographolide->CH_group Lactone_ring Lactone (C=O) Ring Andrographolide->Lactone_ring Alkene_group Alkene (C=C) Group Andrographolide->Alkene_group OH_peak ~3286 cm⁻¹ OH_group->OH_peak stretching vibration CH_peak ~2900 cm⁻¹ CH_group->CH_peak stretching vibration CO_peak ~1720 cm⁻¹ Lactone_ring->CO_peak stretching vibration CC_peak ~1670 cm⁻¹ Alkene_group->CC_peak stretching vibration NMR_Structure Andrographolide_Structure Andrographolide Chemical Structure H1_NMR ¹H NMR Spectrum Andrographolide_Structure->H1_NMR provides C13_NMR ¹³C NMR Spectrum Andrographolide_Structure->C13_NMR provides Structural_Confirmation Definitive Structural Confirmation H1_NMR->Structural_Confirmation confirms C13_NMR->Structural_Confirmation confirms

References

Unveiling the Anti-Inflammatory Potential of Andrographolide: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for characterizing the anti-inflammatory activity of Andrographolide using various cell-based assays. Andrographolide, a labdane diterpenoid and the major bioactive component of Andrographis paniculata, has demonstrated significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of inflammatory mediators.[1] These protocols are designed to offer a comprehensive guide for researchers investigating the therapeutic potential of this natural compound.

Overview of Andrographolide's Anti-Inflammatory Mechanism

Andrographolide exerts its anti-inflammatory effects through the inhibition of major inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] It has been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as other inflammatory molecules like Nitric Oxide (NO) and Prostaglandin E2 (PGE2).[2][3] Furthermore, emerging evidence suggests its role in modulating the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[4]

Quantitative Analysis of Andrographolide's Anti-Inflammatory Activity

The following tables summarize the dose-dependent inhibitory effects of Andrographolide on the production of key inflammatory mediators in various cell lines.

Table 1: Inhibition of Nitric Oxide (NO) Production by Andrographolide

Cell LineInducerAndrographolide Concentration (µM)% Inhibition of NO ProductionIC50 (µM)Reference
RAW 264.7LPS/IFN-γ1~5%17.4 ± 1.1[5][6]
10~16%[6]
30~42%[6]
50~89%[6]
100~94%[6]
RAW 264.7LPS1 - 50Dose-dependent inhibition-[7]
Mouse Peritoneal MacrophagesLPS0.1 - 100Dose-dependent inhibition7.9[8]

Table 2: Inhibition of TNF-α Production by Andrographolide

Cell LineInducerAndrographolide Concentration% Inhibition of TNF-α ProductionIC50Reference
RAW 264.7LPS6.25, 12.5, 25 µg/mLDose-dependent inhibition-[2]
THP-1LPS + IFN-γ--21.9 µM[9]
Murine Peritoneal MacrophagesLPS1, 12, 25 µg/mLDose-dependent inhibition-[10]

Table 3: Inhibition of IL-6 Production by Andrographolide

Cell LineInducerAndrographolide Concentration (µM)% Inhibition of IL-6 ProductionIC50 (µM)Reference
DU145Endogenous3~50%~3[11][12]
10~80%[11][12]
RAW 264.7LPS6.25, 12.5, 25 µg/mLDose-dependent inhibition-[2]

Table 4: Inhibition of Prostaglandin E2 (PGE2) Production by Andrographolide

Cell LineInducerAndrographolide Concentration% Inhibition of PGE2 ProductionIC50 (µM)Reference
RAW 264.7LPS + IFN-γ-Dose-dependent inhibition8.8[3][13]

Signaling Pathways Modulated by Andrographolide

The anti-inflammatory effects of Andrographolide are mediated through its interaction with key signaling pathways. The following diagrams illustrate the points of intervention by Andrographolide.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Andrographolide Andrographolide Andrographolide->IKK inhibits Andrographolide->NFkB inhibits DNA binding DNA DNA NFkB_nuc->DNA binds Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Proinflammatory_Genes induces

Caption: Andrographolide inhibits the NF-κB signaling pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MEKK MAPKKK TLR4->MEKK activates MKK_p38 MKK3/6 MEKK->MKK_p38 MKK_JNK MKK4/7 MEKK->MKK_JNK MKK_ERK MEK1/2 MEKK->MKK_ERK p38 p38 MKK_p38->p38 phosphorylates JNK JNK MKK_JNK->JNK phosphorylates ERK ERK1/2 MKK_ERK->ERK phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Andrographolide Andrographolide Andrographolide->p38 inhibits phosphorylation Andrographolide->JNK inhibits phosphorylation Andrographolide->ERK inhibits phosphorylation Proinflammatory_Genes Pro-inflammatory Gene Expression AP1->Proinflammatory_Genes activates

Caption: Andrographolide inhibits the MAPK signaling pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc translocates Andrographolide Andrographolide Andrographolide->JAK inhibits phosphorylation Andrographolide->STAT inhibits phosphorylation DNA DNA STAT_dimer_nuc->DNA binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes induces Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., RAW 264.7, THP-1) Andro_Prep 2. Andrographolide Preparation Cell_Culture->Andro_Prep Cytotoxicity 3. Cytotoxicity Assay (MTT) Andro_Prep->Cytotoxicity Pretreatment 4. Pre-treatment with Andrographolide Cytotoxicity->Pretreatment Stimulation 5. Stimulation with Inflammatory Agent (e.g., LPS) Pretreatment->Stimulation Supernatant_Collection 6. Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis 7. Cell Lysis Stimulation->Cell_Lysis Griess_Assay NO Measurement (Griess Assay) Supernatant_Collection->Griess_Assay ELISA Cytokine/PGE2 Measurement (ELISA) Supernatant_Collection->ELISA Western_Blot Protein Expression/Phosphorylation (Western Blot) Cell_Lysis->Western_Blot

References

Application Notes and Protocols for Evaluating the Antioxidant Capacity of Andrographolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antioxidant capacity of andrographolide, a bioactive diterpenoid lactone isolated from the plant Andrographis paniculata. This document outlines detailed protocols for common in vitro antioxidant assays, summarizes quantitative data for andrographolide's activity, and illustrates the key signaling pathway involved in its cellular antioxidant response.

Quantitative Data Summary

The antioxidant capacity of andrographolide has been evaluated using various assays. The following tables summarize the reported 50% inhibitory concentration (IC50) values from the literature. For ease of comparison, all values have been converted to micromolar (µM), using the molar mass of andrographolide (350.45 g/mol ).

Table 1: In Vitro Antioxidant Capacity of Andrographolide (IC50 Values)

AssayIC50 (µM)Reference CompoundIC50 of Reference (µM)
DPPH Radical Scavenging9.13 µM (equivalent to 3.2 µg/mL)[1][2]Ascorbic Acid24.4 µM (equivalent to 4.3 µg/mL)[1][2]
DPPH Radical Scavenging15.55 mM (equivalent to 5.45 mg/mL)[3]Not specifiedNot specified
DPPH Radical Scavenging1.47 mM (equivalent to 0.514 mg/mL)[4]Ascorbic Acid0.27 mM (equivalent to 0.048 mg/mL)[4]

Note: There is significant variation in the reported IC50 values for the DPPH assay, which may be attributed to differences in experimental conditions, such as solvent and incubation time.

Table 2: Antioxidant Activity of Andrographis paniculata Extracts

Extract TypeAssayAntioxidant Activity
Chloroform ExtractDPPHIC50 = 11.17 µg/mL[5]
Chloroform ExtractABTSIC50 = 58.74 µg/mL[5]
Methanolic ExtractDPPHIC50 = 398.31 µg/mL[6]
Ethanolic ExtractDPPHIC50 = 404 µg/mL[6]
Aqueous ExtractDPPHIC50 = 483.29 µg/mL[6]
Aqueous ExtractDPPH66.8% scavenging at 50 µg/mL[1][2]
Ethanolic ExtractDPPH57.8% scavenging at 50 µg/mL[1][2]

Experimental Protocols

Preparation of Andrographolide Stock Solution

Andrographolide has low solubility in water. Therefore, a stock solution should be prepared in an organic solvent.

Protocol:

  • Weigh the desired amount of pure andrographolide powder.

  • Dissolve the powder in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[7]

  • For cellular assays, further dilute the DMSO stock solution with the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).[8]

  • For chemical assays, the stock solution can be diluted in methanol or ethanol.[7]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in a dark, amber-colored bottle to prevent degradation from light.

  • Assay Procedure:

    • Prepare a series of dilutions of the andrographolide stock solution in methanol.

    • In a 96-well microplate, add 100 µL of each andrographolide dilution to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the andrographolide solution to a well containing 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of andrographolide and calculating the concentration at which 50% of the DPPH radicals are scavenged.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Prior to the assay, dilute the ABTS•+ stock solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare a series of dilutions of the andrographolide stock solution.

    • In a 96-well microplate, add 10 µL of each andrographolide dilution to separate wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate in the dark at room temperature for 6-10 minutes.

    • Measure the absorbance of each well at 734 nm.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the sample.

    • The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the volume to 1 L with water.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve ferric chloride hexahydrate in water.

    • FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Prepare a series of dilutions of the andrographolide stock solution.

    • In a 96-well microplate, add 25 µL of each andrographolide dilution to separate wells.

    • Add 175 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 4-30 minutes.[9]

    • Measure the absorbance of each well at 593 nm.

  • Calculation of Reducing Power:

    • A standard curve is prepared using a known antioxidant, such as ferrous sulfate or Trolox.

    • The antioxidant capacity of andrographolide is expressed as millimoles of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the compound.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cell, providing a more biologically relevant measure of antioxidant activity.

Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) or other suitable cells in a 96-well, black, clear-bottom microplate at a density that will result in a confluent monolayer after 24 hours.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

    • Incubate the cells with a solution containing 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe, and the desired concentrations of andrographolide for a specific time (e.g., 1 hour).

    • Wash the cells to remove the excess probe and compound.

    • Induce oxidative stress by adding a free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

    • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) at regular intervals for a set period (e.g., 1 hour).

  • Calculation of Cellular Antioxidant Activity:

    • The antioxidant activity is determined by calculating the area under the curve (AUC) of fluorescence versus time.

    • The CAA value is calculated using the following formula:

      where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Signaling Pathway and Experimental Workflow Diagrams

Andrographolide's Activation of the Nrf2 Signaling Pathway

Andrographolide exerts a significant portion of its antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a primary cellular defense mechanism against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Andrographolide Andrographolide Keap1 Keap1 (Cys151) Andrographolide->Keap1 Binds to Cys151 Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Ubiquitination Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Cul3 Cul3 Cul3->Keap1 Proteasome Proteasome Degradation Ub->Proteasome Degradation ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Nrf2_nucleus->ARE Binds to

Caption: Andrographolide activates the Nrf2 antioxidant pathway.

General Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a generalized workflow for the DPPH, ABTS, and FRAP assays.

Experimental_Workflow prep_sample Prepare Andrographolide Stock Solution serial_dilution Perform Serial Dilutions of Andrographolide prep_sample->serial_dilution prep_reagent Prepare Assay-Specific Reagent (DPPH, ABTS, or FRAP) mix Mix Dilutions with Assay Reagent in Microplate prep_reagent->mix serial_dilution->mix incubate Incubate under Specific Conditions (Time, Temp, Light) mix->incubate measure Measure Absorbance at Specific Wavelength incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: General workflow for in vitro antioxidant capacity assays.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Andrographolide Solubility for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of andrographolide for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why is improving the solubility of andrographolide crucial for in vivo studies?

Andrographolide, a major bioactive compound from Andrographis paniculata, exhibits poor water solubility and low oral bioavailability (around 2.67%).[1] This limits its therapeutic potential as it hinders absorption into the systemic circulation after oral administration.[2] Enhancing its solubility is a critical step to improve its bioavailability and achieve desired therapeutic concentrations in preclinical and clinical research.

Q2: What are the most common strategies to enhance andrographolide solubility?

Several formulation techniques have been successfully employed to increase the solubility and bioavailability of andrographolide. These include:

  • Solid Dispersions: Dispersing andrographolide in a hydrophilic polymer matrix can enhance its dissolution rate.[3]

  • Nanoparticles: Encapsulating andrographolide in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve solubility and provide sustained release.[4][5]

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of andrographolide.

  • Nanoemulsions: Formulating andrographolide into an oil-in-water nanoemulsion can significantly enhance its oral absorption.[6][7][8]

Q3: Which solubility enhancement method offers the highest bioavailability improvement?

The reported bioavailability enhancement varies depending on the specific formulation and animal model used. However, nanoemulsion-based systems have shown some of the most significant improvements. For instance, an andrographolide/phospholipid/cyclodextrin complex-loaded nanoemulsion demonstrated a relative bioavailability of 550.71% compared to an andrographolide suspension.[7][8] Solid dispersions have also shown substantial increases, with some formulations increasing bioavailability by 3-fold.[3]

Troubleshooting Guides

Solid Dispersions
Problem Potential Cause Troubleshooting Solution
Low drug loading Poor miscibility of andrographolide with the chosen polymer.Screen different polymers (e.g., PVP K30, PEG 6000, Soluplus) and drug-to-polymer ratios.[3] Optimize the solvent system used for preparation to ensure complete dissolution of both drug and polymer.
Drug recrystallization during storage The amorphous solid dispersion is thermodynamically unstable.Incorporate a secondary polymer or a surfactant to inhibit crystallization. Store the solid dispersion in a desiccator at low temperature to minimize moisture-induced phase separation.
Inconsistent dissolution profiles Incomplete solvent removal or non-uniform drug distribution.Ensure complete solvent evaporation during the preparation process (e.g., by using a vacuum oven at an appropriate temperature).[9] Employ high-energy mixing techniques to achieve a homogeneous dispersion.
Nanoparticles
Problem Potential Cause Troubleshooting Solution
Large particle size or high polydispersity index (PDI) Inefficient emulsification or particle aggregation.Optimize sonication or homogenization parameters (time, power).[10] Adjust the concentration of the stabilizer (e.g., PVA).[10] Screen different organic solvents.
Low encapsulation efficiency Poor affinity of andrographolide for the polymer matrix or drug leakage into the external phase.Modify the polymer composition (e.g., lactide to glycolide ratio in PLGA) to enhance drug-polymer interactions.[4] Adjust the pH of the aqueous phase to minimize the solubility of andrographolide in it.
Initial burst release A significant portion of the drug is adsorbed on the nanoparticle surface.Optimize the washing steps after nanoparticle preparation to remove surface-adsorbed drug. Consider a core-shell nanoparticle design to better control the initial release.[1]
Cyclodextrin Complexation
Problem Potential Cause Troubleshooting Solution
Low complexation efficiency Suboptimal stoichiometry or inappropriate preparation method.Perform a phase solubility study to determine the optimal drug-to-cyclodextrin molar ratio.[11] Compare different preparation methods such as co-evaporation, freeze-drying, and kneading.
Precipitation of the complex upon dilution The complex is only stable at high cyclodextrin concentrations.Add a ternary component, such as a hydrophilic polymer or a surfactant (e.g., TPGS), to improve the stability of the complex in solution.[11]
Incomplete dissolution of the complex Formation of aggregates.Use sonication to aid in the dissolution of the complex. Ensure the complex is in a fine powder form before dissolution.
Nanoemulsions
Problem Potential Cause Troubleshooting Solution
Phase separation or creaming during storage Ostwald ripening or coalescence of oil droplets.Optimize the surfactant and co-surfactant combination and their ratio.[12] Use a high-pressure homogenizer to create smaller and more uniform droplets.[6]
Drug precipitation The drug concentration exceeds its solubility in the oil phase.Screen different oils to find one with higher solubilizing capacity for andrographolide.[12] Gently warm the oil phase during formulation to increase drug solubility, then cool down slowly.
Gastrointestinal irritation in animal models High concentration of surfactants.Use the minimum effective concentration of surfactants. Select biocompatible and less irritating surfactants.[3]

Quantitative Data on Solubility and Bioavailability Enhancement

Formulation Type Key Components Solubility Enhancement Relative Bioavailability Increase Reference
Solid Dispersion Andrographolide:PVP K30:Kolliphor EL (1:7:1 w/w/w)~80% dissolution3.0-fold[3]
Solid Dispersion Andrographolide:Chitosan (1:5)1.75-fold3.1-fold (dissolution rate)[13]
Nanoparticles (PLGA) PLGA (85:15 lactide:glycolide), Ethyl acetate--[4]
Cyclodextrin Complex Andrographolide:HP-β-CD (1:1 molar ratio)Linear increase with HP-β-CD concentration1.6-fold[14]
Cyclodextrin Complex Andrographolide:β-CD (1:2 molar ratio)38-fold2-fold (dissolution rate)[15]
Nanoemulsion α-tocopherol, ethanol, Cremophor EL, water-594.3%[6]
Nanoemulsion Andrographolide/HPCD/Phospholipid complex200-300 fold550.71%[7][8]

Experimental Protocols

Preparation of Andrographolide Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Dissolve andrographolide and a hydrophilic polymer (e.g., Polyvinylpyrrolidone K30) in a suitable organic solvent (e.g., ethanol) in a predetermined ratio (e.g., 1:7 w/w).[16] A surfactant (e.g., Tween 80 or Kolliphor EL) can be added to further enhance solubility.[16]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator or by heating in a water bath under vacuum at a controlled temperature (e.g., 40-70°C).[9][16]

  • Drying: Dry the resulting viscous substance in a vacuum oven until a constant weight is achieved to ensure complete removal of the solvent.[9]

  • Pulverization: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a fine powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques like DSC and XRD.[3]

Preparation of Andrographolide-Loaded PLGA Nanoparticles (Emulsion Solvent Evaporation Method)
  • Organic Phase Preparation: Dissolve andrographolide and PLGA in a mixture of organic solvents (e.g., 1 mL chloroform and 200 µL methanol).[4]

  • Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).[4]

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a probe sonicator over an ice bath (e.g., at 18-20 W for 5 minutes).[4]

  • Solvent Evaporation: Stir the resulting emulsion on a magnetic stirrer for several hours (e.g., 17 hours) to allow the organic solvent to evaporate, leading to the formation of nanoparticles.[4]

  • Nanoparticle Recovery: Collect the nanoparticles by centrifugation (e.g., 45,000 rpm for 1 hour), and wash them multiple times with deionized water to remove excess surfactant and unencapsulated drug.[4]

  • Lyophilization: Resuspend the washed nanoparticles in water and lyophilize for long-term storage.

  • Characterization: Analyze the nanoparticles for particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.[10]

Preparation of Andrographolide-Cyclodextrin Inclusion Complex (Co-evaporation Method)
  • Dissolution: Dissolve stoichiometric amounts of andrographolide and hydroxypropyl-β-cyclodextrin (HP-β-CD) in a minimal amount of a solvent mixture (e.g., 50% ethanol).[14]

  • Agitation: Agitate the solution for several hours at a slightly elevated temperature (e.g., 5 hours at 50°C).[14]

  • Filtration: Filter the suspension through a membrane filter (e.g., 0.45 µm) to remove any undissolved material.[14]

  • Solvent Removal: Evaporate the solvent from the filtrate to obtain the solid inclusion complex.

  • Characterization: Confirm the formation of the inclusion complex using techniques like DSC, XRD, and FTIR, and evaluate its solubility and dissolution rate.

Preparation of Andrographolide Nanoemulsion (High-Pressure Homogenization)
  • Oil Phase Preparation: Dissolve andrographolide in an oil phase (e.g., a mixture of α-tocopherol and ethanol).[17]

  • Aqueous Phase Preparation: Prepare an aqueous phase containing a surfactant (e.g., Cremophor EL) and water.[17]

  • Pre-emulsification: Mix the oil and aqueous phases under high-speed homogenization (e.g., 24,000 rpm for 10 minutes).[17]

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles to reduce the droplet size to the nano-range.

  • Characterization: Characterize the nanoemulsion for droplet size, PDI, viscosity, and stability.[6]

Signaling Pathways and Experimental Workflows

Andrographolide has been shown to exert its therapeutic effects by modulating various signaling pathways, primarily the NF-κB and PI3K/Akt pathways.[18]

NF-κB Signaling Pathway

Andrographolide is known to inhibit the NF-κB pathway, which plays a crucial role in inflammation.[18] It can interfere with the binding of NF-κB to DNA, thereby reducing the expression of pro-inflammatory proteins.[19]

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB->NFkB_active Degradation releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Andrographolide Andrographolide Andrographolide->IKK Inhibits Andrographolide->NFkB_active Inhibits DNA binding

Caption: Inhibition of the NF-κB signaling pathway by Andrographolide.

PI3K/Akt Signaling Pathway

Andrographolide can also modulate the PI3K/Akt signaling pathway, which is involved in cell proliferation, survival, and apoptosis.[18][20] By inhibiting this pathway, andrographolide can suppress the growth of cancer cells.[21]

PI3K_Akt_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream Downstream Effectors (Cell Proliferation, Survival) mTOR->Downstream Andrographolide Andrographolide Andrographolide->PI3K Inhibits Experimental_Workflow Start Start: Andrographolide (Poorly Soluble) Formulation Formulation Development (Solid Dispersion, Nanoparticles, etc.) Start->Formulation InVitro In Vitro Characterization Formulation->InVitro Solubility Solubility & Dissolution Testing InVitro->Solubility Stability Physical & Chemical Stability InVitro->Stability InVivo In Vivo Studies (Animal Model) Solubility->InVivo Stability->InVivo PK Pharmacokinetic Analysis (Blood Sampling) InVivo->PK Bioavailability Determine Bioavailability (AUC, Cmax) PK->Bioavailability End End: Optimized Formulation Bioavailability->End

References

Andrographolide Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Andrographolide crystallization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization of Andrographolide. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to assist in your laboratory work.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of Andrographolide.

Q1: What is the best solvent for Andrographolide crystallization?

A: The choice of solvent is critical for successful crystallization. Andrographolide, a diterpene lactone, has poor solubility in water but is soluble in several organic solvents.[1] Methanol is frequently reported as the most effective solvent for both extraction and crystallization, demonstrating the highest solubility for Andrographolide among common solvents.[2] Ethanol is also a viable option.[1][3] The solubility in these solvents increases significantly with temperature, a key principle for cooling crystallization.[2][4] For instance, repeated crystallizations with methanol can yield high-purity Andrographolide (99.5%).[5] Non-polar solvents are generally not effective for extraction or crystallization.[6]

Q2: I'm not getting any crystals to form. What are the possible reasons?

A: Failure to form crystals, or nucleation, is a common issue often related to insufficient supersaturation. A solution must be "supersaturated" for crystallization to occur. Consider the following:

  • Concentration: The concentration of Andrographolide in your solution may be too low. The solution must be concentrated, typically by evaporation, to a point where it is saturated at a higher temperature.[3][6]

  • Solubility: You might be using a solvent in which Andrographolide is too soluble at room temperature, preventing it from precipitating upon cooling. Refer to the solubility data to ensure you are using an appropriate solvent like methanol or ethanol.[2]

  • Purity: The presence of significant impurities, particularly chlorophyll from the plant extract, can inhibit crystallization.

Q3: My crude extract is a dark green, sticky substance. How can I remove impurities before crystallization?

A: The green color is due to chlorophyll, which is a common impurity that hinders the purification and crystallization of Andrographolide. Treatment with activated charcoal is an effective method to remove these pigments.[7] Typically, the crude extract is treated with 5-20% activated charcoal and refluxed for a short period (e.g., 20 minutes) to decolorize the solution before proceeding to the crystallization step. This clarification can remove up to 90% of the chlorophyll content.

Q4: The crystal yield is very low. How can I improve it?

A: Low yield can be traced back to several factors in the extraction and crystallization process.

  • Extraction Efficiency: Ensure the initial extraction from the plant material is optimized. Studies have shown that using methanol at a solid-to-solvent ratio of 1:3.5 (w/v) provides a high purity extract.[7]

  • Supersaturation Level: The degree of cooling can impact yield. One study found that a 20°C supercooling step was sufficient to obtain a substantial yield.

  • Solvent Loss: Be mindful of solvent evaporation during handling, as this can prematurely induce crystallization and affect the overall process.

Q5: My crystals are very small or have a needle-like morphology. How can I grow larger, more uniform crystals?

A: Crystal size and morphology are influenced by the rate of nucleation and crystal growth, which are controlled by external factors.[8]

  • Cooling Rate: Rapid cooling often leads to the formation of many small crystals. A slower, more controlled cooling process allows fewer nuclei to form and grow into larger, more well-defined crystals.

  • Solvent Environment: The interaction between the solvent and the crystal faces can significantly affect the crystal habit (shape).[9][10] Experimenting with different solvents or solvent mixtures (e.g., methanol/water) can sometimes alter the morphology.[11]

  • Impurities: As mentioned, impurities can not only inhibit crystallization but also affect the crystal shape. Ensuring a clean extract is crucial.

Q6: The final Andrographolide product has poor aqueous solubility and chemical stability. Are there ways to improve this?

A: Yes, the inherent poor water solubility and instability of Andrographolide are significant challenges for its therapeutic application.[1][12] A promising strategy to overcome this is the formation of cocrystals.[11] Cocrystallization involves combining Andrographolide with a pharmaceutically acceptable coformer. For example, a cocrystal of Andrographolide with salicylic acid was shown to have a dissolution rate three times faster than pure Andrographolide and exhibited enhanced chemical stability.[11][13] Other GRAS (Generally Regarded As Safe) coformers like vanillin and vanillic acid have also been successfully used.[11][14]

Q7: How can I analyze the purity and confirm the identity of my Andrographolide crystals?

A: A range of analytical techniques should be used for comprehensive characterization.[15]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods to assess purity and quantify Andrographolide content.[5][16]

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to determine the melting point, which for pure Andrographolide is around 235.3°C, and to identify different polymorphic forms.[5][17]

  • Spectroscopy: Techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are used to confirm the chemical structure and identity of the compound.[5][18]

  • Microscopy: Scanning Electron Microscopy (SEM) is valuable for observing the crystal morphology (shape and size).[7] Purified Andrographolide often forms whitish, cuboid, or rod-shaped crystals in the 30-40 µm range.[6]

Data Presentation

Solubility of Andrographolide in Various Solvents

The following table summarizes the mole fraction solubility (10³x) of Andrographolide in five different solvents at temperatures ranging from 288.2 K to 323.2 K. This data is essential for selecting an appropriate solvent system and designing the crystallization process.

Temperature (K)MethanolEthanolButan-1-olPropanoneWater
288.22.501.440.981.051.08
293.23.101.731.121.151.19
298.23.852.101.291.301.32
303.24.672.441.571.501.58
308.25.413.001.741.781.86
313.26.273.492.062.022.07
318.27.804.012.512.262.53
323.29.365.073.052.713.01
Data adapted from Chen, M., Xie, C., & Liu, L. (2010). Solubility of Andrographolide in Various Solvents from (288.2 to 323.2) K. J. Chem. Eng. Data.[2][19]

Experimental Protocols

Protocol 1: Cooling Crystallization of Andrographolide from Methanolic Extract

This protocol describes a general method for the extraction and subsequent cooling crystallization of Andrographolide from Andrographis paniculata leaf powder.

1. Extraction: a. Weigh the dried powder of A. paniculata leaves. b. Add methanol at an optimal ratio of 1:3.5 (plant material weight in g : solvent volume in mL). c. Agitate the suspension in a shaker (e.g., 120 rpm) at 30°C for 2 hours to ensure thorough mixing. d. Separate the methanolic extract from the solid plant residue by filtration.

2. Extract Clarification (Impurity Removal): a. Transfer the crude methanolic extract to a flask. b. Add activated charcoal (5-10% of the estimated crude extract weight). c. Gently heat and reflux the mixture for approximately 20 minutes to remove chlorophyll and other pigments. d. Filter the hot solution to remove the activated charcoal, yielding a clear, yellowish extract.

3. Concentration and Crystallization: a. Concentrate the clarified extract using a rotary evaporator under reduced pressure to create a supersaturated solution. b. Transfer the concentrated solution to a clean vessel and allow it to cool slowly to room temperature. c. For higher yield, further cool the solution (supercooling) to a lower temperature (e.g., 4°C) and hold for several hours to promote crystal growth.[5]

4. Crystal Recovery and Drying: a. Collect the formed crystals by filtration (e.g., using a Buchner funnel). b. Wash the crystals sparingly with a small amount of cold methanol to remove any remaining soluble impurities. c. Dry the purified crystals in a vacuum oven at a low temperature (e.g., 50°C) until a constant weight is achieved.[6]

5. Analysis: a. Determine the yield and purity of the final product. b. Characterize the crystals using appropriate analytical methods such as HPLC, DSC, and SEM to confirm identity, purity, and morphology.

Visualizations

Diagrams of Workflows and Logical Relationships

The following diagrams illustrate key processes related to Andrographolide crystallization.

G Figure 1: General Workflow for Andrographolide Purification cluster_extraction Extraction cluster_purification Purification & Crystallization cluster_analysis Analysis start A. paniculata Leaf Powder extraction Solvent Extraction (Methanol) start->extraction filtration1 Filtration extraction->filtration1 charcoal Activated Charcoal Treatment filtration1->charcoal filtration2 Filtration charcoal->filtration2 concentration Evaporation to Supersaturation filtration2->concentration crystallization Cooling Crystallization concentration->crystallization filtration3 Crystal Collection & Washing crystallization->filtration3 drying Vacuum Drying filtration3->drying crystals Purified Andrographolide Crystals drying->crystals analysis Characterization (HPLC, DSC, SEM) crystals->analysis

Caption: A step-by-step workflow for purifying Andrographolide.

G Figure 2: Troubleshooting Crystallization Issues problem Problem: No Crystals or Poor Yield cause1 Cause: Insufficient Supersaturation problem->cause1 Check Concentration cause2 Cause: Presence of Impurities problem->cause2 Check Purity cause3 Cause: Inappropriate Solvent problem->cause3 Check Solvent solution1a Solution: Concentrate solution further (e.g., evaporation) cause1->solution1a solution1b Solution: Implement a greater cooling step (supercooling) cause1->solution1b solution2 Solution: Perform activated charcoal treatment on extract cause2->solution2 solution3 Solution: Switch to a solvent with lower solubility (e.g., Methanol) cause3->solution3 G Figure 3: Simplified NF-κB Inhibition by Andrographolide stimuli Inflammatory Stimuli (e.g., LPS) ikk IKK Activation stimuli->ikk complex NF-κB/IκBα Complex (Inactive) ikk->complex Phosphorylates IκBα nfkb NF-κB (Active) complex->nfkb IκBα Degradation nucleus Nuclear Translocation nfkb->nucleus gene Pro-inflammatory Gene Transcription nucleus->gene andro Andrographolide andro->complex Inhibits IκBα Degradation

References

Troubleshooting low yield during Andrographolide extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of andrographolide from Andrographis paniculata.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My andrographolide yield is significantly lower than expected. What are the most common causes?

A1: Low andrographolide yield can stem from several factors throughout the extraction process. The most critical factors to investigate are:

  • Improper Solvent Selection: The choice of solvent is paramount for efficient extraction. Andrographolide has varying solubility in different solvents.

  • Suboptimal Extraction Temperature: Temperature influences both solubility and extraction rate, but excessive heat can lead to degradation.

  • Inadequate Solid-to-Liquid Ratio: An insufficient volume of solvent may not be able to dissolve all the available andrographolide from the plant material.

  • Degradation of Andrographolide: The compound is susceptible to degradation under certain conditions, such as high temperatures and alkaline pH.[1][2]

  • Poor Quality of Raw Material: The concentration of andrographolide can vary depending on the harvesting age and drying conditions of the Andrographis paniculata plant material.[3]

  • Inefficient Extraction Method: The chosen extraction technique (e.g., maceration, Soxhlet, ultrasonic-assisted) and its parameters (time, frequency) significantly impact efficiency.[4][5]

Q2: Which solvent should I use for the best andrographolide yield?

A2: Methanol has been consistently identified as the best solvent for extracting andrographolide, resulting in higher yields compared to other solvents like ethanol, acetone, and dichloromethane.[6][7][8] While polar solvents generally perform better than non-polar ones, water is an exception where hydrolysis and thermal degradation can occur.[6][7]

Data Presentation: Solvent Impact on Andrographolide Extraction

SolventRelative Yield/EfficiencyReference
Methanol Highest [7][8]
EthanolLower than Methanol[6][8]
Aqueous AcetoneLower than Methanol[6][8]
DichloromethaneLower than Methanol
ChloroformLow[6]
WaterLow (risk of degradation)[6][7]

Note: The table provides a qualitative comparison based on available literature. Actual yields will vary based on the specific experimental conditions.

Q3: What is the optimal temperature for andrographolide extraction?

A3: The solubility of andrographolide increases with temperature.[9][10] However, high temperatures, particularly above 100°C, can cause significant thermal degradation.[2][11] For instance, one study noted a 79.55% reduction in andrographolide after exposure to 100°C.[2] Therefore, a balance must be struck. For methods like Soxhlet extraction, operating at the boiling point of the solvent (e.g., methanol, ~65°C) is common. For other techniques, temperatures in the range of 60-80°C are often optimal.[12]

Q4: Can the pH of my extraction solvent affect the yield?

A4: Yes, pH is a critical factor. Andrographolide is most stable in acidic conditions, specifically at a pH between 3 and 5.[1][13] It is unstable in alkaline (basic) conditions, and this instability increases with the strength of the alkali.[1] Degradation under basic conditions can involve the hydrolysis of the lactone ring.[14] Therefore, maintaining a slightly acidic environment can help prevent degradation and improve overall yield.

Q5: My extract is a dark, sticky green mass. How can I purify it to improve crystallization and yield?

A5: The green color is primarily due to chlorophyll co-extracting with your target compound, which can interfere with purification and crystallization. A common and effective method to remove these pigments and other impurities is to treat the crude extract with activated charcoal.[15] This clarification step is performed before concentration and crystallization and can significantly improve the purity and final yield of crystalline andrographolide.

Experimental Protocols

Protocol 1: Optimized Soxhlet Extraction of Andrographolide

This protocol is based on methodologies that have demonstrated high extraction efficiency.

Materials:

  • Dried, powdered leaves of Andrographis paniculata (80 mesh size)

  • Methanol (analytical grade)

  • Soxhlet apparatus

  • Heating mantle

  • Rotary evaporator

  • Activated charcoal

Methodology:

  • Weigh 10g of the powdered Andrographis paniculata leaves and place them into a thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Assemble the Soxhlet apparatus with a 250 mL round-bottom flask containing 150 mL of methanol and a condenser. The optimal solid-to-solvent ratio is approximately 1:3.5 (w/v), though a higher volume is needed to fill the apparatus.

  • Heat the methanol to its boiling point using a heating mantle. Allow the extraction to proceed for approximately 3 hours, ensuring continuous siphoning.

  • After extraction, allow the solution to cool to room temperature.

  • Add 1-2g of activated charcoal to the methanolic extract and reflux for 20 minutes to decolorize the solution.

  • Filter the solution to remove the activated charcoal and plant debris.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure until a semi-solid extract is obtained.

  • Proceed with cooling crystallization from the concentrated methanolic solution to obtain purified andrographolide crystals. Recovery rates from crystallization can be in the range of 90-96%.

Visualizations

Andrographolide_Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product Start Start: Dried A. paniculata Leaves Grind Grind to Powder (80 mesh) Start->Grind Soxhlet Soxhlet Extraction (Methanol, 3h) Grind->Soxhlet Charcoal Decolorize with Activated Charcoal Soxhlet->Charcoal Filter1 Filter Charcoal->Filter1 Concentrate Concentrate (Rotary Evaporator) Filter1->Concentrate Crystallize Cooling Crystallization Concentrate->Crystallize End High-Purity Andrographolide Crystallize->End

Caption: A standard workflow for the extraction and purification of andrographolide.

Troubleshooting_Low_Yield cluster_solvent Solvent Check cluster_conditions Conditions Check cluster_process Process Check Start Low Andrographolide Yield Solvent_Check What solvent was used? Start->Solvent_Check Methanol Methanol (Optimal) Solvent_Check->Methanol Other_Solvent Other (e.g., Ethanol, Acetone) Solvent_Check->Other_Solvent Temp_pH_Check Were Temperature & pH controlled? Methanol->Temp_pH_Check Switch_Solvent Action: Switch to Methanol for higher yield. Other_Solvent->Switch_Solvent Temp_High Temp > 100°C? Temp_pH_Check->Temp_High Yes pH_Alkaline pH > 7? Temp_pH_Check->pH_Alkaline No Degradation_Risk High Risk of Degradation Temp_High->Degradation_Risk pH_Alkaline->Degradation_Risk Yes Purification_Check Was extract dark/sticky? pH_Alkaline->Purification_Check No Optimize_Conditions Action: Lower temp (60-80°C) & adjust pH to 3-5. Degradation_Risk->Optimize_Conditions Charcoal_Used Action: Use Activated Charcoal for purification. Purification_Check->Charcoal_Used Yes

Caption: A decision tree for troubleshooting low andrographolide extraction yields.

References

Technical Support Center: Andrographolide Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Andrographolide in murine experimental models.

Troubleshooting Guide & FAQs

Formulation and Administration

Q1: My Andrographolide powder is not dissolving. What is the best way to prepare it for oral administration in mice?

A1: Andrographolide has low aqueous solubility, which can present a challenge for administration.[1][2][3] For oral gavage, it is recommended to suspend Andrographolide in a vehicle such as 0.5% aqueous methyl cellulose.[4] Alternatively, formulating it as a self-microemulsifying drug delivery system (SMEDDS) using solubilizers like oleic acid, Tween® 80, and PEG 400 can significantly improve its solubility and bioavailability.[5]

Q2: I am observing signs of distress in my mice after intraperitoneal (i.p.) injection of Andrographolide. What could be the cause?

A2: While the LD50 for oral administration of Andrographolide in mice is very high (greater than 5 g/kg body weight), the LD50 for intraperitoneal injection is reported to be 11.46 g/kg.[6] Signs of distress could be related to the vehicle used, the concentration of the injection, or the pH of the solution. Ensure your vehicle is non-irritating and biocompatible. It is also crucial to start with lower doses and perform a dose-escalation study to determine the maximum tolerated dose for your specific experimental conditions.

Q3: Can Andrographolide be administered through other routes besides oral and intraperitoneal?

A3: Yes, studies have explored other administration routes. For instance, intravenous (i.v.) injection has been used in pharmacokinetic and biodistribution studies.[7] Additionally, aerosolized Andrographolide has been investigated for its anti-asthmatic properties in mice, demonstrating dose-dependent efficacy.[8] The choice of administration route will depend on the therapeutic target and the desired pharmacokinetic profile.

Dosage and Efficacy

Q4: What is a good starting dose for an anti-inflammatory study in mice?

A4: For anti-inflammatory effects, a wide range of oral doses has been reported to be effective. Studies have shown efficacy with doses as low as 1 mg/kg for inhibiting inflammatory responses.[9][10] A common oral dose used in studies demonstrating robust anti-inflammatory effects, such as in models of hepatitis and gastritis, is 40 mg/kg.[11] For collagen-induced arthritis, an oral suspension of 100 mg/kg has been shown to reduce disease severity.[2] It is advisable to consult the literature for your specific model of inflammation to determine an optimal starting dose.

Q5: What are the recommended doses of Andrographolide for cancer studies in mice?

A5: The effective dose of Andrographolide in cancer models can vary depending on the cancer type and administration route. For skin cancer (melanoma), oral administration of 50 mg/kg and 150 mg/kg body weight has been shown to inhibit primary tumor growth.[12] In a breast cancer model, oral intake of Andrographolide led to a decrease in tumor weight.[13] For leukemia, doses of 50, 100, and 200 mg/kg have been shown to inhibit tumor growth in nude mice.[14]

Toxicity and Safety

Q6: Is Andrographolide toxic to mice at therapeutic doses?

A6: Andrographolide is considered to have a high safety profile, particularly when administered orally.[6][15] Acute toxicity studies in mice have shown that oral doses up to 5 g/kg did not result in mortality or signs of toxicity, indicating an LD50 greater than 5000 mg/kg.[6][16] Subacute toxicity studies in rats with daily oral administration of up to 500 mg/kg for 21 days also showed no adverse effects.[6][15] However, it is always recommended to monitor animals for any signs of toxicity, such as changes in body weight, food and water intake, and behavior.

Pharmacokinetics

Q7: How quickly is Andrographolide absorbed and how long does it last in the system of a mouse?

A7: In rats, Andrographolide is absorbed relatively quickly from the gastrointestinal tract, with a reported absorption half-life of about 25 minutes.[1] The maximum plasma concentration (Tmax) is typically reached within 1 to 2 hours after oral administration.[1][17] The elimination half-life has been reported to be approximately 2.5 hours, with the compound being excreted within 8 hours.[17] However, pharmacokinetic parameters can be dose-dependent; for instance, bioavailability in rats was found to decrease when a higher dose was used.[18]

Data Summary Tables

Table 1: Reported Effective Doses of Andrographolide in Mice

IndicationAdministration RouteDose RangeOutcome
Anti-inflammatory Intraperitoneal3 - 6 mg/kgDiminished arthritis clinical score and joint damage.[9]
Oral40 mg/kgAmeliorated symptoms of LPS-induced hepatitis and EtOH/HCl-induced gastritis.[11]
Oral0.1 - 3 mg/kgDecreased inflammatory cell counts and cytokines in a mouse model of OVA.[19]
Anti-cancer Oral50 - 150 mg/kgInhibited melanoma growth.[12]
OralNot specified2.0-4.3% decrease in breast cancer tumor weight.[13]
Not specified50, 100, 200 mg/kgInhibited the growth of T-ALL Jurkat cells.[14]

Table 2: Toxicity Data for Andrographolide in Rodents

Study TypeSpeciesAdministration RouteDoseFindings
Acute Toxicity MiceOralUp to 5 g/kgNo mortality or hazardous signs; LD50 > 5 g/kg.[6][15]
Acute Toxicity MiceIntraperitoneal11.46 g/kgLD50.[6]
Subacute Toxicity RatsOral250 and 500 mg/kg for 21 daysNo significant changes in body weight, food intake, or mortality.[6][15]

Table 3: Pharmacokinetic Parameters of Andrographolide in Rats

ParameterValueAdministration Details
Absorption Half-life ~25 minutesOral administration.[1]
Tmax (Time to maximum concentration) 1.36 - 2.41 hoursOral administration.[1][17]
Elimination Half-life ~2.5 hoursOral administration.[17]
Bioavailability 2.67%Poor oral bioavailability reported.[1][2]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of Andrographolide Suspension

  • Materials: Andrographolide powder, 0.5% (w/v) methyl cellulose solution, sterile water, weighing scale, mortar and pestle (or homogenizer), oral gavage needles.

  • Preparation of Vehicle: Prepare a 0.5% methyl cellulose solution by dissolving 0.5 g of methyl cellulose in 100 mL of sterile water. Heat and stir until fully dissolved, then allow to cool to room temperature.

  • Preparation of Andrographolide Suspension:

    • Calculate the required amount of Andrographolide based on the desired dose (e.g., mg/kg) and the body weight of the mice.

    • Weigh the Andrographolide powder accurately.

    • Levigate the powder with a small amount of the 0.5% methyl cellulose vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration. Ensure the suspension is homogenous.

  • Administration:

    • Gently restrain the mouse.

    • Measure the appropriate volume of the Andrographolide suspension based on the mouse's body weight.

    • Administer the suspension slowly and carefully into the esophagus using a suitable oral gavage needle to prevent accidental entry into the trachea.

    • Monitor the animal for any signs of distress after administration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_observe Observation & Analysis prep_andro Weigh Andrographolide mix Create Homogenous Suspension prep_andro->mix prep_vehicle Prepare 0.5% Methyl Cellulose prep_vehicle->mix calculate_dose Calculate Dose Volume mix->calculate_dose weigh_mouse Record Mouse Body Weight weigh_mouse->calculate_dose administer Oral Gavage calculate_dose->administer monitor Monitor for Adverse Effects administer->monitor collect_data Collect Experimental Data monitor->collect_data analyze Analyze Results collect_data->analyze

Caption: Workflow for Andrographolide Administration in Mice.

signaling_pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response lps LPS nfkb NF-κB lps->nfkb Activates p65 p65 nfkb->p65 Leads to p65 translocation nucleus Nucleus p65->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Gene Transcription inflammation Inflammation cytokines->inflammation andrographolide Andrographolide andrographolide->nfkb Inhibits

References

How to prevent degradation of Andrographolide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of andrographolide in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of andrographolide in solution?

A1: The stability of andrographolide in solution is primarily influenced by pH, temperature, and its physical form (crystalline vs. amorphous).[1][2][3][4] Andrographolide, a diterpene lactone, is susceptible to hydrolysis, isomerization, and other transformations under suboptimal conditions.[2]

Q2: What is the optimal pH range for maintaining the stability of andrographolide in an aqueous solution?

A2: The optimal pH for andrographolide stability in an aqueous solution is between 2.0 and 4.0.[1][5][6] It is unstable in alkaline conditions, and its instability increases as the alkalinity rises.[2]

Q3: How does temperature affect the stability of andrographolide?

A3: Higher temperatures accelerate the degradation of andrographolide.[7][8] The degradation follows first-order kinetics, and the rate constant increases with rising temperatures.[1][5] Lower storage temperatures, between 5°C and 30°C, have been shown to cause no significant reduction of andrographolide.[7] While crystalline andrographolide is highly stable even at 70°C, its amorphous form degrades rapidly under the same conditions.[3][9][10]

Q4: What are the known degradation products of andrographolide under different pH conditions?

A4: Under acidic conditions (pH 2.0), the major degradation products are isoandrographolide and 8,9-didehydroandrographolide.[1][5][6] Under basic conditions (pH 6.0 and above), the primary degradation products include 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, and 14-deoxy-11,14-dehydroandrographolide.[1][5][6] The major decomposed product under elevated temperature is 14-deoxy-11,12-didehydroandrographolide.[9][10]

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Rapid loss of andrographolide concentration in a prepared solution. The pH of the solution is outside the optimal stability range (pH 2.0-4.0).Adjust the pH of your solution to be within the 2.0-4.0 range using appropriate buffers.[1][5][6]
The solution is being stored at an elevated temperature.Store andrographolide solutions at lower temperatures (5°C to 30°C) to minimize thermal degradation.[7] For long-term storage, consider refrigeration or freezing.
The andrographolide used was in an amorphous form, which is less stable.Whenever possible, use crystalline andrographolide for preparing solutions, as it exhibits greater stability.[3][9][10]
Inconsistent results in bioactivity assays. Degradation of andrographolide into less active or inactive products.Ensure that all solutions are freshly prepared under optimal stability conditions (correct pH and low temperature) before each experiment. The degradation products of andrographolide have been shown to have reduced biological effects.[1][5]
Precipitation of andrographolide from the aqueous solution. Andrographolide has poor water solubility.Andrographolide is only slightly soluble in water.[2] Consider using co-solvents such as ethanol or methanol, where it is more soluble.[2] For aqueous-based experiments, nanoemulsion formulations can enhance stability and solubility.[11]

Quantitative Data Summary

The degradation of andrographolide in solution typically follows first-order kinetics. The stability of andrographolide under various pH and temperature conditions can be compared using the following parameters:

Table 1: Degradation Rate Constants (k) and Shelf-Life (t₉₀%) of Andrographolide at 25°C

pHRate Constant (k) (day⁻¹)Shelf-Life (t₉₀%)
2.06.5 x 10⁻⁵4.3 years
6.02.5 x 10⁻³41 days
8.09.9 x 10⁻²1.1 days

Data derived from Arrhenius plots and kinetic studies.[5][6]

Experimental Protocols

Protocol 1: Preparation of a Stable Andrographolide Stock Solution

This protocol describes the preparation of a stock solution of andrographolide with enhanced stability for use in various experiments.

Materials:

  • Crystalline Andrographolide

  • Ethanol or Methanol (HPLC grade)

  • Buffer solution (pH 3.0, e.g., citrate buffer)

  • Volumetric flasks

  • Pipettes

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Weigh the desired amount of crystalline andrographolide.

  • Dissolve the andrographolide in a minimal amount of ethanol or methanol. Andrographolide is slightly soluble in these solvents.[2]

  • Once dissolved, slowly add the pH 3.0 buffer to the desired final volume while stirring.

  • Continue stirring until the solution is homogeneous.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Store the stock solution in a tightly sealed, light-protected container at 4°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Andrographolide Quantification

This protocol provides a standard method for the quantitative analysis of andrographolide to monitor its stability.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[12][13]

  • Mobile Phase: A mixture of water and acetonitrile (e.g., 60:40 v/v).[12] Isocratic elution is typically sufficient.

  • Flow Rate: 1.0 mL/min.[12]

  • Detection Wavelength: 223 nm or 225 nm.[12][13]

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare a series of standard solutions of andrographolide of known concentrations in the mobile phase to generate a calibration curve.

  • Prepare the sample solution by diluting an aliquot of the andrographolide solution under investigation with the mobile phase to a concentration within the calibration range.

  • Inject the standard and sample solutions into the HPLC system.

  • The retention time for andrographolide is typically around 5 minutes under these conditions.[12]

  • Quantify the amount of andrographolide in the sample by comparing its peak area to the calibration curve.

Visualizations

Andrographolide_Degradation_Workflow cluster_prep Solution Preparation cluster_stability Stability Study start Start: Weigh Crystalline Andrographolide dissolve Dissolve in minimal organic solvent (e.g., Ethanol) start->dissolve add_buffer Add Buffer (pH 2.0-4.0) to final volume dissolve->add_buffer filter Filter through 0.22 µm filter add_buffer->filter store Store at low temperature (4°C) in a light-protected container filter->store incubate Incubate solution under specific conditions (pH, Temp) store->incubate Use prepared solution sample Withdraw aliquots at defined time intervals incubate->sample analyze Analyze by HPLC sample->analyze quantify Quantify remaining Andrographolide analyze->quantify

Caption: Experimental workflow for preparing a stable andrographolide solution and conducting a stability study.

Andrographolide_Degradation_Pathways cluster_acidic Acidic Conditions (pH < 4.0) cluster_basic Basic Conditions (pH > 6.0) cluster_thermal Thermal Degradation Andrographolide Andrographolide Isoandrographolide Isoandrographolide Andrographolide->Isoandrographolide Isomerization Dehydroandrographolide 8,9-didehydroandrographolide Andrographolide->Dehydroandrographolide Dehydration Seco 15-seco-andrographolide Andrographolide->Seco Lactone Ring Opening DeoxyMethoxy 14-deoxy-15-methoxyandrographolide Andrographolide->DeoxyMethoxy DeoxyDehydro 14-deoxy-11,14-dehydroandrographolide Andrographolide->DeoxyDehydro ThermalProduct 14-deoxy-11,12-didehydroandrographolide Andrographolide->ThermalProduct Heat

Caption: Major degradation pathways of andrographolide under different conditions.

References

Addressing batch-to-batch variability of commercial Andrographolide extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Andrographolide extracts. Our goal is to help you navigate the challenges of batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the biological activity of our Andrographolide extract from batch to batch. What are the potential causes?

A1: Batch-to-batch variability in commercial Andrographolide extracts is a common issue stemming from several factors throughout the production process. The natural variability of the raw botanical material is a primary contributor. Key factors that can influence the chemical composition and biological activity of the final product include:

  • Geographical Origin and Environmental Factors: The location and environmental conditions where Andrographis paniculata is grown can significantly affect the production and accumulation of secondary metabolites, including Andrographolide.[1][2][3]

  • Harvesting Time and Plant Age: The concentration of active compounds in the plant can vary depending on the maturity of the plant at the time of harvest.[4][5]

  • Post-Harvest Processing:

    • Drying Methods: The method used to dry the plant material (e.g., sun drying, shade drying, oven drying) has a direct impact on the final concentration of Andrographolide.[4][6][7][8] For instance, shade drying has been shown to preserve a higher Andrographolide content compared to sun or microwave drying.[8]

    • Storage Conditions: The temperature and duration of storage of the dried plant material can lead to the degradation of active compounds.[9]

  • Extraction Process:

    • Solvent Choice: The type of solvent (e.g., methanol, ethanol, water) and its concentration are critical for selectively extracting Andrographolide and other bioactive compounds.[10][11][12] Methanol has often been found to be one of the most effective solvents for extracting Andrographolide.[11]

    • Extraction Method: Different extraction techniques (e.g., Soxhlet, maceration, ultrasound-assisted extraction) can yield varying amounts of Andrographolide.[13][14]

Q2: How can we quantify the Andrographolide content in our extract to ensure consistency across batches?

A2: The most widely accepted and validated methods for the quantitative analysis of Andrographolide are High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).[15][16] These techniques allow for the precise measurement of Andrographolide concentration, enabling you to compare different batches and ensure they meet your experimental requirements. A detailed protocol for HPLC analysis is provided in the "Experimental Protocols" section below.

Q3: Our current batch of Andrographolide extract is showing lower than expected efficacy in our cell-based assays. How can we troubleshoot this?

A3: A decrease in efficacy can often be linked to a lower concentration of the active compound, Andrographolide, or a different profile of other bioactive molecules in the extract. Here’s a troubleshooting workflow:

G start Low Efficacy Observed quantify Quantify Andrographolide Content (e.g., using HPLC) start->quantify compare Compare with Previous Batches quantify->compare investigate_source Investigate Source of Variability compare->investigate_source If content is low adjust_dose Adjust Experimental Dose Based on Quantification compare->adjust_dose If content is known supplier_info Request Supplier's Certificate of Analysis (CoA) investigate_source->supplier_info extraction_params Review Extraction Parameters (Solvent, Method) investigate_source->extraction_params storage_conditions Check Storage Conditions (Temperature, Light Exposure) investigate_source->storage_conditions end Consistent Results adjust_dose->end G andro Andrographolide nfkb_path NF-κB Pathway andro->nfkb_path jak_stat_path JAK/STAT Pathway andro->jak_stat_path pi3k_path PI3K/AKT/mTOR Pathway andro->pi3k_path mapk_path MAPK Pathway andro->mapk_path inflammation Inflammation nfkb_path->inflammation jak_stat_path->inflammation proliferation Cell Proliferation pi3k_path->proliferation survival Cell Survival pi3k_path->survival mapk_path->proliferation

References

Refining purification methods to remove impurities from Andrographolide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Andrographolide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying Andrographolide?

A1: The most common methods for purifying Andrographolide from crude extracts of Andrographis paniculata are crystallization, column chromatography, and a combination of both.[1][2][3] The choice of method often depends on the initial purity of the extract and the desired final purity.

Q2: What are the typical impurities found in crude Andrographolide extracts?

A2: A major impurity in crude extracts from the leaves of Andrographis paniculata is chlorophyll, which gives the extract a dark green color and can interfere with crystallization.[4] Other related diterpenoid lactones, flavonoids, and plant pigments may also be present.

Q3: Which solvents are most effective for the extraction and purification of Andrographolide?

A3: Methanol has been identified as one of the most effective solvents for extracting Andrographolide due to its high solubility.[5] Ethanol is also commonly used.[6][7] For purification via crystallization, a solvent in which Andrographolide has high solubility at elevated temperatures and low solubility at cooler temperatures is ideal. Methanol and ethanol are frequently used for this purpose.[4][6]

Q4: How can I assess the purity of my Andrographolide sample?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining the purity of Andrographolide.[8][9] Other methods include Thin Layer Chromatography (TLC) for qualitative assessment, and measurement of the melting point, which for pure Andrographolide is around 235.3°C.[10]

Troubleshooting Guides

Crystallization Issues

Problem: My Andrographolide extract is a dark, sticky green mass and will not crystallize.

  • Cause: High concentrations of chlorophyll and other pigments can inhibit the crystallization process.[4]

  • Solution: Treat the crude extract with activated charcoal to remove colored impurities. This process, known as decolorization, typically involves dissolving the extract in a suitable solvent (e.g., ethanol or methanol), adding activated charcoal, heating and stirring the mixture, and then filtering to remove the charcoal and adsorbed pigments.[3][4][7]

Problem: I am getting a low yield of Andrographolide crystals.

  • Cause 1: Inappropriate solvent choice. The solubility of Andrographolide is highly dependent on the solvent and temperature.[1][11]

  • Solution 1: Select a solvent where Andrographolide has a significant difference in solubility between hot and cold conditions. Methanol and ethanol are common choices. Refer to solubility data to optimize your solvent system.[1][6][11]

  • Cause 2: Incomplete crystallization. The cooling process may be too rapid, or the solution may not be sufficiently supersaturated.

  • Solution 2: Allow the saturated solution to cool slowly to facilitate crystal growth. Cooling in a refrigerator can be effective.[12] If the yield is still low, consider concentrating the mother liquor and attempting a second crystallization.

Column Chromatography Issues

Problem: I am not getting good separation of Andrographolide from other compounds on my silica gel column.

  • Cause 1: Incorrect mobile phase composition. The polarity of the mobile phase is critical for achieving good separation on a silica gel column.

  • Solution 1: Optimize the mobile phase through preliminary TLC analysis. A common mobile phase for Andrographolide purification is a mixture of chloroform and methanol, or toluene and ethyl acetate with a gradient elution.[8][13]

  • Cause 2: Column overloading. Applying too much crude extract to the column can lead to poor separation.

  • Solution 2: Reduce the amount of sample loaded onto the column. As a general rule, the amount of crude material should be a small fraction of the weight of the stationary phase.

Problem: My purified Andrographolide still contains colored impurities after column chromatography.

  • Cause: Some pigments may co-elute with Andrographolide depending on the mobile phase used.

  • Solution: Consider a pre-purification step using activated charcoal to decolorize the crude extract before loading it onto the column.[4] Alternatively, a final recrystallization step after column chromatography can help remove residual impurities.

Data Presentation

Table 1: Solubility of Andrographolide in Various Solvents at Different Temperatures

SolventTemperature (°C)Solubility (mg/mL)
Methanol25>10
Ethanol25Slightly soluble
Chloroform25Very slightly soluble
Water25Almost insoluble
Dimethylformamide (DMF)25~14
DMSO25~3

Note: Solubility data is aggregated from multiple sources and should be used as a guideline.[1][6][11][14]

Table 2: Comparison of Andrographolide Purification Methods

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Crystallization>95%Simple, cost-effective for removing large amounts of impurities.[4]Can have lower recovery; may require multiple recrystallizations for very high purity.
Column Chromatography>98%High resolution for separating closely related compounds.More time-consuming and requires larger volumes of solvent.
Molecularly Imprinted Polymer (MIP)94.94% (from 55.37% initial purity)High selectivity for Andrographolide.[15][16]Requires synthesis of the specific polymer.

Experimental Protocols

Protocol 1: Decolorization and Recrystallization of Crude Andrographolide Extract
  • Dissolution: Dissolve the crude Andrographolide extract in a suitable solvent, such as ethanol or methanol, by gently heating and stirring.

  • Decolorization: Add activated charcoal to the solution (typically 5-10% w/w of the crude extract).

  • Heating and Stirring: Heat the mixture to the boiling point of the solvent and stir for 20-30 minutes.

  • Hot Filtration: Filter the hot solution through a fluted filter paper or a Celite bed to remove the activated charcoal.

  • Concentration: Concentrate the filtrate by evaporating a portion of the solvent.

  • Crystallization: Allow the concentrated solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified Andrographolide crystals in a vacuum oven.[4][7][12]

Protocol 2: Purification of Andrographolide by Silica Gel Column Chromatography
  • Column Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude Andrographolide extract in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by adding a more polar solvent (gradient elution). A common gradient is starting with 100% chloroform and gradually increasing the percentage of methanol.[8][13]

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Monitoring: Monitor the fractions using TLC to identify those containing Andrographolide.

  • Pooling and Evaporation: Combine the fractions containing pure Andrographolide and evaporate the solvent to obtain the purified compound.

Visualizations

Andrographolide_Purification_Workflow cluster_extraction Extraction cluster_purification Purification plant_material Andrographis paniculata (Leaf Powder) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract (Green, Sticky) extraction->crude_extract decolorization Decolorization (Activated Charcoal) crude_extract->decolorization filtration1 Filtration decolorization->filtration1 decolorized_extract Decolorized Extract filtration1->decolorized_extract crystallization Crystallization / Column Chromatography decolorized_extract->crystallization pure_andrographolide Pure Andrographolide (White Crystals) crystallization->pure_andrographolide

Caption: General workflow for the purification of Andrographolide.

Troubleshooting_Crystallization start Start: Crude Andrographolide Extract decision_color Is the extract dark green/sticky? start->decision_color decolorize Action: Treat with Activated Charcoal decision_color->decolorize Yes crystallize Attempt Crystallization decision_color->crystallize No decolorize->crystallize decision_yield Is the crystal yield low? crystallize->decision_yield optimize_solvent Action: Optimize Solvent System decision_yield->optimize_solvent Yes end End: Pure Crystals decision_yield->end No optimize_solvent->crystallize slow_cooling Action: Ensure Slow Cooling optimize_solvent->slow_cooling

References

Technical Support Center: Enhancing the Stability of Andrographolide for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the long-term storage and stability of Andrographolide.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of Andrographolide?

Andrographolide, a diterpene lactone, is susceptible to degradation influenced by several factors, including pH, temperature, light, and its physical form (crystalline vs. amorphous).[1][2][3] It is particularly unstable in alkaline and strongly acidic conditions.[4][5][6] The presence of an ester structure makes it prone to hydrolysis.[4]

Q2: What is the optimal pH range for Andrographolide stability?

The optimal pH for Andrographolide stability is in the acidic range, specifically between pH 2.0 and 4.0.[1][7][8] Its degradation rate increases significantly in neutral to alkaline conditions.

Q3: How does temperature impact the long-term storage of Andrographolide?

Higher temperatures accelerate the degradation of Andrographolide.[2][3][9] Studies have shown that the crystalline form of Andrographolide is more stable at elevated temperatures compared to its amorphous form.[6][10][11][12] For instance, crystalline Andrographolide was found to be highly stable at 70°C for 3 months, while the amorphous form degraded under the same conditions.[10][11][12]

Q4: Is Andrographolide sensitive to light?

Yes, Andrographolide can undergo degradation upon exposure to light (photolysis).[13] Therefore, it is recommended to store Andrographolide and its formulations in light-protected containers.

Q5: What are the common degradation products of Andrographolide?

Under acidic conditions (pH 2.0), the major degradation products are isoandrographolide and 8,9-didehydroandrographolide.[6][7] In basic conditions (pH 6.0 and above), common degradation products include 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, and 14-deoxy-11,14-dehydroandrographolide.[1][6][7][14] A primary degradation product under heat-accelerated conditions is 14-deoxy-11,12-didehydroandrographolide.[10]

Troubleshooting Guides

Issue 1: Rapid degradation of Andrographolide in solution.

Possible Cause: Inappropriate pH of the solvent. Andrographolide is highly unstable in neutral and alkaline aqueous solutions.[4]

Troubleshooting Steps:

  • pH Adjustment: Ensure the pH of your aqueous solution is within the optimal stability range of 2.0 to 4.0.[1][7][8] Use appropriate buffers to maintain the desired pH.

  • Solvent Selection: If possible, use non-aqueous solvents where Andrographolide exhibits better stability, such as chloroform.[4] For cell culture experiments, prepare stock solutions in a suitable organic solvent like DMSO and dilute to the final concentration in media immediately before use.

Issue 2: Significant loss of Andrographolide content in solid form during storage.

Possible Causes:

  • High Storage Temperature: Elevated temperatures accelerate the degradation of solid Andrographolide.[2][9]

  • Amorphous Form: The amorphous form of Andrographolide is less stable than its crystalline counterpart.[6][10][11][12]

  • Exposure to Light and Moisture: Photolytic degradation and hydrolysis can occur if not stored properly.[13]

Troubleshooting Steps:

  • Storage Conditions: Store solid Andrographolide at controlled room temperature or lower (e.g., 2-8°C) in a well-sealed container.

  • Crystallinity Check: If feasible, verify the crystallinity of your Andrographolide sample using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).

  • Protect from Light and Moisture: Store the compound in amber-colored vials or containers and in a desiccated environment to minimize degradation.

Issue 3: Poor dissolution and bioavailability of Andrographolide in experiments.

Possible Cause: Andrographolide has poor water solubility, which limits its dissolution and subsequent bioavailability.[5][15][16][17]

Troubleshooting Steps:

  • Formulation Strategies: Consider using formulation techniques to enhance solubility and stability. Common approaches include:

    • Solid Dispersions: Dispersing Andrographolide in a polymer matrix like polyvinylpyrrolidone (PVP) can improve its dissolution rate.[10][18][19]

    • Nanoformulations: Encapsulating Andrographolide in nanoparticles (e.g., PLGA-based, solid lipid nanoparticles) or nanoemulsions can improve its solubility, stability, and bioavailability.[5][15][20][21][22]

    • Cyclodextrin Inclusion Complexes: Complexation with cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) can enhance the aqueous solubility and stability of Andrographolide.[23][24][25][26][27]

Data Presentation

Table 1: Degradation Kinetics of Andrographolide under Different pH Conditions.

pHTemperature (°C)Rate Constant (k) (day⁻¹)Half-life (t₁/₂) (days)Shelf-life (t₉₀) (days)
2.0256.5 x 10⁻⁵106641572
6.0252.5 x 10⁻³27741
8.0259.9 x 10⁻²71.1

Data synthesized from literature to illustrate the significant impact of pH on stability.[7][8]

Table 2: Comparison of Formulation Strategies for Andrographolide Stability Enhancement.

Formulation StrategyKey Excipients/CarriersObserved Stability ImprovementReference
Nanoemulsion -Andrographolide content remained at approximately 96% after 90 days at 4°C and 25°C.[10]
Solid Lipid Nanoparticles (SLN) Glycerol monostearate, Poloxamer 407, Span 60No significant change in particle size and entrapment efficiency after storage at 4 ± 2°C and 25 ± 2°C/60 ± 5% RH.[22]
Cyclodextrin Complex β-cyclodextrinEnhanced thermal stability of the inclusion complex.[24]
Solid Dispersion Polyethylene glycol (PEG)Increased thermal stability and dissolution rate.[28]

Experimental Protocols

Protocol 1: Preparation of Andrographolide-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the melt-emulsification and ultrasonication method.

Materials:

  • Andrographolide

  • Solid Lipid (e.g., Glycerol monostearate)

  • Surfactants (e.g., Poloxamer 407, Span 60)

  • Deionized water

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add Andrographolide to the molten lipid and stir until a clear solution is obtained.

  • Preparation of Aqueous Phase: Dissolve the surfactants in deionized water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase dropwise under continuous high-speed stirring to form a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately sonicate the coarse emulsion using a probe sonicator to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Protocol 2: Preparation of Andrographolide-Cyclodextrin Inclusion Complex

This protocol utilizes the solvent evaporation method.

Materials:

  • Andrographolide

  • Beta-cyclodextrin (β-CD) or its derivatives

  • Ethanol

  • Water

Procedure:

  • Dissolve Andrographolide in a minimal amount of ethanol.

  • Dissolve the cyclodextrin in water, potentially with gentle heating to aid dissolution.

  • Add the ethanolic solution of Andrographolide dropwise to the aqueous cyclodextrin solution under constant stirring.

  • Continue stirring the mixture for a specified period (e.g., 24-48 hours) at room temperature to allow for complex formation.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Collect the resulting solid powder, wash with a small amount of cold water to remove any uncomplexed cyclodextrin, and dry in a vacuum oven.

  • Characterize the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), DSC, and XRD to confirm complex formation.

Visualizations

Andrographolide_Degradation_Pathway cluster_acidic Acidic Conditions (pH 2-4) cluster_basic Basic Conditions (pH > 6) Andrographolide Andrographolide Isoandrographolide Isoandrographolide Andrographolide->Isoandrographolide Isomerization Didehydroandrographolide 8,9-didehydro- andrographolide Andrographolide->Didehydroandrographolide Seco_andrographolide 15-seco-andrographolide Andrographolide->Seco_andrographolide Hydrolysis Deoxy_methoxy_andrographolide 14-deoxy-15-methoxy- andrographolide Andrographolide->Deoxy_methoxy_andrographolide Deoxy_dehydro_andrographolide 14-deoxy-11,14-dehydro- andrographolide Andrographolide->Deoxy_dehydro_andrographolide

Caption: Degradation pathways of Andrographolide under acidic and basic conditions.

Stability_Enhancement_Workflow cluster_problem Problem Identification cluster_strategies Formulation Strategies cluster_characterization Characterization & Analysis cluster_outcome Desired Outcome Problem Andrographolide Instability (pH, Temp, Light) & Poor Solubility SD Solid Dispersion Problem->SD Nano Nanoformulations (SLN, Polymeric NP, Nanoemulsion) Problem->Nano CD Cyclodextrin Inclusion Complex Problem->CD Physicochemical Physicochemical Analysis (Size, Zeta, XRD, DSC) SD->Physicochemical Nano->Physicochemical CD->Physicochemical Stability Stability Studies (ICH Guidelines) Physicochemical->Stability Dissolution In Vitro Dissolution Physicochemical->Dissolution Outcome Enhanced Stability & Improved Bioavailability Stability->Outcome Dissolution->Outcome

Caption: Workflow for enhancing Andrographolide stability through formulation.

References

Andrographolide Cytotoxicity in Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects of Andrographolide in cell culture experiments.

Frequently Asked Questions (FAQs)

1. What is Andrographolide and why is it cytotoxic?

Andrographolide is a labdane diterpenoid that is the principal bioactive component of the medicinal plant Andrographis paniculata. Its cytotoxic effects, particularly against cancer cells, are a primary reason for its investigation as a potential therapeutic agent. The cytotoxicity of Andrographolide is primarily attributed to its ability to induce apoptosis (programmed cell death), and cell cycle arrest.[1][2][3] A key mechanism underlying its cytotoxic activity is the generation of Reactive Oxygen Species (ROS), which can lead to oxidative stress and trigger cell death pathways.[4][5]

2. Is Andrographolide cytotoxic to all cell types?

Andrographolide has demonstrated selective cytotoxicity, showing more potent effects on various cancer cell lines compared to normal, non-tumorigenic cells.[1][6][7] For instance, studies have shown that Andrographolide can inhibit the proliferation of breast cancer cells while having a minimal effect on normal breast epithelial cells.[8][9] However, at higher concentrations, cytotoxicity in normal cells can occur. Therefore, determining the optimal concentration for your specific cell line is crucial.

3. What are the common mechanisms of Andrographolide-induced cytotoxicity?

The primary mechanisms include:

  • Induction of Apoptosis: Andrographolide can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[10] This involves the activation of caspases, a family of proteases that execute cell death.[3][11]

  • Generation of Reactive Oxygen Species (ROS): Increased intracellular ROS levels are a common observation in Andrographolide-treated cells, leading to oxidative stress, mitochondrial dysfunction, and subsequent apoptosis.[4][5]

  • Cell Cycle Arrest: Andrographolide can arrest the cell cycle at various phases, most commonly G0/G1 or G2/M, preventing cell proliferation.[1][12]

4. How can I reduce the off-target cytotoxicity of Andrographolide in my experiments?

Several strategies can be employed:

  • Optimize Concentration and Exposure Time: Conduct dose-response and time-course experiments to determine the lowest effective concentration and shortest exposure time that achieves the desired biological effect with minimal toxicity to non-target cells.

  • Use of Antioxidants: Co-treatment with antioxidants like N-acetyl-L-cysteine (NAC) can scavenge ROS and mitigate Andrographolide-induced cytotoxicity, particularly in non-cancerous cells.[8]

  • Nanoformulation: Encapsulating Andrographolide in nanoparticles, such as poly(lactic-co-glycolic) acid (PLGA) nanoparticles, can improve its solubility, and provide sustained release, potentially reducing systemic toxicity while enhancing its therapeutic efficacy.[13][14][15][16][17]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Excessive cell death observed in control (non-cancerous) cell line. The concentration of Andrographolide is too high.Perform a dose-response experiment to determine the IC50 value for your specific cell line and use a concentration range below this for non-cancerous cells. Studies have shown that Andrographolide's cytotoxicity is dose-dependent.[12][18]
The cell line is particularly sensitive to oxidative stress.Co-incubate the cells with an antioxidant such as N-acetyl-L-cysteine (NAC) to mitigate ROS-induced cell death.[8]
Inconsistent results between experiments. Andrographolide stock solution degradation.Prepare fresh stock solutions of Andrographolide in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Variability in cell seeding density.Ensure consistent cell seeding density across all wells and plates as this can significantly impact the outcome of cytotoxicity assays.
Unexpected morphological changes in cells. Andrographolide may be inducing cellular stress responses other than apoptosis.Besides apoptosis, Andrographolide can induce other cellular responses like autophagy.[5] Consider using markers for other cell death pathways or stress responses to get a complete picture.
Low efficacy in cancer cells. Poor bioavailability or rapid degradation of Andrographolide in the culture medium.Consider using a nanoformulation of Andrographolide, such as PLGA nanoparticles, to improve its stability and cellular uptake.[13][14][15][16][17]

Quantitative Data Summary

Table 1: IC50 Values of Andrographolide in Various Cell Lines

Cell LineCell TypeIC50 Value (µM)Incubation Time (hours)Reference
MDA-MB-231Human Breast Cancer30.2848[8]
MCF-7Human Breast Cancer36.948[8]
PC-3Human Prostate Cancer~2548[7]
DBTRG-05MGHuman Glioblastoma13.9572[6][12]
OEC-M1Human Oral Epidermoid Carcinoma5524[19]
KBHuman Oral Cancer106.2 µg/ml24[18]
MDA MB-231Triple-Negative Breast Cancer4.2 mg/mL (10% Andrographolide)24[20]
MDA MB-453Triple-Negative Breast Cancer3.9 mg/mL (30% Andrographolide)24[20]
FN1Normal Human Fibroblast2.6 mg/mL24[20]

Experimental Protocols

Assessment of Cell Viability using MTT Assay

This protocol is adapted from established methods to determine the cytotoxic effect of Andrographolide.[18][21][22]

Materials:

  • Andrographolide

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Andrographolide (e.g., 0, 5, 10, 20, 40, 60, 80, 100 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is a standard method for quantifying apoptosis induced by Andrographolide.[23][24][25][26][27]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentrations of Andrographolide for the chosen duration.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Preparation of Andrographolide-Loaded PLGA Nanoparticles

This protocol provides a method for encapsulating Andrographolide to potentially reduce its cytotoxicity and improve its delivery, based on the emulsion-solvent evaporation method.[13][14]

Materials:

  • Andrographolide

  • PLGA (Poly(lactic-co-glycolic) acid)

  • PVA (Polyvinyl alcohol)

  • Chloroform and Methanol (or Ethyl Acetate and Methanol)

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

  • Ultracentrifuge

Procedure:

  • Prepare the aqueous phase by dissolving PVA in deionized water.

  • Prepare the organic phase by dissolving Andrographolide and PLGA in a mixture of chloroform and methanol.

  • Add the organic phase to the aqueous phase and emulsify by probe sonication over an ice bath.

  • Stir the resulting emulsion on a magnetic stirrer for several hours to allow for solvent evaporation.

  • Collect the nanoparticles by ultracentrifugation.

  • Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilize the nanoparticles for long-term storage.

Visualizations

Signaling Pathways and Experimental Workflows

Andrographolide_Cytotoxicity_Pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascades cluster_outcome Outcome Andrographolide Andrographolide ROS ↑ Reactive Oxygen Species (ROS) Andrographolide->ROS Cell_Cycle_Arrest Cell Cycle Arrest (G2/M or G0/G1) Andrographolide->Cell_Cycle_Arrest PI3K_AKT_mTOR ↓ PI3K/AKT/mTOR Pathway Andrographolide->PI3K_AKT_mTOR Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction JNK_Pathway ↑ JNK Pathway ROS->JNK_Pathway Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Mitochondrial_Dysfunction->Caspase_Activation JNK_Pathway->Caspase_Activation Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis Caspase_Activation->Apoptosis

Caption: Andrographolide-induced cytotoxicity signaling pathways.

Mitigation_Workflow cluster_problem Problem Identification cluster_solutions Mitigation Strategies cluster_verification Verification High_Cytotoxicity High Cytotoxicity in Non-Target Cells Optimize_Concentration Optimize Concentration & Exposure Time High_Cytotoxicity->Optimize_Concentration Use_Antioxidants Co-treatment with Antioxidants (e.g., NAC) High_Cytotoxicity->Use_Antioxidants Nanoformulation Use Nanoformulation (e.g., PLGA-Andro) High_Cytotoxicity->Nanoformulation Viability_Assay Cell Viability Assay (MTT, etc.) Optimize_Concentration->Viability_Assay ROS_Measurement ROS Measurement (DCFH-DA) Use_Antioxidants->ROS_Measurement Nanoformulation->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Viability_Assay->Apoptosis_Assay ROS_Measurement->Viability_Assay

Caption: Workflow for mitigating Andrographolide cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Effects of Andrographolide and Curcumin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Andrographolide, the principal bioactive diterpenoid lactone from Andrographis paniculata, and curcumin, the primary curcuminoid from Curcuma longa (turmeric), are two potent phytochemicals extensively investigated for their anti-inflammatory properties. Both compounds have a long history of use in traditional Asian medicine for treating a variety of ailments, many of which are associated with inflammation.[1][2][3] This guide provides an objective comparison of their anti-inflammatory effects, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating their therapeutic potential.

Mechanisms of Anti-inflammatory Action

Both andrographolide and curcumin exert their anti-inflammatory effects by modulating multiple key signaling pathways that are crucial for the inflammatory response. Their primary mechanisms involve the inhibition of the NF-κB and MAPK signaling cascades and the suppression of cyclooxygenase-2 (COX-2) expression and activity.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of IκB kinase (IKK), which then phosphorylates IκBα. This phosphorylation leads to the degradation of IκBα, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus. Once in the nucleus, NF-κB binds to DNA and promotes the transcription of a wide array of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and enzymes like COX-2.[4][5]

  • Andrographolide has been shown to inhibit NF-κB activation through multiple mechanisms. It can prevent the degradation of IκBα and also directly interfere with the DNA binding of the NF-κB p50 subunit by forming a covalent adduct with cysteine residue 62 (Cys62).[6][7][8] This direct interaction blocks the transcriptional activity of NF-κB.[8]

  • Curcumin also effectively suppresses NF-κB activation. It has been shown to inhibit the activation of IKK, thereby preventing the phosphorylation and subsequent degradation of IκBα.[9] This action keeps NF-κB retained in the cytoplasm, preventing the transcription of inflammatory genes.[9][10]

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa p-IκBα IKK->IkBa Phosphorylates IκBα NFkB_cyto NF-κB (p50/p65) (Cytoplasm) IkBa->NFkB_cyto IκBα Degradation NFkB_nuc NF-κB (p50/p65) (Nucleus) NFkB_cyto->NFkB_nuc Nuclear Translocation DNA DNA Binding & Transcription NFkB_nuc->DNA Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Andro Andrographolide Andro->NFkB_nuc Prevents DNA Binding Curcumin Curcumin Curcumin->IKK G cluster_0 Analyze Samples A Seed RAW 264.7 Cells in 24-well plate B Pre-treat with Andrographolide/Curcumin (1-2 hours) A->B C Stimulate with LPS (e.g., 1 µg/mL, 24 hours) B->C D Collect Supernatant & Harvest Cells C->D E1 ELISA (TNF-α, IL-6) D->E1 E2 Griess Assay (Nitric Oxide) D->E2 E3 qRT-PCR (mRNA Expression) D->E3 E4 Western Blot (Protein Expression) D->E4

References

Andrographolide Outperforms NSAIDs in Broad-Spectrum Cytokine Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison reveals that andrographolide, a natural bioactive compound, demonstrates superior and broader inhibitory effects on pro-inflammatory cytokine release compared to common Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). While NSAIDs primarily target the cyclooxygenase (COX) pathway, andrographolide exerts its potent anti-inflammatory effects by inhibiting the master regulator of inflammation, Nuclear Factor-kappa B (NF-κB).

Researchers and drug development professionals will find that experimental data consistently positions andrographolide as a more effective agent for downregulating a wide array of cytokines central to inflammatory responses. This guide provides a detailed comparison of their performance, supported by experimental data and methodologies.

Comparative Efficacy: A Quantitative Look

Experimental studies highlight a significant difference in the inhibitory capacity of andrographolide versus NSAIDs on key pro-inflammatory cytokines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the superior potency of andrographolide.

CompoundTNF-αIL-6IL-1βIFN-γ
Andrographolide 23.3 - 29.3 µM[1][2][3]12.2 µM[1][2][3]18.1 µM[1][2]31.4 µM[1][2]
Ibuprofen >1500 µM[3]>150 µM[1][2]>150 µM[1][2]>150 µM[1][2]
Diclofenac >150 µM[2]>150 µM[2]>150 µM[2]>150 µM[2]
Aspirin >150 µM[2]>150 µM[2]>150 µM[2]>150 µM[2]
Paracetamol >150 µM[2]>150 µM[2]>150 µM[2]>150 µM[2]

Lower IC50 values indicate higher potency.

The data clearly indicates that andrographolide significantly inhibits the release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1-beta (IL-1β), and Interferon-gamma (IFN-γ) at concentrations where NSAIDs show little to no effect.[1][2] Andrographolide's potent, wide-spectrum anti-inflammatory activity is attributed to its ability to down-regulate NF-κB activation.[2][3]

Mechanisms of Action: A Tale of Two Pathways

The differential efficacy of andrographolide and NSAIDs stems from their distinct molecular targets in the inflammatory cascade.

Andrographolide: This diterpenoid lactone targets the NF-κB signaling pathway, a central hub for regulating the expression of numerous pro-inflammatory genes, including those for cytokines.[4][5] By inhibiting NF-κB, andrographolide effectively blocks the transcription of a wide range of inflammatory mediators.[4][6][7][8][9][10] Some studies suggest that andrographolide can also inhibit the JAK-STAT signaling pathway, further contributing to its broad anti-inflammatory profile.[3][5]

Andrographolide_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory\nStimuli Inflammatory Stimuli Receptor Receptor Inflammatory\nStimuli->Receptor IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases DNA DNA NF-κB->DNA Translocates & Binds to Andrographolide Andrographolide Andrographolide->NF-κB Inhibits Translocation Pro-inflammatory\nGenes Pro-inflammatory Genes DNA->Pro-inflammatory\nGenes Activates Transcription Cytokine\nRelease Cytokine Release Pro-inflammatory\nGenes->Cytokine\nRelease

Andrographolide's NF-κB Inhibition Pathway

NSAIDs: These drugs primarily function by inhibiting the COX enzymes (COX-1 and COX-2).[11][12] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are lipid compounds that mediate pain, fever, and inflammation.[11] While effective at reducing prostaglandin-mediated inflammation, NSAIDs have a limited impact on the broader cytokine network.[13][14]

NSAIDs_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Physiological Effects Membrane\nPhospholipids Membrane Phospholipids Arachidonic\nAcid Arachidonic Acid Membrane\nPhospholipids->Arachidonic\nAcid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic\nAcid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation,\nPain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation,\nPain, Fever NSAIDs NSAIDs NSAIDs->COX-1 / COX-2 Inhibit

NSAIDs' COX Inhibition Pathway

Experimental Protocols

The following methodologies are representative of the key experiments used to compare the cytokine-inhibiting effects of andrographolide and NSAIDs.

Cell Culture and Treatment
  • Cell Lines:

    • Murine macrophage cell line: RAW264.7[15]

    • Human monocytic cell line: THP-1[3]

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation (for THP-1 cells): THP-1 monocytes are differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).

  • Treatment:

    • Cells are pre-treated with various concentrations of andrographolide or NSAIDs for a specified period (e.g., 1 hour).[15]

    • Inflammation is then induced by adding Lipopolysaccharide (LPS) and/or Interferon-gamma (IFN-γ) to the cell cultures.[3][15]

    • The cells are incubated for a further period (e.g., 18-24 hours) to allow for cytokine production.[15]

Cytokine Measurement
  • Sample Collection: The cell culture supernatant is collected after the incubation period.

  • Quantification:

    • ELISA (Enzyme-Linked Immunosorbent Assay): This technique is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant.[15][16] The assay involves the use of specific antibodies to capture and detect the target cytokine.

    • Multiplex Bead Array (e.g., Bio-Plex): This method allows for the simultaneous measurement of multiple cytokines in a single sample, providing a broader profile of the inflammatory response.[3]

Experimental_Workflow Cell_Culture 1. Cell Culture (RAW264.7 or THP-1) Differentiation 2. Differentiation (THP-1) with PMA Cell_Culture->Differentiation Pre-treatment 3. Pre-treatment with Andrographolide or NSAIDs Differentiation->Pre-treatment Induction 4. Induction of Inflammation (LPS/IFN-γ) Pre-treatment->Induction Incubation 5. Incubation (18-24 hours) Induction->Incubation Supernatant_Collection 6. Supernatant Collection Incubation->Supernatant_Collection Cytokine_Measurement 7. Cytokine Measurement (ELISA or Multiplex Assay) Supernatant_Collection->Cytokine_Measurement Data_Analysis 8. Data Analysis (IC50 Calculation) Cytokine_Measurement->Data_Analysis

General Experimental Workflow

Conclusion

References

Andrographolide in Rheumatoid Arthritis Models: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Andrographolide, a natural bioactive compound, against established treatments in preclinical rheumatoid arthritis (RA) models. The data presented is intended to support research and development decisions by offering a clear, evidence-based assessment of Andrographolide's potential as a therapeutic agent for rheumatoid arthritis.

Comparative Efficacy of Andrographolide

Andrographolide has demonstrated significant anti-inflammatory and immunomodulatory effects in various animal models of rheumatoid arthritis. Its efficacy has been evaluated against standard treatments such as Methotrexate and Dexamethasone. The following tables summarize the key quantitative data from these studies.

Table 1: Andrographolide vs. Dexamethasone in Adjuvant-Induced Arthritis (Rat Model)
Treatment GroupPaw Edema (mm) on Day 6Percentage Reduction in Paw Edema
Control (Healthy) Normal-
CFA Induced 3.5 ± 0.20%
Andrographolide (50 mg/kg) 2.5 ± 0.15~28.6%
Dexamethasone (6 mg/kg) 2.2 ± 0.1~37.1%

Data adapted from a study on Complete Freund's Adjuvant (CFA)-induced arthritis in rats. Paw edema was a primary measure of inflammation.

Table 2: Efficacy of Andrographolide in Adjuvant-Induced Arthritis (Mouse Model)
Treatment GroupAnkle Joint Diameter (mm) on Day 37Arthritis Score (0-4 scale) on Day 37Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Control (Healthy) ~2.60UndetectableUndetectable
Adjuvant-Induced ~4.5~4.0HighHigh
Andrographolide Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced

This table summarizes findings from an adjuvant-induced arthritis model in mice, highlighting Andrographolide's ability to reduce joint swelling, arthritis severity, and systemic inflammatory cytokines.[1]

Table 3: Andrographolide in Combination with Methotrexate in CFA-Induced Arthritis (Rat Model)
Treatment GroupPaw Volume (mL) - Day 45Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)Serum IL-1β (pg/mL)
Control (Healthy) NormalLowLowLow
CFA-Induced IncreasedHighHighHigh
Methotrexate (2 mg/kg/week) ReducedReducedReducedReduced
Andrographolide (50 mg/kg/day) + Methotrexate Significantly more reduced than MTX aloneSignificantly more reduced than MTX aloneSignificantly more reduced than MTX aloneSignificantly more reduced than MTX alone

This data is from a study evaluating the synergistic effect of Andrographolide with Methotrexate, a standard RA therapy. The combination therapy showed enhanced anti-arthritic effects compared to Methotrexate alone.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Adjuvant-Induced Arthritis in Rodents

This is a widely used model to induce an autoimmune arthritis that shares pathological features with human RA.

  • Induction: Complete Freund's Adjuvant (CFA), an emulsion of mineral oil, water, and heat-killed mycobacteria, is injected intradermally or into the footpad of rats or mice.

  • Disease Development: A primary inflammatory response occurs at the injection site. A systemic, polyarticular arthritis develops in the subsequent weeks, characterized by joint swelling, redness, and pain.

  • Efficacy Assessment:

    • Paw Volume/Diameter: Measured using a plethysmometer or calipers at regular intervals to quantify inflammation.

    • Arthritis Score: A semi-quantitative assessment of disease severity based on the degree of erythema, swelling, and joint deformity, typically on a scale of 0 to 4 per paw.

    • Cytokine Analysis: Blood samples are collected to measure the serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA kits.

    • Histopathology: Joint tissues are collected at the end of the study, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess synovial inflammation, cartilage destruction, and bone erosion.

Signaling Pathways and Mechanism of Action

Andrographolide exerts its anti-arthritic effects by modulating key inflammatory signaling pathways. The following diagrams illustrate the proposed mechanisms.

experimental_workflow cluster_induction Arthritis Induction cluster_treatment Treatment Regimen cluster_assessment Efficacy Assessment Induction CFA/Collagen Injection Development Disease Development (1-3 weeks) Induction->Development Treatment Daily Administration (Andrographolide, MTX, etc.) Development->Treatment Paw_Swelling Paw Swelling Measurement Treatment->Paw_Swelling Arthritis_Score Arthritis Scoring Treatment->Arthritis_Score Cytokine_Analysis Cytokine Analysis (ELISA) Treatment->Cytokine_Analysis Histopathology Histopathology of Joints Treatment->Histopathology

Experimental workflow for evaluating anti-arthritic compounds.

Andrographolide has been shown to inhibit the activation of several key signaling pathways implicated in the pathogenesis of rheumatoid arthritis.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In RA, pro-inflammatory cytokines like TNF-α activate this pathway, leading to the production of more inflammatory mediators.

NF_kB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Gene Induces Andrographolide Andrographolide Andrographolide->IKK Inhibits

Andrographolide inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cellular stress responses in RA.

MAPK_Pathway Cytokines Pro-inflammatory Cytokines Receptor Receptor Cytokines->Receptor p38 p38 MAPK Receptor->p38 Activates ERK ERK1/2 Receptor->ERK Activates JNK JNK Receptor->JNK Activates AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Gene Inflammatory Gene Expression AP1->Gene Andrographolide Andrographolide Andrographolide->p38 Inhibits Phosphorylation Andrographolide->ERK Inhibits Phosphorylation JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Inflammatory Gene Expression Nucleus->Gene Andrographolide Andrographolide Andrographolide->JAK Inhibits

References

Andrographolide Derivatives in Oncology: A Comparative Analysis of Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the burgeoning field of andrographolide derivatives reveals a promising landscape for the development of novel anticancer therapeutics. Through strategic structural modifications of the natural parent compound, andrographolide, researchers have successfully synthesized a new generation of molecules with enhanced cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of these derivatives, supported by experimental data, detailed methodologies, and an exploration of the key signaling pathways involved in their anticancer mechanisms.

Andrographolide, a labdane diterpenoid extracted from the plant Andrographis paniculata, has long been recognized in traditional medicine for its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] However, its clinical application has been hampered by factors such as poor solubility and bioavailability.[3] This has spurred extensive research into the synthesis of andrographolide derivatives to improve its pharmacological profile and enhance its anticancer potency. This comparative guide will delve into the cytotoxic effects of various derivatives, their mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Comparative Anticancer Activity of Andrographolide Derivatives

The anticancer potential of andrographolide and its derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the IC50 values of andrographolide and several of its derivatives across a panel of human cancer cell lines.

Compound/DerivativeCancer Cell LineCell Line OriginIC50 (µM)Reference(s)
Andrographolide (Parent Compound) MCF-7Breast Adenocarcinoma32.90 (48h)[4][5]
MDA-MB-231Breast Adenocarcinoma37.56 (48h)[4][5]
HCT-116Colorectal Carcinoma42.72 (as µg/mL)[6]
A549Lung Carcinoma>100 (approx.)[7]
CACO-2Colorectal Adenocarcinoma63.89 (as µg/mL)[8]
AGS-30 HT-29Colorectal AdenocarcinomaNot specified, but stronger than Andrographolide[9]
HCT-116Colorectal CarcinomaNot specified, but stronger than Andrographolide[9]
3,19-(NH-3-aryl-pyrazole) acetal (1g) HCT-116Colorectal Carcinoma3.08[1]
Methyl Sulfonyl Derivative (4a) NCI-H187Small Cell Lung CancerMore potent than Andrographolide[2]
K562Chronic Myelogenous LeukemiaMore potent than Andrographolide[2]
MCF-7/ADRAdriamycin-resistant Breast CancerMore potent than Andrographolide[2]
A549Lung CarcinomaMore potent than Andrographolide[2]
Ethyl Sulfonyl Derivative (4b) NCI-H187Small Cell Lung CancerMore potent than Andrographolide[2]
K562Chronic Myelogenous LeukemiaMore potent than Andrographolide[2]
MCF-7/ADRAdriamycin-resistant Breast CancerMore potent than Andrographolide[2]
A549Lung CarcinomaMore potent than Andrographolide[2]

Mechanisms of Anticancer Action

The anticancer activity of andrographolide and its derivatives is multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest. These cellular events are orchestrated through the modulation of several key signaling pathways.

Induction of Apoptosis via ROS/JNK Signaling Pathway

A prominent mechanism by which andrographolide derivatives exert their cytotoxic effects is through the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[9][10][11] Elevated intracellular ROS levels create oxidative stress, leading to mitochondrial dysfunction and the release of pro-apoptotic factors. The activated JNK pathway further promotes apoptosis by regulating the expression of apoptosis-related proteins.[10][11]

ROS_JNK_Pathway Andrographolide Andrographolide Derivatives ROS ↑ Reactive Oxygen Species (ROS) Andrographolide->ROS JNK JNK Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis

Fig. 1: Andrographolide derivatives induce apoptosis via the ROS/JNK pathway.
Inhibition of PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. In many cancers, this pathway is aberrantly activated, promoting tumor progression. Andrographolide and its derivatives have been shown to inhibit the PI3K/Akt pathway, leading to the suppression of cancer cell proliferation and survival.[12][13][14][15][16]

PI3K_Akt_Pathway Andrographolide Andrographolide Derivatives PI3K PI3K Andrographolide->PI3K Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival

Fig. 2: Inhibition of the PI3K/Akt pathway by andrographolide derivatives.
Suppression of NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer by promoting cell proliferation and survival and inhibiting apoptosis. Andrographolide and its derivatives are known inhibitors of the NF-κB signaling pathway.[16][17][18] By blocking NF-κB activation, these compounds can sensitize cancer cells to apoptotic stimuli and inhibit their growth.

NFkB_Pathway Andrographolide Andrographolide Derivatives NFkB NF-κB Activation Andrographolide->NFkB GeneExpression Pro-survival & Pro-inflammatory Gene Expression NFkB->GeneExpression

Fig. 3: Andrographolide derivatives suppress the NF-κB signaling pathway.

Experimental Protocols

The evaluation of the anticancer activity of andrographolide derivatives relies on a set of standardized in vitro assays. Below are the detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][19][20]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.[19]

  • Compound Treatment: Treat the cells with various concentrations of the andrographolide derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[6][19]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[6][19]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19][20]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_0 MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Andrographolide Derivatives A->B C 3. Add MTT Reagent (Incubate 3-4h) B->C D 4. Solubilize Formazan Crystals (DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 Value E->F

Fig. 4: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis by flow cytometry. It utilizes Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[3][21][22][23]

Protocol:

  • Cell Treatment: Seed cells and treat them with the andrographolide derivatives as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest both adherent and floating cells. Wash the cells twice with cold PBS.[21][23]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.[21]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL).[21]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[24][25]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compounds and harvest them as described above.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[24]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.[24]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[24]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.[24]

Conclusion

The comparative analysis of andrographolide derivatives demonstrates that strategic chemical modifications can significantly enhance the anticancer activity of the parent compound. Derivatives such as sulfonyl esters and pyrazole acetals have shown superior potency against a variety of cancer cell lines. The primary mechanisms of action involve the induction of apoptosis through the ROS/JNK pathway and the inhibition of pro-survival pathways like PI3K/Akt and NF-κB. The standardized experimental protocols outlined in this guide provide a robust framework for the continued evaluation and development of andrographolide-based anticancer agents. Future research should focus on optimizing the structure-activity relationship to further improve efficacy and selectivity, with the ultimate goal of translating these promising preclinical findings into effective cancer therapies.

References

Cross-validation of different analytical methods for Andrographolide quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Analytical Methods for Andrographolide Quantification

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Andrographolide, a bioactive diterpenoid lactone found in Andrographis paniculata, is crucial for the standardization of herbal extracts and the development of phytopharmaceuticals. This guide provides a comparative overview of three commonly employed analytical methods for Andrographolide quantification: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is based on a cross-validation of published experimental data to assist researchers in selecting the most suitable method for their specific applications.

Quantitative Data Summary

The performance of each analytical method is summarized in the table below, presenting key validation parameters. These parameters are essential for evaluating the reliability, sensitivity, and accuracy of each technique.

ParameterHPLCHPTLCUV-Vis Spectrophotometry
Linearity Range 1-200 µg/mL[1], 10-140 µg/mL[2], 50-1000 ppm[3], 100-500 µg/mL[4], 230-1000 ppm138.0-460.0 ng/spot[5][6], 200-1000 ng/spot[4], 0.1-2.0 µg/mL[7][8], 500-3000 ng/spot30-80 µg/mL[9][10], 50-250 µg/mL
Correlation Coefficient (r²) >0.99[4], 0.9996[3], 0.999[2], 0.99920.998[5][6], 0.9977[7][8], 0.9960.9945[9][10]
Accuracy (% Recovery) 89.6 - 113.2%[1], 97.83 - 99.67%[2], 93.76 - 101.72%[3], 99.04 - 99.30%[4], 109.06 - 116.23%98.0 - 100.5%[5][6]97.15 - 104.42%[9][10]
Precision (%RSD) < 2%[1], 1.60 - 2.39%[3]1.0 - 1.4%[5][6]3.02 - 3.23%[9][10]
Limit of Detection (LOD) 4.65 µg/mL[1], 4.89 ppm[3], 1.40 µg/mL[4], 0.013 ppm9.6 ng/spot[5][6], 31.5 ng211 µg/mL[9][10]
Limit of Quantification (LOQ) 14.11 µg/mL[1], 16.19 ppm[3], 7.05 µg/mL[4], 0.041 ppm28.8 ng/spot[5][6], 95.48 ng705 µg/mL[9][10]

Experimental Protocols

Detailed methodologies for each of the cited analytical techniques are provided below. These protocols are based on published and validated methods.

High-Performance Liquid Chromatography (RP-HPLC)

This method offers high resolution and sensitivity for the quantification of Andrographolide.

  • Sample Preparation: An accurately weighed portion of the plant extract or formulation is dissolved in a suitable solvent, typically methanol or a mixture of methanol and water. The solution is then sonicated to ensure complete dissolution and filtered through a 0.45 µm membrane filter prior to injection.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna RP-C18 or Poroshell 120 EC-C18 are commonly used.[1][2][3]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) or methanol and water (e.g., 50:50 v/v) is frequently employed.[1][3] The pH of the aqueous phase may be adjusted with an acid like phosphoric acid.

    • Flow Rate: Typically set between 1.0 and 1.5 mL/min.[1][2]

    • Detection Wavelength: Andrographolide is commonly detected at 210 nm or 228 nm.[1][3][5][6]

    • Injection Volume: Usually 10 µL or 20 µL.[1][2]

  • Validation: The method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, LOD, and LOQ.[4]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method.

  • Sample Preparation: Similar to HPLC, samples are dissolved in a suitable solvent like methanol and applied to the HPTLC plate.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates are typically used.[7][8]

    • Mobile Phase: A common mobile phase is a mixture of chloroform and methanol, for instance, in a ratio of 90:10 v/v or 7:1 v/v.[4][5][6]

    • Application: Samples are applied as bands using an automated applicator like a Camag Linomat 5.[5][6]

    • Development: The plate is developed in a chromatographic chamber saturated with the mobile phase.

    • Densitometric Analysis: After development, the plate is dried, and the bands are scanned with a densitometer at a wavelength of 228 nm or 254 nm.[5][6][7][8]

  • Validation: The method is validated for selectivity, linearity, accuracy, and precision as per ICH guidelines.[5][6]

UV-Vis Spectrophotometry

This method is simpler and more accessible than chromatographic techniques but may be less specific.

  • Sample Preparation: A known quantity of the sample is dissolved in a solvent such as methanol. For some methods, a derivatizing agent like picric acid and NaOH is added to produce a colored complex, and the solution is incubated for a specific time.[9][10]

  • Analysis:

    • Wavelength Scan: An initial scan is performed to determine the wavelength of maximum absorbance (λmax) for Andrographolide, which has been reported to be around 321 nm in a methanol:water mixture or 479 nm after derivatization.[9][10]

    • Quantification: The absorbance of the sample solution is measured at the predetermined λmax, and the concentration is calculated using a calibration curve prepared from standard solutions of Andrographolide.

  • Validation: The method is validated for linearity, accuracy, precision, LOD, and LOQ.

Methodology Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and the general experimental workflow for each technique.

CrossValidationWorkflow cluster_planning Planning & Selection cluster_validation Method Validation cluster_comparison Comparison & Reporting start Define Analytical Need (e.g., Andrographolide Quantification) select_methods Select Candidate Methods (HPLC, HPTLC, UV-Vis) start->select_methods validate_hplc Validate HPLC Method select_methods->validate_hplc validate_hptlc Validate HPTLC Method select_methods->validate_hptlc validate_uv Validate UV-Vis Method select_methods->validate_uv compare_data Compare Validation Parameters (Linearity, Accuracy, Precision, etc.) validate_hplc->compare_data validate_hptlc->compare_data validate_uv->compare_data report Generate Comparison Guide compare_data->report

Caption: Workflow for Cross-Validation of Analytical Methods.

ExperimentalWorkflows cluster_hplc HPLC Workflow cluster_hptlc HPTLC Workflow cluster_uv UV-Vis Workflow hplc_prep Sample Preparation (Dissolution, Filtration) hplc_inject Inject into HPLC System hplc_prep->hplc_inject hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect Detection (UV) hplc_separate->hplc_detect hplc_quant Quantification hplc_detect->hplc_quant hptlc_prep Sample Preparation & Application hptlc_develop Plate Development hptlc_prep->hptlc_develop hptlc_scan Densitometric Scanning hptlc_develop->hptlc_scan hptlc_quant Quantification hptlc_scan->hptlc_quant uv_prep Sample Preparation (± Derivatization) uv_measure Measure Absorbance at λmax uv_prep->uv_measure uv_quant Quantification uv_measure->uv_quant

References

Andrographolide's Anti-Inflammatory Potency: A Comparative Analysis with Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory potency of andrographolide with other well-established natural compounds, including curcumin, resveratrol, and quercetin. The information is compiled from various in vitro studies, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to aid in research and drug development endeavors.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for andrographolide and other natural compounds against key inflammatory mediators. Lower IC50 values indicate higher potency. It is important to note that these values are derived from various studies and experimental conditions may differ.

CompoundTargetCell LineStimulusIC50 (µM)Reference
Andrographolide TNF-αRAW 264.7LPS~15-30[1]
IL-6RAW 264.7LPS~20-40[1]
COX-2Human FibroblastLPS4[2]
iNOSRAW 264.7LPS~10-25[3]
Curcumin TNF-αPBMCsLPS~5-10[4]
IL-6PBMCsLPS~5-15[4][5]
COX-2Human Articular ChondrocytesIL-1β~5[6]
iNOSRAW 264.7LPS~5-10[6]
Resveratrol TNF-αTHP-1LPS~20-50[7][8]
IL-6THP-1LPS~25-50[7][8]
COX-2Microglial cellsLPS~25-100[9]
iNOSMicroglial cellsLPS~25-100[9]
Quercetin TNF-αPBMCsLPS~5-50[10]
IL-6RAW 264.7LPS6.25-25[11]
COX-2A549Cytokine mix~50[12]
iNOSIMG cellsLPS~5-10[13]

Key Signaling Pathways in Inflammation

The following diagrams illustrate the primary signaling pathways involved in the inflammatory response and the points of intervention for andrographolide and other natural compounds.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa_ligand TNF-α TNFR TNFR TNFa_ligand->TNFR MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 TNFR->TAK1 TRAF6 TRAF6 MyD88->TRAF6 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1->MAPK_pathway IkB IκBα IKK->IkB inhibits NFkB NF-κB (p50/p65) IKK->NFkB activates IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n translocation AP1 AP-1 MAPK_pathway->AP1 AP1_n AP-1 AP1->AP1_n translocation Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFkB_n->Inflammatory_Genes AP1_n->Inflammatory_Genes

Caption: General overview of the NF-κB and MAPK signaling pathways.

G Andrographolide Andrographolide IKK IKK Complex Andrographolide->IKK inhibits NFkB_translocation NF-κB Nuclear Translocation Andrographolide->NFkB_translocation inhibits Curcumin Curcumin NFkB_activation NF-κB Activation Curcumin->NFkB_activation inhibits MAPK MAPK Activation Curcumin->MAPK inhibits Resveratrol Resveratrol Resveratrol->NFkB_activation inhibits COX2_expression COX-2 Expression Resveratrol->COX2_expression inhibits Quercetin Quercetin Quercetin->NFkB_activation inhibits iNOS_expression iNOS Expression Quercetin->iNOS_expression inhibits NFkB_activation->NFkB_translocation leads to NFkB_translocation->COX2_expression induces NFkB_translocation->iNOS_expression induces Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_translocation->Proinflammatory_Cytokines induces MAPK->NFkB_activation activates

Caption: Inhibition points of natural compounds in inflammatory pathways.

Detailed Experimental Protocols

This section outlines the general methodologies employed in the in vitro studies cited in this guide. Specific concentrations, incubation times, and reagents may vary between individual studies.

1. Cell Culture and Treatment:

  • Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (andrographolide, curcumin, resveratrol, quercetin) for a specific duration (e.g., 1-2 hours) before stimulation.

2. Induction of Inflammation:

  • Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is frequently used to induce an inflammatory response in macrophages. Other stimuli like tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β) can also be used depending on the research question.

3. Measurement of Inflammatory Mediators:

  • Enzyme-Linked Immunosorbent Assay (ELISA): This technique is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Griess Assay: This colorimetric assay is used to measure the production of nitric oxide (NO), a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS).

  • Western Blotting: This method is employed to determine the protein expression levels of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and iNOS, as well as components of signaling pathways (e.g., phosphorylated forms of NF-κB and MAPKs).

  • Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA expression levels of inflammatory genes.

4. Analysis of Signaling Pathways:

  • Western Blotting: As mentioned above, Western blotting is crucial for analyzing the activation of signaling pathways by detecting the phosphorylation status of key proteins like IκBα, p65 (a subunit of NF-κB), p38, JNK, and ERK (MAPKs).

  • Luciferase Reporter Assays: These assays are used to measure the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter.

Caption: General workflow for in vitro anti-inflammatory assays.

Concluding Remarks

Andrographolide demonstrates significant anti-inflammatory potential, with potency comparable to, and in some cases exceeding, that of other well-known natural compounds like curcumin, resveratrol, and quercetin. Its ability to modulate key inflammatory pathways, particularly the NF-κB and MAPK signaling cascades, underscores its therapeutic promise. However, it is crucial for researchers to consider the specific experimental context, as the efficacy of these compounds can vary depending on the cell type, inflammatory stimulus, and endpoint measured. This guide provides a foundational overview to inform further investigation and development of andrographolide and other natural compounds as anti-inflammatory agents.

References

In Vivo Neuroprotective Effects of Andrographolide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo neuroprotective effects of Andrographolide against other natural compounds, namely Curcumin and Resveratrol. The information presented is collated from various preclinical studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the quantitative data from in vivo studies on Andrographolide and its alternatives in animal models of major neurodegenerative diseases.

Cerebral Ischemia
CompoundAnimal ModelDosageKey Efficacy MetricsReference
Andrographolide Rat (pMCAO)0.1 mg/kg (i.p.)~50% reduction in infarct volume[1][2][3]
Significant improvement in neurological deficit scores[1][2][3]
Marked reduction in IL-1β (~45-fold increase in ischemia reduced to ~5-fold) and TNF-α (increase abolished)[1]
Curcumin Rat (MCAO)100 mg/kg (i.p.)37.23 ± 5.10% reduction in infarct volume[4]
Rat (MCAO)300 mg/kg (i.p.)46.39 ± 10.23% reduction in infarct volume; 50.96 ± 6.04% reduction in cerebral edema[4]
Rat (MCAO/R)Not specifiedInfarct size decreased from 34.78 ± 2.030% to 20.46 ± 2.686%[5]
Resveratrol Rat (MCAO)Not specifiedInfarct volume decreased from 41.63 ± 2.802% to 27.21 ± 2.725%[6]
Rodent (Ischemic Stroke)20-50 mg/kgSignificant reduction in infarct volume (meta-analysis)[7]

pMCAO: permanent Middle Cerebral Artery Occlusion; MCAO/R: Middle Cerebral Artery Occlusion/Reperfusion; i.p.: intraperitoneal.

Alzheimer's Disease
CompoundAnimal ModelDosageKey Efficacy MetricsReference
Andrographolide AβPPswe/PS-1 Mice (7-month-old)2.0 mg/kg (i.p.)Reduction in Aβ levels and amyloid plaque maturation in hippocampus and cortex[8][9]
STZ-induced rats15, 30, 60 mg/kg (p.o.)Reduced levels of Aβ(1-42) and p-tau in the hippocampus[10]
Curcumin Not specifiedNot specifiedPotential to inhibit Aβ aggregation and disaggregate existing plaques[11]
Resveratrol Tg6799 miceNot specifiedSignificant reduction in amyloid plaques in the hippocampus; Lower levels of Aβ42 and Aβ40[12]
Humans (mild to moderate AD)500 mg to 2000 mg/dayStabilized CSF and plasma Aβ40 levels compared to placebo[13][14]

Aβ: Amyloid-beta; p-tau: phosphorylated tau; STZ: Streptozotocin; CSF: Cerebrospinal Fluid.

Parkinson's Disease
CompoundAnimal ModelDosageKey Efficacy MetricsReference
Andrographolide MPTP-induced miceNot specifiedImproved behavioral deficits and attenuated loss of dopaminergic neurons
Curcumin MPTP-induced miceNot specifiedSignificantly suppressed the death of dopaminergic neurons and the loss of dopaminergic axons in the striatum[15]
MPTP-induced miceNot specifiedImproved DA neuron morphology and number[16]
Resveratrol Not specifiedNot specifiedNot specified

MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; DA: Dopamine.

Experimental Protocols

Detailed methodologies for the key in vivo models cited in this guide are provided below.

Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats

This model induces a focal cerebral ischemic stroke.

  • Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized. Body temperature is maintained at 37°C.

  • Surgical Procedure:

    • A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and cut.

    • A nylon monofilament is introduced into the ICA through the ECA stump.

    • The filament is advanced until it blocks the origin of the middle cerebral artery (MCA).

  • Confirmation of Occlusion: Successful occlusion is often confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter.

  • Post-operative Care: Animals are monitored for recovery and neurological deficits.

MPTP-Induced Parkinson's Disease in Mice

This model mimics the dopaminergic neurodegeneration seen in Parkinson's disease.

  • Animal Preparation: C57BL/6 mice are commonly used due to their sensitivity to MPTP.

  • MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered via intraperitoneal (i.p.) or subcutaneous injection. A common regimen is multiple injections over a short period.

  • Neurochemical and Behavioral Analysis: After a specific period (e.g., 7-21 days), animals are assessed for motor deficits using tests like the rotarod or pole test. Brain tissue is analyzed for dopamine levels and the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.

Amyloid-Beta (Aβ) Induced Alzheimer's Disease in Rats

This model simulates the amyloid pathology of Alzheimer's disease.

  • Aβ Preparation: Aβ peptides (e.g., Aβ1-42 or Aβ25-35) are aggregated in vitro before administration.

  • Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame.

  • Intracerebroventricular (ICV) Injection: A small hole is drilled in the skull, and a cannula is used to inject the aggregated Aβ into the cerebral ventricles.

  • Cognitive and Pathological Assessment: After a few weeks, cognitive function is evaluated using behavioral tests like the Morris water maze. Brain tissue is then examined for amyloid plaque deposition, neuroinflammation, and neuronal loss.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of Andrographolide and its alternatives are mediated through the modulation of several key signaling pathways.

Andrographolide: Key Signaling Pathways

Andrographolide exerts its neuroprotective effects primarily through the NF-κB and Nrf2-ARE signaling pathways.

  • NF-κB Pathway: In conditions of neuroinflammation, Andrographolide inhibits the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α and IL-1β.[17][18][19] This leads to a reduction in the inflammatory cascade and subsequent neuronal damage.

  • Nrf2-ARE Pathway: Andrographolide activates the Nrf2 transcription factor, which then binds to the Antioxidant Response Element (ARE).[20][21][22][23] This upregulates the expression of several antioxidant enzymes, such as heme oxygenase-1 (HO-1), protecting neurons from oxidative stress.

Andrographolide_Signaling Andrographolide Andrographolide NFkB_Inhibition NF-κB Inhibition Andrographolide->NFkB_Inhibition Nrf2_Activation Nrf2 Activation Andrographolide->Nrf2_Activation Inflammation Neuroinflammation (TNF-α, IL-1β) NFkB_Inhibition->Inflammation Reduces ARE Antioxidant Response Element (ARE) Nrf2_Activation->ARE Activates Neuroprotection Neuroprotection Inflammation->Neuroprotection Oxidative_Stress Oxidative Stress Oxidative_Stress->Neuroprotection Antioxidant_Enzymes Antioxidant Enzymes (HO-1) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->Oxidative_Stress Reduces

Caption: Andrographolide's dual action on NF-κB and Nrf2 pathways.

Curcumin: Key Signaling Pathways

Curcumin's neuroprotective effects are attributed to its influence on multiple pathways, including NF-κB , Nrf2 , and PI3K/Akt .[11][24][25][26][27]

  • NF-κB and Nrf2 Pathways: Similar to Andrographolide, Curcumin inhibits NF-κB to reduce neuroinflammation and activates Nrf2 to combat oxidative stress.[11][25]

  • PI3K/Akt Pathway: Curcumin can activate the PI3K/Akt signaling cascade, which is a crucial pathway for promoting cell survival and inhibiting apoptosis.

Curcumin_Signaling Curcumin Curcumin NFkB_Inhibition NF-κB Inhibition Curcumin->NFkB_Inhibition Nrf2_Activation Nrf2 Activation Curcumin->Nrf2_Activation PI3K_Akt PI3K/Akt Activation Curcumin->PI3K_Akt Neuroinflammation Neuroinflammation NFkB_Inhibition->Neuroinflammation Reduces Oxidative_Stress Oxidative Stress Nrf2_Activation->Oxidative_Stress Reduces Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Neuroprotection Neuroprotection Neuroinflammation->Neuroprotection Oxidative_Stress->Neuroprotection Apoptosis->Neuroprotection

Caption: Curcumin's multi-pathway neuroprotective mechanism.

Resveratrol: Key Signaling Pathways

Resveratrol's neuroprotective actions are complex, involving SIRT1 , AMPK , and NF-κB signaling.

  • SIRT1 Activation: Resveratrol is a well-known activator of SIRT1, a deacetylase that plays a critical role in cellular stress resistance and longevity.[28][29]

  • AMPK Activation: It also activates AMPK, a key energy sensor that, when activated, can promote mitochondrial biogenesis and reduce oxidative stress.[30]

  • NF-κB Inhibition: Resveratrol can suppress neuroinflammation by inhibiting the NF-κB pathway.[31][32]

Resveratrol_Signaling Resveratrol Resveratrol SIRT1_Activation SIRT1 Activation Resveratrol->SIRT1_Activation AMPK_Activation AMPK Activation Resveratrol->AMPK_Activation NFkB_Inhibition NF-κB Inhibition Resveratrol->NFkB_Inhibition Cell_Survival Cell Survival & Stress Resistance SIRT1_Activation->Cell_Survival Promotes Mitochondrial_Biogenesis Mitochondrial Biogenesis AMPK_Activation->Mitochondrial_Biogenesis Promotes Neuroinflammation Neuroinflammation NFkB_Inhibition->Neuroinflammation Reduces Neuroprotection Neuroprotection Cell_Survival->Neuroprotection Mitochondrial_Biogenesis->Neuroprotection Neuroinflammation->Neuroprotection

Caption: Resveratrol's neuroprotection via SIRT1, AMPK, and NF-κB.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for in vivo validation of a neuroprotective compound.

Experimental_Workflow Model Animal Model Induction (e.g., pMCAO, MPTP, Aβ) Treatment Compound Administration (Andrographolide or Alternative) Model->Treatment Behavioral Behavioral Assessment (e.g., Neurological Score, Maze) Treatment->Behavioral Histological Histological Analysis (e.g., Infarct Volume, Cell Count) Treatment->Histological Biochemical Biochemical Assays (e.g., ELISA, Western Blot for Biomarkers) Treatment->Biochemical Data Data Analysis & Comparison Behavioral->Data Histological->Data Biochemical->Data

Caption: General workflow for in vivo neuroprotection studies.

References

Head-to-head comparison of Andrographolide and methotrexate in arthritis models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Andrographolide and Methotrexate, two compounds with significant anti-arthritic properties. We will delve into their performance in established arthritis models, present detailed experimental protocols, and visualize their distinct mechanisms of action through signaling pathway diagrams.

Executive Summary

Methotrexate (MTX) is a cornerstone therapy for rheumatoid arthritis, acting as a folate antagonist to modulate immune responses.[1][2] Andrographolide, a natural diterpenoid lactone derived from Andrographis paniculata, has demonstrated potent anti-inflammatory and immunomodulatory effects in various preclinical studies.[3][4] This guide directly compares their efficacy, both as monotherapies and in combination, within a Complete Freund's Adjuvant (CFA)-induced arthritis model, a well-established method for studying rheumatoid arthritis.

Quantitative Data Comparison

The following tables summarize the key quantitative data from preclinical studies, offering a direct comparison of the therapeutic effects of Andrographolide and Methotrexate on arthritis-related parameters.

Table 1: Monotherapy Comparison in CFA-Induced Arthritis in Rats

This table presents data from a study comparing different doses of andrographolide to a standard dose of methotrexate.

ParameterControl (Arthritic)Andrographolide (50 mg/kg)Andrographolide (100 mg/kg)Methotrexate (3 mg/kg)
Paw Swelling (mm) HighReducedSignificantly ReducedReduced
Arthritis Score HighLowerSignificantly LowerLower
Serum TNF-α (pg/mL) ElevatedDecreasedSignificantly DecreasedDecreased
Serum IL-6 (pg/mL) ElevatedDecreasedSignificantly DecreasedDecreased

Data adapted from Luo et al., 2020.[5]

Table 2: Combination Therapy in CFA-Induced Arthritis in Rats

This table showcases the effects of combining Andrographolide with Methotrexate.

ParameterControl (Arthritic)Methotrexate (2 mg/kg/week)Andrographolide (50 mg/kg/d)MTX + Andrographolide
Paw Volume Increase (mL) 1.83 ± 0.130.89 ± 0.091.01 ± 0.100.65 ± 0.08
Serum TNF-α (pg/mL) 185.4 ± 10.2112.8 ± 8.5125.6 ± 9.189.3 ± 7.6
Serum IL-6 (pg/mL) 210.7 ± 12.5135.2 ± 9.8148.9 ± 10.3105.4 ± 8.9
Serum IL-1β (pg/mL) 158.3 ± 9.798.6 ± 7.2109.1 ± 8.475.2 ± 6.5

Data adapted from a study on combined therapy.[6][7]

Experimental Protocols

A thorough understanding of the experimental design is crucial for interpreting the presented data.

CFA-Induced Arthritis Model for Monotherapy Comparison[5]
  • Animal Model: Wistar rats.

  • Arthritis Induction: A single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (containing 10 mg/mL of heat-killed Mycobacterium tuberculosis) into the subplantar region of the right hind paw.

  • Treatment Groups:

    • Control (vehicle-treated)

    • Andrographolide (25, 50, and 100 mg/kg, administered orally)

    • Methotrexate (3 mg/kg, used as a positive control)

  • Treatment Duration: From day 14 to day 35 post-CFA injection.

  • Key Parameters Measured: Paw swelling, arthritis score (based on erythema, swelling, and deformity of the joints), and serum levels of TNF-α and IL-6.

CFA-Induced Arthritis Model for Combination Therapy[6][7]
  • Animal Model: Wistar rats.

  • Arthritis Induction: Similar to the monotherapy model, with CFA injection into the right hind paw.

  • Treatment Groups:

    • Control (1% CMC-Na solution)

    • Methotrexate (2 mg/kg/week, intraperitoneally)

    • Andrographolide (50 mg/kg/d, intragastrically)

    • Combined Methotrexate and Andrographolide

  • Treatment Duration: 35 days, starting 10 days post-CFA injection.

  • Key Parameters Measured: Paw volume, X-ray analysis of joints, and serum levels of TNF-α, IL-6, and IL-1β.

Signaling Pathways and Mechanisms of Action

The anti-arthritic effects of Andrographolide and Methotrexate are mediated through distinct signaling pathways.

Andrographolide's Multi-Target Anti-Inflammatory Action

Andrographolide exerts its effects by inhibiting key inflammatory pathways. It has been shown to suppress the activation of NF-κB, a critical transcription factor for pro-inflammatory cytokines, and to modulate the MAPK and JAK/STAT signaling cascades.[8] Furthermore, recent studies indicate that andrographolide can regulate the balance of neutrophil apoptosis and NETosis, a process implicated in the pathogenesis of rheumatoid arthritis.[9]

Andrographolide_Pathway cluster_nfkb cluster_nucleus Cytoplasm cluster_nucleus_inner Nucleus ProInflammatory_Stimuli Pro-inflammatory Stimuli TLR TLR ProInflammatory_Stimuli->TLR IKK IKK TLR->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Andrographolide Andrographolide Andrographolide->IKK Andrographolide->NFkB MAPK MAPK Pathway Andrographolide->MAPK JAK_STAT JAK/STAT Pathway Andrographolide->JAK_STAT

Andrographolide's inhibitory effects on key inflammatory pathways.
Methotrexate's Immunomodulatory Mechanism

Methotrexate's primary mechanism in rheumatoid arthritis is not solely through the inhibition of dihydrofolate reductase (DHFR), as in its anti-cancer applications.[10] At the low doses used for arthritis, it is thought to have multiple effects, including the inhibition of enzymes involved in purine metabolism, leading to an accumulation of adenosine, which has anti-inflammatory properties.[1][5] It also inhibits T-cell activation and suppresses the expression of intercellular adhesion molecules.[10]

Methotrexate_Pathway Methotrexate Methotrexate DHFR Dihydrofolate Reductase (DHFR) Methotrexate->DHFR Purine_Metabolism Purine Metabolism Methotrexate->Purine_Metabolism T_Cell_Activation T-Cell Activation Methotrexate->T_Cell_Activation Adhesion_Molecules Intercellular Adhesion Molecules Methotrexate->Adhesion_Molecules Adenosine Adenosine Accumulation Purine_Metabolism->Adenosine Anti_Inflammatory_Effects Anti-Inflammatory Effects Adenosine->Anti_Inflammatory_Effects

Methotrexate's multifaceted immunomodulatory actions in arthritis.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a head-to-head comparison study in a CFA-induced arthritis model.

Experimental_Workflow cluster_treatments Animal_Acclimatization Animal Acclimatization (Wistar Rats) Arthritis_Induction Arthritis Induction (CFA Injection) Animal_Acclimatization->Arthritis_Induction Group_Allocation Random Group Allocation Arthritis_Induction->Group_Allocation Control Control (Vehicle) Group_Allocation->Control Andrographolide Andrographolide Group_Allocation->Andrographolide Methotrexate Methotrexate Group_Allocation->Methotrexate Treatment_Phase Treatment Phase (3-4 weeks) Data_Collection Data Collection Treatment_Phase->Data_Collection Analysis Data Analysis and Interpretation Data_Collection->Analysis

Workflow for comparing anti-arthritic compounds in a CFA model.

Conclusion

The presented data suggests that andrographolide exhibits significant anti-arthritic effects in a dose-dependent manner, comparable to the standard therapeutic agent, methotrexate, in a CFA-induced arthritis model.[5] Notably, the combination of andrographolide and methotrexate appears to provide an enhanced therapeutic effect, suggesting a potential synergistic relationship that could lead to improved treatment strategies with potentially lower doses and reduced side effects.[6][7] The distinct mechanisms of action of these two compounds, with andrographolide's broad anti-inflammatory profile and methotrexate's targeted immunomodulatory effects, provide a strong rationale for further investigation into their combined use in clinical settings. This guide serves as a foundational resource for researchers and drug development professionals exploring novel therapeutic avenues for rheumatoid arthritis.

References

Replicating published findings on Andrographolide's antiviral activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published findings on the antiviral activity of Andrographolide against key viruses, including Influenza, Human Immunodeficiency Virus (HIV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). It is designed to assist researchers in replicating and building upon existing studies by offering detailed experimental protocols, comparative quantitative data, and visual representations of the underlying molecular mechanisms.

Quantitative Antiviral Activity of Andrographolide

The antiviral efficacy of Andrographolide and its derivatives has been evaluated across various studies, primarily through the determination of the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50). These values are crucial for assessing a compound's potency and therapeutic window. The tables below summarize key findings from the literature.

Table 1: Anti-Influenza Virus Activity of Andrographolide and its Derivatives
CompoundVirus Strain(s)Cell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
14-α-lipoyl andrographolide (AL-1)H9N2, H5N1, H1N1MDCK7.2 - 15.2>78551 - 109
AndrographolideH1N1A549Not explicitly stated>100Not applicable
14-deoxy-11,12-didehydroandrographolideH1N1A5495 µg/mL>100 µg/mL>20[1]
Table 2: Anti-HIV Activity of Andrographolide and its Derivatives
CompoundAssayCell LineIC50 (µM)CC50 (µM)Therapeutic Index (TI)Reference
Andrographolidegp120-mediated cell fusionHL2/30.59Not specifiedNot specified[1]
3-nitrobenzylidene derivativeCell-free virus infectivityTZM-bl0.51Not specifiedNot specified
2,6-dichloro-nicotinoyl ester derivativeCell-free virus infectivityTZM-blNot specifiedLower cytotoxicity12,474
Table 3: Anti-SARS-CoV-2 Activity of Andrographolide
CompoundAssayCell LineIC50CC50Selectivity Index (SI)Reference
AndrographolidePlaque Reduction AssayCalu-30.034 µM13.2-81.5 µM>380[2]
AndrographolideMain Protease (Mpro) Cleavage AssayN/A15.05 ± 1.58 µMNot applicableNot applicable[1]

Detailed Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for key experiments are provided below. These protocols are synthesized from various published studies.

Plaque Reduction Assay (for Influenza and SARS-CoV-2)

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells for Influenza or Calu-3 cells for SARS-CoV-2

  • Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

  • Virus stock (e.g., Influenza A/H1N1 or SARS-CoV-2)

  • Andrographolide or its derivatives

  • Overlay medium (e.g., 1.2% Avicel or 0.6% agarose in DMEM)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed MDCK or Calu-3 cells in 6-well or 12-well plates at a density that will result in a confluent monolayer the next day. Incubate at 37°C with 5% CO2.

  • Virus Infection: The following day, wash the cell monolayer with PBS. Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: During the viral adsorption period, prepare serial dilutions of Andrographolide in DMEM.

  • Overlay: After adsorption, remove the virus inoculum and wash the cells with PBS. Overlay the cell monolayer with the overlay medium containing the different concentrations of Andrographolide.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until visible plaques are formed.

  • Staining and Counting: Fix the cells with 4% formaldehyde. Remove the overlay and stain the cells with crystal violet solution. Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each concentration of Andrographolide compared to the virus control (no compound). Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

MTT Assay for Cytotoxicity (CC50 Determination)

This colorimetric assay determines the concentration of a compound that reduces the viability of cells by 50% (CC50).

Materials:

  • Cell line of interest (e.g., MDCK, Calu-3, TZM-bl)

  • DMEM with FBS and antibiotics

  • Andrographolide or its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight at 37°C with 5% CO2.[3]

  • Compound Treatment: The next day, treat the cells with serial dilutions of Andrographolide and incubate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours).[3]

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of Andrographolide compared to the untreated cell control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.[5]

HIV-1 gp120-Mediated Cell Fusion Assay

This assay measures the ability of a compound to inhibit the fusion between cells expressing the HIV-1 envelope glycoprotein gp120 and cells expressing the CD4 receptor and co-receptors.

Materials:

  • HL2/3 cells (expressing HIV-1 Env)

  • TZM-bl cells (expressing CD4, CCR5, and CXCR4, and containing a luciferase reporter gene under the control of the HIV-1 LTR)

  • DMEM with FBS and antibiotics

  • Andrographolide

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Co-culture: Seed TZM-bl cells in a 96-well plate. On the same day, add HL2/3 cells to the wells.

  • Compound Treatment: Immediately add serial dilutions of Andrographolide to the co-culture.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 6-8 hours to allow for cell fusion and activation of the luciferase reporter gene.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of fusion inhibition for each concentration of Andrographolide compared to the control (no compound). Determine the IC50 value from the dose-response curve.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

This is a biochemical assay that measures the ability of a compound to directly inhibit the enzymatic activity of the SARS-CoV-2 main protease.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • Fluorogenic Mpro substrate

  • Assay buffer

  • Andrographolide

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of Andrographolide in the assay buffer.

  • Enzyme and Compound Incubation: Add the recombinant SARS-CoV-2 Mpro to the wells of a 384-well plate, followed by the addition of the Andrographolide dilutions. Incubate for a short period at room temperature to allow for compound binding to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic Mpro substrate to each well.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader. The cleavage of the substrate by Mpro results in an increase in fluorescence.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of Andrographolide. Determine the percentage of Mpro inhibition compared to the control (no compound) and calculate the IC50 value.[6]

Signaling Pathways and Experimental Workflows

Andrographolide exerts its antiviral effects not only by directly targeting viral components but also by modulating host cell signaling pathways involved in the inflammatory response to viral infections. The following diagrams illustrate these mechanisms and the general workflow of antiviral screening.

antiviral_workflow cluster_screening Antiviral Screening Workflow A Cell Culture Seeding B Viral Infection A->B C Compound Treatment (Andrographolide) B->C D Incubation C->D E Antiviral Assay (e.g., Plaque Reduction) D->E F Cytotoxicity Assay (e.g., MTT) D->F G Data Analysis (EC50 & CC50 Determination) E->G F->G nf_kb_pathway cluster_nfkb Andrographolide's Inhibition of the NF-κB Pathway Virus Viral Infection TLR Toll-like Receptor (TLR) Virus->TLR activates IKK IKK Complex TLR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Genes induces Andro Andrographolide Andro->IKK inhibits Andro->NFkB inhibits nuclear translocation jak_stat_pathway cluster_jak_stat Andrographolide's Inhibition of the JAK-STAT Pathway Cytokine Interferons (IFNs) & Cytokines Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus translocates to ISG Interferon-Stimulated Genes (ISGs) Nucleus->ISG induces expression of Andro Andrographolide Andro->JAK inhibits phosphorylation

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Andrographolide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Andrographolide, a bioactive diterpenoid lactone, to maintain a safe laboratory environment and prevent environmental contamination.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye protection.[1] In case of accidental contact, follow these first-aid measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][2] Remove and launder contaminated clothing before reuse.[1][3]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] If wearing contact lenses, remove them if possible and continue rinsing.[2]

  • Ingestion: If symptoms persist after swallowing, seek medical advice.[2]

Step-by-Step Disposal Protocol for Andrographolide

The primary principle for the disposal of Andrographolide is to treat it as chemical waste and manage it through a licensed waste disposal company. Do not dispose of Andrographolide with household garbage or allow it to enter sewage systems or drains.[1][2]

  • Waste Collection:

    • Place waste Andrographolide, including any contaminated materials, into a designated, clearly labeled, and suitable sealed container.[1]

    • For spills, carefully sweep up the solid material, avoiding dust formation, and place it into a closed container for disposal.[1]

  • Container Management:

    • Ensure the waste container is tightly closed and stored in a well-ventilated area.[1]

    • Before discarding empty containers, scratch out all identifying information on the label to protect personal and health information.[4][5]

  • Arranging for Disposal:

    • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the Andrographolide waste.

    • Disposal must be conducted in accordance with all applicable local, state, and federal regulations.[1]

  • Disposal of Contaminated PPE:

    • Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.[1]

Summary of Disposal Recommendations

ItemRecommended Disposal Procedure
Pure Andrographolide Collect in a sealed, labeled container and hand over to a licensed waste disposal company.
Contaminated Labware Decontaminate if possible. Otherwise, dispose of as chemical waste through a licensed disposal service.
Spilled Material Sweep into a suitable, closed container for disposal by a professional waste management service.[1]
Empty Containers Recycle if possible after removing or obscuring the label.[4][5] Otherwise, dispose of in an authorized landfill or as directed by your local waste management authority.[3]
Contaminated PPE Dispose of as chemical waste in accordance with institutional and local regulations.[1]

Experimental Protocols

Logical Workflow for Andrographolide Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Andrographolide waste.

G cluster_0 Andrographolide Waste Disposal Workflow start Start: Andrographolide Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is there a spill? ppe->spill collect_waste Collect Waste in a Sealed & Labeled Container store Store Container in a Well-Ventilated Area collect_waste->store spill->collect_waste No cleanup_spill Clean Spill: Sweep into a Closed Container spill->cleanup_spill Yes cleanup_spill->collect_waste contact_disposal Contact Licensed Waste Disposal Service store->contact_disposal end End: Waste Disposed of per Regulations contact_disposal->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Andrographolide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Andrographolide, a bioactive compound of increasing interest. Adherence to these procedures will minimize risk and ensure the integrity of your research.

Hazard Identification and Personal Protective Equipment

Andrographolide is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Recommended Personal Protective Equipment (PPE) for Handling Andrographolide

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 or EN 166 approvedProtects against dust particles and splashes.
Skin Protection GlovesChemical-resistant (e.g., Nitrile rubber)Prevents skin contact and irritation. Gloves should be inspected before use and disposed of properly after handling.
Lab CoatLong-sleevedProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Dust Mask/RespiratorN95 (US) or P1 (EN 143) for nuisance levels of dust. A respirator may be required for large quantities or when dust generation is unavoidable.Minimizes inhalation of airborne particles.

Quantitative Safety Data

While a specific Occupational Exposure Limit (OEL) for Andrographolide has not been established, the available toxicity data underscores the need for careful handling.[2]

Toxicological Data for Andrographolide

ParameterValueSpeciesRoute
LD50 (Intraperitoneal) 11,460 mg/kgMouseIntraperitoneal
TDLO (Oral) 50 ml/kgMouseOral

LD50: Lethal Dose, 50%; TDLO: Lowest Published Toxic Dose.

Experimental Protocol: Preparation of an Andrographolide Stock Solution

This protocol outlines the steps for safely preparing a stock solution of Andrographolide, a common procedure in a research setting. This procedure should be performed in a chemical fume hood.

Materials:

  • Andrographolide powder

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Volumetric flask

  • Analytical balance

  • Spatula

  • Weighing paper

  • Pipettes and pipette tips

  • Vortex mixer or sonicator

Procedure:

  • Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Tare the analytical balance with a piece of weighing paper. Carefully weigh the desired amount of Andrographolide powder using a clean spatula.

  • Transfer: Gently transfer the weighed powder into the volumetric flask.

  • Dissolution: Add a small amount of the chosen solvent to the volumetric flask. Cap and gently swirl or vortex until the powder is fully dissolved. A sonicator may be used to aid dissolution.

  • Dilution: Once dissolved, add the solvent to the flask up to the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Clearly label the flask with the compound name, concentration, solvent, date, and your initials. Store the solution under appropriate conditions as specified in the safety data sheet (typically in a cool, dry, and dark place).

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Operational Workflow

The following diagram illustrates the key stages of the Andrographolide handling workflow, from initial preparation to final disposal.

G Figure 1: Andrographolide Handling Workflow prep Preparation (Don PPE, Prepare Workspace) weigh Weighing (In Fume Hood) prep->weigh Proceed dissolve Dissolution (Vortex/Sonicate) weigh->dissolve Transfer use Experimental Use dissolve->use Ready for use decon Decontamination (Clean Workspace & Equipment) use->decon Post-experiment dispose Waste Disposal (Segregate Waste Streams) decon->dispose Generate waste

Caption: Workflow for handling Andrographolide.

Disposal Plan

Proper disposal of Andrographolide and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Guidance:

  • Solid Waste:

    • Collect unused Andrographolide powder and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatible.

  • Liquid Waste:

    • Collect waste solutions containing Andrographolide in a separate, sealed, and labeled hazardous waste container.

    • Do not pour Andrographolide solutions down the drain.[1]

  • Empty Containers:

    • Rinse empty containers with a suitable solvent three times.

    • Collect the rinsate as hazardous liquid waste.

    • Deface the label on the empty container before disposing of it in the appropriate recycling or trash receptacle, in accordance with your institution's guidelines.

  • Waste Pickup:

    • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues while ensuring the responsible management of chemical substances. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for Andrographolide before commencing any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Andropanolide
Reactant of Route 2
Andropanolide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.